Product packaging for Miltefosine(Cat. No.:CAS No. 58066-85-6)

Miltefosine

Numéro de catalogue: B1683995
Numéro CAS: 58066-85-6
Poids moléculaire: 407.6 g/mol
Clé InChI: PQLXHQMOHUQAKB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Miltefosine (Hexadecylphosphocholine) is a broad-spectrum phospholipid drug that serves as a critical tool in antiparasitic research. It is recognized as the first and only oral agent approved for the treatment of various forms of leishmaniasis, a group of neglected tropical diseases . Its research applications extend to the investigation of free-living amoeba infections, such as Naegleria fowleri, and American Trypanosomiasis (Chagas disease) . The primary research value of this compound lies in its unique and multi-faceted mechanism of action. A key mechanism involves the disruption of intracellular Ca2+ homeostasis in parasites, which is a rational therapeutic target . It achieves this by affecting crucial organelles like the unique single mitochondrion and acidocalcisomes, both involved in Ca2+ regulation . Furthermore, this compound has been shown to inhibit phosphatidylcholine synthesis and cytochrome c oxidase, and can activate specific parasite Ca2+ channels, leading to apoptosis-like cell death . Beyond its direct antiparasitic effects, it also functions as an immunomodulator, stimulating T-cells and macrophage activity . From a pharmaceutical development perspective, this compound presents interesting challenges as it is highly hygroscopic and can develop electrostatic charges, requiring specialized formulation with flowability-controlling agents for solid dosage forms . Current research is focused on developing novel this compound analogues with the goal of improving safety profiles and antileishmanial activity, offering promising avenues for further investigation . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H46NO4P B1683995 Miltefosine CAS No. 58066-85-6

Propriétés

IUPAC Name

hexadecyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H46NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25-27(23,24)26-21-19-22(2,3)4/h5-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLXHQMOHUQAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H46NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045942
Record name Miltefosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58066-85-6
Record name Miltefosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58066-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Miltefosine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058066856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Miltefosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09031
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Miltefosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Miltefosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Miltefosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MILTEFOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53EY29W7EC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Genesis of a Landmark Antileishmanial: A Technical Chronicle of Miltefosine's Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Miltefosine (hexadecylphosphocholine) stands as a pivotal achievement in the treatment of leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus. Its journey from a potential anticancer agent to the first orally administered drug for this debilitating disease is a compelling narrative of serendipitous discovery, targeted research, and collaborative development. This technical guide provides a comprehensive overview of the discovery and history of this compound's development, detailing its synthesis, preclinical and clinical evaluation, and the elucidation of its mechanism of action.

From Oncology to Parasitology: The Discovery of this compound

This compound was first synthesized in the early 1980s as part of a program investigating alkylphosphocholine compounds for their potential as anticancer agents.[1][2][3] Researchers at the Max Planck Institute for Biophysical Chemistry in Göttingen, Germany, were exploring the cytotoxic properties of these phospholipid analogs.[4] The initial focus was on their ability to interfere with cell membrane integrity and signaling pathways in tumor cells.[5]

The pivotal shift in this compound's developmental trajectory occurred in the late 1980s when independent lines of research converged on its antiprotozoal activity.[1][6] Scientists at the London School of Hygiene & Tropical Medicine were screening compounds for activity against Leishmania parasites. Their research, along with studies on the phospholipid metabolism of Leishmania, identified alkylphosphocholines as a promising class of compounds.[2][6] this compound emerged as a particularly potent agent against both the promastigote and amastigote stages of various Leishmania species in vitro.[7] This discovery prompted a strategic shift in its development towards becoming an antileishmanial drug.

Preclinical Development: Establishing Efficacy and Safety

The promising in vitro results spurred extensive preclinical evaluation of this compound in various animal models of leishmaniasis. These studies were crucial in establishing its efficacy and safety profile before human trials could be initiated.

In Vitro Efficacy

In vitro assays were fundamental in quantifying the potent antileishmanial activity of this compound against different Leishmania species. The 50% inhibitory concentration (IC50) and 50% effective dose (ED50) were determined for both the extracellular promastigote and intracellular amastigote stages of the parasite.

Experimental Protocol: In Vitro Susceptibility Testing of Leishmania Promastigotes

  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum at 24-26°C.

  • Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO or distilled water) to create a stock solution, from which serial dilutions are prepared.

  • Assay Setup: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. The serially diluted this compound is added to the wells. Control wells contain parasites with drug-free solvent.

  • Incubation: The plates are incubated at 24-26°C for 48-72 hours.

  • Viability Assessment: Parasite viability is assessed using methods such as direct counting with a hemocytometer, or colorimetric assays like the MTT assay, which measures metabolic activity.

  • IC50 Determination: The IC50 value, the concentration of the drug that inhibits parasite growth by 50% compared to the control, is calculated from the dose-response curve.[8][9]

Experimental Protocol: In Vitro Susceptibility Testing of Leishmania Amastigotes

  • Macrophage Culture: A suitable macrophage cell line (e.g., J774 or THP-1) or primary macrophages are cultured in 96-well plates.

  • Infection: Macrophages are infected with stationary-phase Leishmania promastigotes at a specific parasite-to-macrophage ratio. After an incubation period to allow for phagocytosis, extracellular promastigotes are removed by washing.

  • Drug Application: this compound at various concentrations is added to the infected macrophage cultures.

  • Incubation: The plates are incubated at 37°C with 5% CO2 for 48-72 hours.

  • Amastigote Quantification: The number of intracellular amastigotes is determined by staining the cells (e.g., with Giemsa) and counting the number of amastigotes per macrophage under a microscope.

  • ED50 Determination: The ED50 value, the concentration of the drug that reduces the number of intracellular amastigotes by 50% compared to the untreated control, is calculated.[10][11]

Table 1: In Vitro Efficacy of this compound against Leishmania Species

Leishmania SpeciesParasite StageIC50 / ED50 (µM)Reference
L. donovaniPromastigote0.4 - 7.2[7][12]
L. donovaniAmastigote0.9 - 11.35[7][13]
L. majorPromastigote22[10]
L. majorAmastigote5.7[10]
L. tropicaPromastigote11[10]
L. tropicaAmastigote4.2[10]
L. infantumPromastigote5.89 - 23.7[11]
L. infantumAmastigote1.41 - 4.57[11]
L. amazonensisPromastigote>400 (resistant isolate)[9]
L. amazonensisAmastigote>400 (resistant isolate)[9]
L. guyanensisNot SpecifiedNot Specified[14]
L. panamensisNot SpecifiedNot Specified[14]
In Vivo Efficacy in Animal Models

Animal models, primarily mice and hamsters, were instrumental in evaluating the in vivo efficacy of orally administered this compound. These studies provided critical data on dose-response relationships, treatment duration, and overall effectiveness in a living organism.

Experimental Protocol: Murine Model of Visceral Leishmaniasis

  • Animal Infection: BALB/c mice are infected intravenously or intraperitoneally with L. donovani amastigotes or promastigotes.

  • Treatment: After a pre-patent period to allow the infection to establish, mice are treated with this compound administered orally (e.g., by gavage) at different doses and for varying durations. A control group receives the vehicle only.

  • Parasite Burden Assessment: At the end of the treatment period, the parasite burden in the liver and spleen is determined. This is typically done by preparing tissue homogenates and counting the number of amastigotes in Giemsa-stained smears or by limiting dilution assay.

  • Efficacy Evaluation: The efficacy of the treatment is expressed as the percentage of parasite suppression compared to the untreated control group.[15]

Experimental Protocol: Murine Model of Cutaneous Leishmaniasis

  • Animal Infection: The footpad or ear of susceptible mouse strains (e.g., BALB/c) is inoculated with L. major or L. amazonensis promastigotes.

  • Lesion Development: The development of the cutaneous lesion is monitored and measured over time.

  • Treatment: Once the lesions are established, mice are treated orally with this compound.

  • Efficacy Assessment: Treatment efficacy is assessed by measuring the reduction in lesion size and by determining the parasite load in the lesion and draining lymph nodes at the end of the treatment.[15]

Clinical Development: A Paradigm Shift in Leishmaniasis Treatment

The successful preclinical data paved the way for a series of clinical trials that would ultimately establish this compound as the first effective oral treatment for leishmaniasis.

Phase I and II Trials: Dose-Finding and Initial Efficacy

The initial clinical trials in the 1990s focused on establishing the safety, tolerability, and optimal dosing regimen of this compound in patients with visceral and cutaneous leishmaniasis.[16][17] These early phase studies were critical in demonstrating the proof-of-concept for an oral therapy.

A pivotal Phase II clinical trial conducted in India with patients having visceral leishmaniasis, including those unresponsive to antimony treatment, showed a cure rate of approximately 95% with a daily dose of 100 mg for 28 days.[17] For cutaneous leishmaniasis in Colombia, dose-escalation studies established an effective regimen, with cure rates varying based on the dose and duration of treatment.[14][16]

Phase III Trials: Confirmation of Efficacy and Safety

Large-scale, multicenter Phase III trials were conducted to confirm the efficacy and safety of this compound in diverse patient populations and geographical regions.[14][16][18] These trials often compared this compound to the existing standard of care, which typically involved parenteral administration of antimonial compounds or amphotericin B.

A landmark Phase III trial in India for visceral leishmaniasis demonstrated a final cure rate of 94% with oral this compound, which was comparable to the efficacy of intravenous amphotericin B.[16] Subsequent studies in different endemic regions and for various forms of leishmaniasis further solidified its position as a valuable therapeutic option.[19][20][21]

Table 2: Efficacy of this compound in Clinical Trials for Visceral Leishmaniasis (VL)

Study LocationPatient PopulationDosing RegimenFinal Cure Rate (%)Reference
IndiaAdults & Children2.5 mg/kg/day for 28 days94[16][18]
IndiaChildren (2-11 years)2.5 mg/kg/day for 28 days95[17]
EthiopiaAdults (HIV-negative)100 mg/day for 28 days88[16]
IndiaHIV Co-infectedAmBisome + this compound96[22]

Table 3: Efficacy of this compound in Clinical Trials for Cutaneous Leishmaniasis (CL)

Study LocationLeishmania SpeciesDosing RegimenFinal Cure Rate (%)Reference
ColombiaL. panamensis100-150 mg/day for 20-28 days82-100[14][16]
BrazilL. guyanensis2.5 mg/kg/day for 28 days71.4[14]
EthiopiaL. aethiopicaStandard 28-day course~50 (at day 180)[20]
IranL. majorNot Specified87-100[19]

Pharmacokinetics: Understanding the Drug's Journey in the Body

Pharmacokinetic studies were essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, which informed dosing strategies and highlighted potential challenges.

This compound is characterized by slow absorption and a long terminal elimination half-life, leading to drug accumulation in the plasma during treatment.[1][23][24] This long half-life has implications for potential drug resistance and teratogenicity, necessitating a post-treatment contraception period for women of childbearing age.

Table 4: Key Pharmacokinetic Parameters of this compound

ParameterValueReference
Protein Binding (human plasma)~95%[23]
First Elimination Half-life~7 days[23][24]
Terminal Elimination Half-life~31 days[23][24]
Median Plasma Concentration (Day 22-28)~30,800 ng/mL[23][24]
Median Skin Concentration (Day 22)~43.73 µg/g[1]

Mechanism of Action: Unraveling the Parasite-Killing Machinery

The precise mechanism of action of this compound is multifaceted and involves the disruption of several key cellular processes in Leishmania.

Miltefosine_Mechanism_of_Action cluster_membrane Cell Membrane Disruption cluster_signaling Signal Transduction Interference cluster_apoptosis Induction of Apoptosis This compound This compound Cell_Survival Inhibition of Cell Survival & Proliferation Lipid_Bilayer Lipid Bilayer Integration Membrane_Fluidity Altered Membrane Fluidity Lipid_Metabolism Disrupted Lipid Metabolism Apoptosis Apoptosis PI3K PI3K Akt Akt (Protein Kinase B) mTOR mTOR Mitochondrial_Dysfunction Mitochondrial Dysfunction Cytochrome_C Cytochrome c Release Caspase_Activation Caspase Activation

One of the primary targets of this compound is the parasite's cell membrane. As a phospholipid analog, it integrates into the lipid bilayer, leading to altered membrane fluidity and disruption of essential lipid metabolism.[5] Furthermore, this compound interferes with key signal transduction pathways, most notably the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[25][26][27] By inhibiting this pathway, this compound promotes programmed cell death, or apoptosis, in the parasite.[28][29] Evidence also suggests that this compound induces mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspases, further committing the parasite to an apoptotic fate.

Timeline and Regulatory Approval: A Milestone in Neglected Disease Drug Development

The development of this compound is a testament to the power of public-private partnerships in addressing neglected diseases. The collaboration between the German pharmaceutical company Zentaris (formerly ASTA Medica), the World Health Organization's Special Programme for Research and Training in Tropical Diseases (WHO/TDR), and researchers in endemic countries was instrumental in bringing this drug to patients.[30]

Miltefosine_Development_Timeline cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development 1980s_early Early 1980s Initial Synthesis (Anticancer Research) 1980s_late Late 1980s Discovery of Antileishmanial Activity 1980s_early->1980s_late Repurposing 1990s_early Early 1990s In Vivo Efficacy Demonstrated 1980s_late->1990s_early 1996 1996 Start of Clinical Trials for VL 1990s_early->1996 2002 2002 First Regulatory Approval (India for VL) 1996->2002 2014 2014 FDA Approval (USA) 2002->2014

This compound was first approved for the treatment of visceral leishmaniasis in India in 2002, a landmark achievement as the first oral medication for this disease.[3][17][18] It subsequently gained approval in other countries and, in 2014, was approved by the U.S. Food and Drug Administration (FDA).[30]

Conclusion

The discovery and development of this compound represent a significant advancement in the chemotherapy of leishmaniasis. Its journey from a repurposed anticancer compound to a first-in-class oral treatment underscores the importance of continued research and international collaboration in the fight against neglected tropical diseases. While challenges such as drug resistance and teratogenicity remain, this compound continues to be a cornerstone of leishmaniasis treatment and serves as a powerful example for future drug discovery and development efforts in this field. This technical guide has provided a comprehensive overview of the key milestones, scientific methodologies, and quantitative data that have defined the remarkable history of this compound.

References

An In-depth Technical Guide to Miltefosine: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miltefosine, an alkylphosphocholine compound, stands as a significant therapeutic agent with a broad spectrum of activity, most notably against leishmaniasis. Initially developed as an anticancer agent, its potent antiparasitic properties have led to its approval as the first orally administered drug for this neglected tropical disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted mechanism of action of this compound. Detailed experimental protocols for key assays and diagrammatic representations of its signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts in this area.

Chemical Structure and Physicochemical Properties

This compound, chemically known as hexadecylphosphocholine, is a structural analog of lysophosphatidylcholine, lacking the glycerol backbone.[1] Its amphipathic nature, conferred by a long hydrophobic alkyl chain and a polar phosphocholine head group, is central to its biological activity.

Chemical Structure:

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name hexadecyl 2-(trimethylazaniumyl)ethyl phosphate[1]
CAS Number 58066-85-6[2]
Molecular Formula C21H46NO4P[2]
Molecular Weight 407.57 g/mol [1][3]
Melting Point 232-234 °C[4]
pKa ~2[2]
logP 2.68[4]
Solubility Soluble in water and ethanol[5]

Mechanism of Action and Signaling Pathways

The therapeutic efficacy of this compound stems from its ability to interfere with multiple cellular processes, primarily through the disruption of cell membrane integrity and the modulation of key signaling pathways. Its mechanism of action is multifaceted and includes the inhibition of lipid metabolism and the induction of apoptosis.

Interference with Lipid Metabolism and Membrane Integrity

This compound's structural similarity to natural phospholipids allows it to intercalate into cellular membranes, altering their fluidity and disrupting the function of membrane-bound proteins. A key target is the biosynthesis of phosphatidylcholine, an essential component of eukaryotic cell membranes. This compound inhibits CTP:phosphocholine cytidylyltransferase, a crucial enzyme in the CDP-choline pathway for phosphatidylcholine synthesis.

Inhibition of the PI3K/Akt Signaling Pathway and Induction of Apoptosis

A significant aspect of this compound's activity, particularly in cancer cells and infected macrophages, is its ability to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[4] This pathway is critical for promoting cell survival and proliferation. By inhibiting Akt, also known as Protein Kinase B (PKB), this compound triggers a cascade of events leading to programmed cell death, or apoptosis.[5]

Below is a diagram illustrating the proposed mechanism of this compound in inhibiting the PI3K/Akt signaling pathway.

Miltefosine_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB Apoptosis_Inhibitors Apoptosis Inhibitors (e.g., Bcl-2) Akt->Apoptosis_Inhibitors Inhibits PDK1->Akt Phosphorylates (Activates) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Activates) Apoptosis Apoptosis Apoptosis_Inhibitors->Apoptosis Inhibits This compound This compound This compound->Akt Inhibits Activation

Caption: this compound inhibits the PI3K/Akt signaling pathway, leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed Leishmania promastigotes (1 x 10^7 parasites/mL) in a 96-well plate (100 µL/well).[6]

  • Treatment: Add 100 µL of this compound at various concentrations (e.g., 2, 4, 8, 15, 25, 30 µg/mL) to the wells. Include a no-drug control.[6]

  • Incubation: Incubate the plate for 72 hours at 24°C.[6]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Leishmania promastigotes in 96-well plate start->seed_cells add_this compound Add varying concentrations of this compound seed_cells->add_this compound incubate_72h Incubate for 72 hours at 24°C add_this compound->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt incubate_4h Incubate for 4 hours at 37°C add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end AnnexinV_Assay_Workflow start Start treat_cells Treat cells with this compound start->treat_cells harvest_cells Harvest cells by centrifugation treat_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend_cells Resuspend in Annexin V binding buffer wash_cells->resuspend_cells stain_cells Add Annexin V-FITC and PI resuspend_cells->stain_cells incubate_15min Incubate for 15 minutes at RT stain_cells->incubate_15min analyze_flow Analyze by flow cytometry incubate_15min->analyze_flow end End analyze_flow->end Lipid_Raft_Isolation_Workflow start Start treat_cells Treat cells with this compound start->treat_cells lyse_cells Lyse cells with Triton X-100 treat_cells->lyse_cells prepare_gradient Prepare discontinuous sucrose gradient lyse_cells->prepare_gradient load_lysate Load lysate at the bottom prepare_gradient->load_lysate ultracentrifuge Ultracentrifugation load_lysate->ultracentrifuge collect_fractions Collect fractions ultracentrifuge->collect_fractions analyze_fractions Analyze by Western blotting collect_fractions->analyze_fractions end End analyze_fractions->end Miltefosine_Synthesis_Scheme start_materials Starting Materials: - 1-Hexadecanol - 2-(Trimethylammonio)ethanol derivative - Phosphorylating agent step1 Step 1: Phosphorylation start_materials->step1 intermediate Phosphorylated Intermediate step1->intermediate step2 Step 2: Coupling Reaction intermediate->step2 This compound This compound step2->this compound

References

Miltefosine in the Lab: A Technical Guide to Solubility and Stability in Research Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Miltefosine, an alkylphosphocholine compound, is a versatile molecule with well-established antiprotozoal and anticancer properties. Its efficacy in research settings is fundamentally dependent on proper handling, which hinges on a thorough understanding of its solubility and stability in various experimental solutions. This technical guide provides an in-depth overview of these critical parameters, offering practical protocols and data to ensure the reliability and reproducibility of your results.

Core Principles: Solubility and Stability of this compound

This compound is a hygroscopic crystalline powder that is readily soluble in several common laboratory solvents.[1] However, its stability, particularly in aqueous solutions, requires careful consideration. The solid form of this compound is stable for at least four years when stored at -20°C.[2] Stock solutions prepared in organic solvents also exhibit good long-term stability when stored under appropriate conditions. In contrast, aqueous solutions of this compound are less stable and it is generally recommended to prepare them fresh for each experiment.[2]

Quantitative Solubility Data

The solubility of this compound can vary slightly between different suppliers and batches. The following table summarizes reported solubility data in common research solvents.

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
Water82[3]~201Readily soluble.[1]
≥10.2[4]~25
Ethanol82[3]~201
≥49.7[4]~122
~1.25[2]~3.1
Dimethyl Sulfoxide (DMSO)>0.8[5]>2.0Solubility in DMSO can be inconsistent. Gentle warming (37°C) and sonication can aid dissolution.[4] Some sources report it as insoluble at room temperature.[3]
≥2.115 (with warming)[4]~5.2
Phosphate-Buffered Saline (PBS), pH 7.2>2.5[5]>6.1
Dimethylformamide (DMF)<0.05[5]<0.12

Molecular Weight of this compound: 407.57 g/mol

Stability of this compound in Research Solutions

The stability of this compound is influenced by the solvent, storage temperature, and pH. While comprehensive data on its stability in all types of research solutions is not extensively published, the following table provides a summary of available information and best practice recommendations.

Solution TypeStorage TemperatureStabilityRecommendations and Notes
Solid (Powder) -20°C≥ 4 years[2]Store in a tightly sealed container, protected from moisture due to its hygroscopic nature.[1]
Organic Stock Solutions (e.g., Ethanol) -20°C1 year[4]Aliquot to avoid repeated freeze-thaw cycles.
-80°C2 years[4]
Aqueous Solutions (e.g., Water, PBS) Room TemperatureNot RecommendedPrepare fresh for each experiment. Do not store for more than one day.[2]
4°CShort-term (hours)For immediate use.
Cell Culture Media (e.g., RPMI, DMEM) 37°CLimitedDue to the complex composition of media and incubation conditions, it is strongly recommended to add this compound to the media immediately before treating cells. Long-term stability is not well-documented and should not be assumed.
Human Plasma Ambient TemperatureAt least 6 hours[6]Stable through at least three freeze-thaw cycles (-20°C to ambient).[6]
Tissue Homogenates 37°CStable during homogenization (±16 hours)[6]
-20°CAt least 10 days post-homogenization[6]

Experimental Protocols

Adherence to standardized protocols for the preparation of this compound solutions is crucial for experimental success. Below are detailed methodologies for preparing stock and working solutions for in vitro cell-based assays.

Preparation of a this compound Stock Solution in Ethanol

This protocol describes the preparation of a 10 mM this compound stock solution in ethanol.

Materials:

  • This compound powder (MW: 407.57 g/mol )

  • Anhydrous ethanol (200 proof)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh 4.076 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous ethanol to the tube. For the 1 mL of 10 mM solution, add 1 mL of ethanol.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4]

Preparation of a Working Solution for Cell Culture

This protocol details the dilution of the ethanol-based stock solution into cell culture medium for treating cells in a 96-well plate format.

Materials:

  • 10 mM this compound stock solution in ethanol

  • Complete cell culture medium (e.g., RPMI 1640 + 10% FBS)

  • Sterile microcentrifuge tubes

  • Sterile, calibrated micropipettes

  • 96-well cell culture plate with seeded cells

Procedure:

  • Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, especially for lower final concentrations, perform an intermediate dilution. For example, to achieve a final concentration of 20 µM in 100 µL of media, you can prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in complete cell culture medium (e.g., 5 µL of 10 mM stock + 45 µL of medium).

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the wells containing cells and medium. To achieve a 20 µM final concentration from a 1 mM intermediate solution in a final volume of 100 µL, add 2 µL of the 1 mM solution to 98 µL of medium in the well. Ensure the final concentration of the organic solvent (ethanol in this case) is minimal (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Incubation: Gently mix the plate and incubate under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Visualizing Workflows and Pathways

Experimental Workflow for this compound Solution Preparation

The following diagram illustrates the key steps for preparing this compound solutions for in vitro experiments.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Organic Solvent (e.g., Ethanol) weigh->dissolve vortex Vortex until Dissolved dissolve->vortex aliquot Aliquot into Small Volumes vortex->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw intermediate Prepare Intermediate Dilution (in Culture Medium) thaw->intermediate final_dilution Add to Cell Culture Plate intermediate->final_dilution incubate Incubate with Cells final_dilution->incubate

Workflow for preparing this compound solutions.
This compound's Impact on the PI3K/Akt Signaling Pathway

This compound exerts part of its cytotoxic effects by interfering with key cellular signaling pathways, most notably the PI3K/Akt pathway, which is crucial for cell survival and proliferation. This compound has been shown to inhibit the activation of Akt (also known as Protein Kinase B).[3]

G cluster_pathway PI3K/Akt Signaling Pathway Inhibition by this compound GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits This compound This compound This compound->Akt Inhibits Downstream->Apoptosis Inhibits

Inhibition of the PI3K/Akt pathway by this compound.

By adhering to the guidelines and protocols outlined in this technical guide, researchers can confidently prepare and utilize this compound solutions, ensuring the integrity and validity of their experimental outcomes. The provided data and diagrams serve as a quick reference to facilitate efficient and accurate research practices.

References

An In-Depth Technical Guide to the Initial In-Vitro Efficacy of Miltefosine

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Miltefosine (hexadecylphosphocholine, HePC), initially developed as an anti-cancer agent, has been successfully repurposed as a broad-spectrum antimicrobial drug. It stands as the first and only oral treatment for leishmaniasis, a neglected tropical disease.[1][2][3] This technical guide provides a comprehensive overview of the foundational in-vitro studies that have elucidated the efficacy and mechanisms of action of this compound against a wide range of pathogens, including protozoa, fungi, and amoebas, as well as its effects on cancer cells. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of its molecular pathways.

In-Vitro Efficacy: A Quantitative Summary

The in-vitro activity of this compound has been demonstrated across a diverse array of organisms. The following tables summarize the key quantitative data from initial efficacy studies.

Anti-Protozoal Activity

This compound has shown significant efficacy against various protozoan parasites, most notably Leishmania species, the causative agents of leishmaniasis.

Table 1: In-Vitro Efficacy of this compound against Leishmania Species

Species Stage Metric Concentration (Value) Citation(s)
L. tropica Promastigote Lethal Conc. (24h) 128 µg/mL [4]
L. tropica Promastigote Lethal Conc. (48h) 256 µg/mL [4]
L. tropica Promastigote IC₅₀ 0.3548 ± 0.17 µg/mL [5][6]
L. tropica Axenic Amastigote IC₅₀ 0.5320 ± 0.21 µg/mL [5][6]
L. infantum Intracellular Amastigote EC₅₀ 1.41 - 4.57 µM [7]
L. infantum Promastigote EC₅₀ 5.89 - 23.7 µM [7]
L. infantum (Iranian Strain) Promastigote IC₅₀ (48h) 7 µM [8]
L. donovani Promastigote IC₅₀ ~25 µM [9][10]

| L. donovani | Intracellular Amastigote | EC₅₀ (5-7 days) | 2.21 - 2.68 µM |[11] |

Table 2: In-Vitro Efficacy of this compound against Free-Living Amoebas

Species Metric Concentration (Value) Citation(s)
Balamuthia mandrillaris Amebacidal Conc. ≥40 µM [12][13]
Acanthamoeba spp. Amebacidal Conc. 80 µM [12][13]
Acanthamoeba castellanii MTC₉₀ 125 µg/mL [14]
Acanthamoeba castellanii MCC₉₀ 4 mg/mL [14]
Naegleria fowleri MIC 40 µM [12][13]

| Naegleria fowleri | MAC | 55 µM |[12][13] |

Table 3: In-Vitro Efficacy of this compound against Toxoplasma gondii

Metric Incubation Time Value (% Apoptosis) Citation(s)
Apoptosis IC₅₀ 24 hours 15.53% [15]
Apoptosis IC₅₀ 48 hours 47.99% [15]

| Apoptosis IC₅₀ | 72 hours | 81.25% |[15] |

Anti-Fungal and Anti-Cancer Activity

This compound also exhibits potent activity against various fungal pathogens and cancer cell lines, highlighting its broad therapeutic potential.[16]

Table 4: In-Vitro Efficacy of this compound against Fungal Pathogens

Species Metric Concentration (Value) Citation(s)
Scedosporium & Lomentospora spp. MIC 2 - 4 µg/mL [16]
Fusarium spp. GM MIC 1.44 µg/mL [17][18]
Cryptococcus spp. MIC 0.5 - 2 µg/mL [18]

| Sporothrix brasiliensis | MIC | 1 - 2 µg/mL |[18] |

Table 5: In-Vitro Efficacy of this compound against Cancer Cells

Cell Type Effect Citation(s)
Colorectal Cancer Stem-Like Cells Suppression of self-renewal and CSC populations [19]
Breast Cancer (MCF-7) Enhances cytotoxicity of Itraconazole [20]

| Various Tumor Cell Lines | Triggers programmed cell death (apoptosis) |[21] |

Core Mechanisms of Action

The broad-spectrum activity of this compound stems from its ability to interfere with multiple, fundamental cellular processes, primarily lipid metabolism, membrane integrity, and key signaling pathways, ultimately leading to apoptotic cell death.

Disruption of Lipid Metabolism and Membrane Integrity

A primary mechanism of this compound is the perturbation of lipid-dependent metabolic and signaling pathways.[1] In Leishmania, it significantly reduces phosphatidylcholine (PC) content by inhibiting key enzymes like CTP:phosphocholine-cytidyltransferase.[10][22][23] It also disrupts sphingomyelin biosynthesis, leading to an accumulation of ceramide, a known trigger of apoptosis.[10] Furthermore, this compound affects sterol composition, reducing C24 alkylated sterols, which are crucial for membrane fluidity and function in these organisms.[22][23][24]

Diagram 1: this compound's Impact on Lipid Metabolism MFS This compound Membrane Cell Membrane MFS->Membrane Inserts into PCSynthesis Phosphatidylcholine (PC) Synthesis MFS->PCSynthesis Inhibits SMSynthesis Sphingomyelin Synthesis MFS->SMSynthesis Inhibits SterolSynthesis Sterol Metabolism MFS->SterolSynthesis Inhibits Cytidyltransferase CTP:phosphocholine- cytidyltransferase PCSynthesis->Cytidyltransferase Ceramide Ceramide SMSynthesis->Ceramide Accumulates Apoptosis Apoptosis Ceramide->Apoptosis Sterols C24 Alkylated Sterols SterolSynthesis->Sterols

Diagram 1: this compound's Impact on Lipid Metabolism
Induction of Apoptosis-Like Cell Death

A consistent finding across numerous in-vitro studies is that this compound induces a programmed cell death pathway resembling metazoan apoptosis.[9][10] This is characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, condensation of nuclear DNA, and DNA fragmentation into oligonucleosome-sized fragments, which can be visualized as a "ladder" on an agarose gel.[9][25][26] Further evidence comes from the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane and cell cycle arrest in the sub-G0/G1 phase.[15][26][27] This apoptotic mechanism is considered advantageous as it avoids the provocation of a significant inflammatory response.[8]

Diagram 2: Apoptotic Pathway Induced by this compound MFS This compound Triggers Upstream Triggers (Lipid Disruption, Mitochondrial Dysfunction, Ca2+ Imbalance) MFS->Triggers PS Phosphatidylserine (PS) Externalization Triggers->PS DNA DNA Fragmentation (Laddering) Triggers->DNA Cycle Cell Cycle Arrest (Sub-G0/G1 Phase) Triggers->Cycle Death Apoptotic Cell Death PS->Death DNA->Death Cycle->Death

Diagram 2: Apoptotic Pathway Induced by this compound
Interference with Cellular Signaling

In cancer cells, this compound's mechanism involves the disruption of critical survival signaling pathways. It has been shown to inhibit Akt (Protein Kinase B), a central node in the PI3K/Akt/mTOR pathway that regulates the cell cycle.[1] In colorectal cancer stem-like cells, this compound disrupts lipid rafts, which in turn transcriptionally inhibits Checkpoint Kinase 1 (CHEK1).[19] Since cancer stem cells are highly dependent on CHEK1 for managing DNA replication stress, its inhibition leads to cell death and prevents tumor initiation.[19]

Diagram 3: CHEK1 Inhibition in Cancer Stem Cells MFS This compound LR Lipid Rafts MFS->LR Disrupts CHEK1 CHEK1 Expression MFS->CHEK1 Inhibits LR->CHEK1 Checkpoints Cell Cycle Checkpoints (Intra-S, G2/M) CHEK1->Checkpoints Death CSC Death CHEK1->Death Survival CSC Survival & Self-Renewal Checkpoints->Survival Diagram 4: Workflow for Promastigote Viability Assay start Start culture Culture Promastigotes (Log Phase) start->culture seed Seed 96-Well Plate (1x10^6 cells/well) culture->seed add Add Drug to Wells seed->add dilute Prepare Serial Dilutions of this compound dilute->add incubate1 Incubate (24-72 hours at 24°C) add->incubate1 add_mtt Add MTT/XTT Reagent incubate1->add_mtt incubate2 Incubate (2-4 hours) add_mtt->incubate2 read Measure Absorbance (Spectrophotometer) incubate2->read analyze Analyze Data & Calculate IC50 read->analyze end End analyze->end

References

The Disruption of Parasitic Cell Membranes by Miltefosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miltefosine, an alkylphosphocholine originally developed as an anticancer agent, has emerged as a crucial oral therapeutic for leishmaniasis, a parasitic disease with significant global impact. Its efficacy is largely attributed to its profound effects on the parasitic cell membrane, a critical interface for parasite survival, nutrient acquisition, and interaction with the host. This technical guide provides an in-depth analysis of the core mechanisms by which this compound disrupts the parasitic cell membrane, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.

Quantitative Impact of this compound on Parasite Viability and Membrane Composition

This compound exhibits potent leishmanicidal activity, with its efficacy varying between different Leishmania species and life cycle stages (promastigotes and amastigotes). The following tables summarize key quantitative data on the effects of this compound.

Table 1: Inhibitory Concentration (IC50) of this compound against Leishmania Species

Leishmania SpeciesLife Cycle StageIC50 (µM)Incubation Time (h)Reference
L. donovaniPromastigote13.6 ± 2.072[1]
L. donovaniPromastigote~2548[2]
L. donovaniExtracellular Amastigote0.9 - 4.3Not Specified[3]
L. donovani (Relapse strain)Promastigote7.92 ± 1.30Not Specified[4]
L. donovani (Relapse strain)Intracellular Amastigote11.35 ± 6.48Not Specified[4]
L. majorPromastigote2248[5]
L. majorAmastigote5.748[5]
L. tropicaPromastigote1148[5]
L. tropicaAmastigote4.248[5]

Table 2: Effect of this compound (10 µM for 48h) on Phospholipid and Sterol Composition of L. donovani Promastigote Membranes

Lipid ComponentChange in this compound-Treated Cells vs. ControlReference
Phospholipids
Phosphatidylcholine (PC)Significantly Reduced[6][7]
Phosphatidylethanolamine (PE)Enhanced[6][7]
Lysophosphatidylcholine (LPC)Enhanced[6][7]
Sterols
C24 Alkylated SterolsStrong Reduction[6]
CholesterolEnhanced[6]

Core Mechanisms of Action on the Parasitic Cell Membrane

This compound's multifaceted attack on the parasitic cell membrane involves direct physical disruption and interference with critical metabolic and signaling pathways.

Alteration of Membrane Fluidity and Lipid Metabolism

As an amphiphilic molecule, this compound readily integrates into the parasite's plasma membrane, leading to a significant increase in membrane fluidity.[8] This disruption of the membrane's physical properties is compounded by its interference with lipid metabolism. This compound inhibits key enzymes involved in phospholipid biosynthesis, leading to a decrease in phosphatidylcholine (PC) and an increase in phosphatidylethanolamine (PE).[6][7] This alteration in the PC/PE ratio has profound consequences for membrane integrity and function. Furthermore, this compound treatment leads to a reduction in C24-alkylated sterols, which are essential components of the leishmanial membrane, while increasing cholesterol content.[6]

Disruption of Mitochondrial Function

The mitochondrion is a key target of this compound. The drug inhibits cytochrome c oxidase, a critical component of the electron transport chain.[9] This inhibition leads to a dose-dependent depolarization of the mitochondrial membrane potential and a significant decline in intracellular ATP levels.[9] The disruption of mitochondrial function also results in the increased production of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.

Induction of Apoptosis-Like Cell Death

A primary consequence of this compound's action is the induction of an apoptosis-like cell death program in the parasite.[8] This is characterized by a cascade of events including:

  • Phosphatidylserine (PS) Exposure: In healthy cells, PS is confined to the inner leaflet of the plasma membrane. This compound treatment triggers the externalization of PS to the outer leaflet, a hallmark of early apoptosis.[10]

  • Caspase-like Protease Activation: this compound induces the activity of caspase-like proteases, which are key executioners of the apoptotic pathway.[4][11]

  • DNA Fragmentation: A characteristic feature of apoptosis is the cleavage of genomic DNA into oligonucleosomal fragments. This compound treatment leads to significant DNA fragmentation in Leishmania.[8][12]

  • Cell Shrinkage and Nuclear Condensation: Morphological changes associated with apoptosis, such as cell shrinkage and condensation of nuclear chromatin, are observed in this compound-treated parasites.[8]

Disruption of Intracellular Calcium Homeostasis

This compound disrupts the parasite's intracellular calcium (Ca²⁺) homeostasis.[9] It has been shown to activate a sphingosine-dependent Ca²⁺ channel in the plasma membrane and affect acidocalcisomes, which are important calcium stores in these parasites.[13] The resulting elevation of intracellular Ca²⁺ levels can trigger various downstream signaling pathways, including those leading to apoptosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

Miltefosine_Signaling_Pathway cluster_membrane Parasite Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound LdMT/LdRos3 LdMT/LdRos3 Transporter This compound->LdMT/LdRos3 Uptake Lipid Rafts Lipid Rafts This compound->Lipid Rafts Accumulation Miltefosine_in Intracellular This compound LdMT/LdRos3->Miltefosine_in PC Biosynthesis Phosphatidylcholine Biosynthesis PS Exposure Phosphatidylserine Exposure PC Biosynthesis->PS Exposure Sterol Biosynthesis Sterol Biosynthesis Ca2+ Channel Sphingosine-dependent Ca2+ Channel Ca2+_increase Increased [Ca2+]i Ca2+ Channel->Ca2+_increase Miltefosine_in->PC Biosynthesis Inhibition Miltefosine_in->Sterol Biosynthesis Inhibition Miltefosine_in->Ca2+ Channel Activation Cyt_c_Oxidase Cytochrome c Oxidase Miltefosine_in->Cyt_c_Oxidase Inhibition Caspase-like\nProteases Caspase-like Proteases Ca2+_increase->Caspase-like\nProteases Activation Apoptosis Apoptosis Caspase-like\nProteases->Apoptosis Execution Mito_Potential Mitochondrial Membrane Potential Cyt_c_Oxidase->Mito_Potential Depolarization ROS Reactive Oxygen Species (ROS) Mito_Potential->ROS Cytochrome_c Cytochrome c Release Mito_Potential->Cytochrome_c ROS->Caspase-like\nProteases Activation Cytochrome_c->Caspase-like\nProteases Activation

This compound's multifaceted mechanism of action on parasitic cells.

Experimental_Workflow cluster_culture Parasite Culture and Treatment cluster_assays Cellular and Molecular Assays cluster_analysis Data Analysis and Interpretation Culture Culture Leishmania promastigotes to log phase Treatment Treat with varying concentrations of This compound Culture->Treatment Viability MTT Assay for Cell Viability (IC50) Treatment->Viability Apoptosis Annexin V/PI Staining (Phosphatidylserine Exposure) Treatment->Apoptosis DNA_Frag TUNEL Assay (DNA Fragmentation) Treatment->DNA_Frag Mito JC-1 Assay (Mitochondrial Potential) Treatment->Mito Caspase Caspase-3/7 Activity Assay Treatment->Caspase Lipids Lipid Extraction and Analysis (TLC/GC-MS) Treatment->Lipids Data_Analysis Quantitative Analysis of Assay Results Viability->Data_Analysis Apoptosis->Data_Analysis DNA_Frag->Data_Analysis Mito->Data_Analysis Caspase->Data_Analysis Lipids->Data_Analysis Conclusion Elucidation of Mechanism of Action Data_Analysis->Conclusion

A representative experimental workflow to study this compound's effects.

Detailed Experimental Protocols

The following sections provide detailed protocols for key experiments used to elucidate the effects of this compound on parasitic cell membranes.

Determination of IC50 using MTT Assay

This protocol determines the concentration of this compound that inhibits 50% of parasite growth.

Materials:

  • Leishmania promastigotes in logarithmic growth phase

  • Complete culture medium (e.g., M199)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed 100 µL of Leishmania promastigotes (e.g., 1 x 10⁶ cells/mL) into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a drug-free control.

  • Incubate the plate at the appropriate temperature (e.g., 26°C) for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for an additional 2-4 hours at room temperature in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve.[2][14]

Analysis of Phospholipid and Sterol Composition

This protocol outlines the extraction and analysis of lipids from Leishmania promastigotes.

Materials:

  • Leishmania promastigotes (treated and untreated)

  • Chloroform, Methanol, Water (for lipid extraction)

  • TLC plates (silica gel)

  • TLC developing solvents (e.g., chloroform:methanol:water, 65:25:4 v/v/v)

  • Iodine vapor or other visualization agent

  • Gas chromatograph-mass spectrometer (GC-MS) for fatty acid and sterol analysis

Procedure:

  • Harvest and wash the parasite pellets.

  • Extract total lipids using a modified Folch method with a chloroform:methanol:water mixture.[15]

  • Separate the lipid classes by thin-layer chromatography (TLC) on silica gel plates using an appropriate solvent system.

  • Visualize the separated lipid spots using iodine vapor or another suitable method.

  • Scrape the individual spots corresponding to different phospholipid and sterol classes.

  • For fatty acid analysis, perform transesterification of the scraped lipids to fatty acid methyl esters (FAMEs).

  • Analyze the FAMEs and sterols by GC-MS to identify and quantify the different lipid species.[16]

Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol detects the externalization of phosphatidylserine and loss of membrane integrity.

Materials:

  • Leishmania promastigotes (treated and untreated)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest and wash the parasites with cold PBS.

  • Resuspend the parasite pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[10][17]

Assessment of DNA Fragmentation using TUNEL Assay

This protocol detects DNA strand breaks, a hallmark of late-stage apoptosis.

Materials:

  • Leishmania promastigotes (treated and untreated)

  • TUNEL assay kit (containing TdT enzyme, labeled nucleotides, and buffers)

  • Paraformaldehyde (for fixation)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Harvest and wash the parasites.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with the permeabilization solution.

  • Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides according to the manufacturer's instructions.

  • Wash the cells to remove unincorporated nucleotides.

  • Analyze the samples by fluorescence microscopy or flow cytometry to detect the fluorescent signal in apoptotic cells.[12]

Measurement of Mitochondrial Membrane Potential using JC-1 Dye

This protocol measures the depolarization of the mitochondrial membrane.

Materials:

  • Leishmania promastigotes (treated and untreated)

  • JC-1 dye

  • Culture medium

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Incubate the parasites with the desired concentration of this compound for the appropriate time.

  • Add JC-1 dye to the cell suspension at a final concentration of 2-10 µM.

  • Incubate for 15-30 minutes at the appropriate temperature.

  • Wash the cells to remove excess dye.

  • Measure the fluorescence of JC-1 monomers (emission ~530 nm) and aggregates (emission ~590 nm).

  • The ratio of red to green fluorescence is used to determine the change in mitochondrial membrane potential. A decrease in this ratio indicates depolarization.[3][18][19]

Caspase-3/7 Activity Assay

This protocol quantifies the activity of executioner caspases.

Materials:

  • Leishmania promastigotes (treated and untreated)

  • Caspase-3/7 activity assay kit (containing a fluorogenic substrate like Z-DEVD-R110)

  • Lysis buffer

  • Fluorometer

Procedure:

  • Harvest and wash the parasites.

  • Lyse the cells to release the cellular contents.

  • Add the caspase-3/7 substrate to the cell lysate.

  • Incubate at the recommended temperature.

  • Measure the fluorescence generated from the cleavage of the substrate over time using a fluorometer.

  • The rate of fluorescence increase is proportional to the caspase-3/7 activity.[11][20]

Conclusion

This compound's efficacy against Leishmania is deeply rooted in its ability to comprehensively disrupt the parasite's cell membrane. By altering membrane fluidity, interfering with crucial lipid metabolic pathways, triggering mitochondrial dysfunction, and inducing a programmed cell death cascade, this compound presents a formidable challenge to parasite survival. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is paramount for the development of next-generation antileishmanial drugs and for devising strategies to combat emerging drug resistance. The continued exploration of the intricate interplay between this compound and the parasitic cell membrane will undoubtedly pave the way for more effective and targeted therapies against this debilitating disease.

References

Miltefosine's Amoebicidal Potential: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the efficacy, mechanisms, and experimental evaluation of miltefosine against pathogenic free-living amoebas.

This technical guide provides a comprehensive overview of the therapeutic potential of this compound against the principal pathogenic free-living amoebas: Naegleria fowleri, Acanthamoeba spp., and Balamuthia mandrillaris. These organisms are responsible for rare but devastating infections in humans, including Primary Amebic Meningoencephalitis (PAM) and Granulomatous Amebic Encephalitis (GAE), which have exceedingly high mortality rates.[1][2] this compound, an alkylphosphocholine compound, has emerged as a promising agent in the limited therapeutic arsenal against these infections.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on quantitative efficacy data, detailed experimental protocols, and the current understanding of this compound's mechanism of action.

Quantitative Efficacy of this compound

The in vitro and in vivo efficacy of this compound has been evaluated against trophozoite and cyst stages of various free-living amoeba species and strains. The following tables summarize the key quantitative data from multiple studies, providing a comparative look at its amoebicidal and amoebastatic concentrations.

Activity against Naegleria fowleri

Naegleria fowleri, the causative agent of PAM, is known for its rapid and destructive progression in the central nervous system.[3] this compound has demonstrated significant in vitro activity against this amoeba.

MetricStrain(s)Concentration (µM)Concentration (µg/mL)CommentsReference
MIC Not Specified40~16.3Amoebostatic concentration.[6]
MAC Not Specified55~22.4Amoebicidal concentration.[6][7]
IC50 Nf69100.7 ± 14.6~41.0---[8]
IC50 608818.3 ± 4.3~7.5More susceptible than Nf69.[8]
IC50 V06743.7 ± 2.4~17.8More susceptible than Nf69.[8]
IC50 V20658.3 ± 0.88~23.7More susceptible than Nf69.[8]
IC50 V59755.7 ± 2.0~22.7More susceptible than Nf69.[8]
IC50 V63159.3 ± 2.3~24.1More susceptible than Nf69.[8]
IC50 ATCC 3080838.74 ± 4.23~15.8---[9]
IC50 Not Specified146.53~59.6High IC50 value reported in one study.[10]
MIC Not Specified---25---[11]
Survival Rate (in vivo) Mouse Model---20 mg/kg55% survival rate in experimental meningoencephalitis.[11]

Note: Conversion from µM to µg/mL is approximated using the molecular weight of this compound (~407.57 g/mol ).

Activity against Acanthamoeba spp.

Acanthamoeba species are responsible for GAE and Acanthamoeba keratitis (AK), a painful eye infection that can lead to blindness.[12] this compound has shown efficacy against both the active trophozoite and dormant cyst forms, though higher concentrations are required for the latter.[13]

MetricSpecies/GenotypeConcentration (µM)Concentration (µg/mL)CommentsReference
MTC90 Clinical Isolates (T4)---125Minimal Trophozoicidal Concentration for 90% of isolates.[13]
MCC90 Clinical Isolates (T4)---4000Minimal Cysticidal Concentration for 90% of isolates; >30-fold higher than MTC90.[13][14]
MAC A. polyphaga> 80> 32.6Amoebas recovered from 40 µM but not 80 µM.[7]
MCC (1 day) Genotype T4 & T538,720---Complete eradication of cysts.[15]
MCC (7 days) Genotype T4 & T54,840---Complete eradication of cysts.[15]
MCC (1 day) Genotype T377,440---Higher concentration needed for T3 genotype.[15]
Topical (in vivo) Hamster Model (AK)---65Cured 85% of cases after 28 days.[16]
Activity against Balamuthia mandrillaris

Balamuthia mandrillaris is another causative agent of GAE, a rare and typically fatal infection.[17] In vitro studies have demonstrated the amoebicidal effects of this compound against this pathogen.

MetricStrain(s)Concentration (µM)Concentration (µg/mL)CommentsReference
Amoebacidal Concentration Multiple Strains≥ 40≥ 16.3Concentrations below 40 µM were not effective.[7][18]
Inhibition of Growth Not Specified------Inhibited in vitro growth by 90%.[3]
Cell Lysis Not Specified> 40,000---In vitro studies showed protozoal cell lysis at concentrations over 40 mM.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines common experimental protocols used to assess the efficacy and cytotoxicity of this compound against free-living amoebas.

In Vitro Amoebicidal Activity Assay (Microbroth Dilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC), Minimum Trophozoicidal Concentration (MTC), and Minimum Cysticidal Concentration (MCC) of this compound.

  • Amoeba Culture: Trophozoites of Naegleria, Acanthamoeba, or Balamuthia are cultured axenically in appropriate media (e.g., Nelson's medium for N. fowleri, PYG medium for Acanthamoeba) at their optimal growth temperatures (e.g., 37°C).

  • Cyst Production (for Acanthamoeba): To obtain cysts, trophozoites are incubated on non-nutrient agar plates or in encystment-inducing media for several days to weeks until mature cysts are formed.

  • Drug Preparation: A stock solution of this compound is prepared (e.g., in sterile distilled water or DMSO) and then serially diluted in the respective culture medium in 96-well microtiter plates.

  • Inoculation: A standardized suspension of trophozoites or cysts (e.g., 1 x 10⁴ cells/mL) is added to each well containing the drug dilutions. Control wells with amoebas but no drug, and wells with drug but no amoebas are included.

  • Incubation: Plates are incubated at the appropriate temperature (e.g., 37°C) for a specified period (e.g., 24, 48, 72 hours).

  • Determination of MIC/MTC: The viability of trophozoites is assessed. The MIC is the lowest concentration that inhibits amoebal growth (amoebastatic), often determined by microscopy or a viability assay (e.g., AlamarBlue, CellTiter-Glo). The MTC is the lowest concentration that results in no viable trophozoites after sub-culturing into fresh medium.

  • Determination of MCC: For cysts, after incubation with the drug, the wells are treated to remove this compound and then fresh medium is added to induce excystation. The MCC is the lowest concentration that prevents the emergence of viable trophozoites.

Cytotoxicity Assay on Human Cells

This protocol assesses the toxicity of this compound to mammalian cells to determine its therapeutic window.

  • Cell Culture: Human cell lines, such as human corneal epithelial (HCE) cells or C6 glial cells, are cultured to confluence in 96-well plates using appropriate cell culture media (e.g., DMEM with 10% FBS).[10][13]

  • Drug Exposure: The culture medium is replaced with fresh medium containing serial dilutions of this compound.

  • Incubation: The cells are incubated for various time points (e.g., 15 minutes, 4 hours, 24 hours).[13]

  • Viability Assessment: Cell viability is measured using a standard cytotoxicity assay, such as MTT, LDH release, or a live/dead cell staining kit.

  • Calculation of CC50: The 50% cytotoxic concentration (CC50), the concentration of this compound that reduces cell viability by 50%, is calculated from the dose-response curve.

In Vivo Efficacy in Animal Models

Animal models are used to evaluate the in vivo therapeutic potential of this compound.

  • N. fowleri Murine Model of PAM:

    • Infection: Mice are intranasally inoculated with a suspension of N. fowleri trophozoites.

    • Treatment: Treatment with this compound (e.g., 20 mg/kg administered orally or intraperitoneally) is initiated at a specified time post-infection.[11] A control group receives a placebo.

    • Monitoring: Mice are monitored daily for signs of illness and survival.

    • Outcome: The primary outcome is the survival rate and mean time to death in the treated versus control groups.[11]

  • Acanthamoeba Keratitis Hamster Model:

    • Infection: The corneas of hamsters are mechanically abraded and then inoculated with Acanthamoeba trophozoites or cysts.

    • Treatment: Topical this compound (e.g., 65 µg/mL) is administered to the infected eyes for a set duration (e.g., 28 days).[16]

    • Evaluation: The severity of keratitis is scored based on clinical signs. At the end of the study, corneas may be examined histopathologically.

    • Outcome: The cure rate and reduction in clinical severity score are the main outcomes.[16]

Mechanism of Action and Signaling Pathways

While the precise mechanism of action of this compound against free-living amoebas is not fully elucidated, research suggests a multi-faceted approach that disrupts fundamental cellular processes.[3][19]

This compound, as a phospholipid analog, is thought to integrate into the cell membrane, altering its fluidity and disrupting lipid metabolism.[19] This interference with membrane integrity is a key aspect of its amoebicidal activity.[16]

Furthermore, studies suggest that this compound induces a programmed cell death cascade resembling apoptosis in amoebas.[3][10] This process involves key events such as DNA fragmentation and a loss of mitochondrial membrane potential, which are hallmarks of apoptosis.[10] The disruption of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, has also been implicated in the mechanism of action of this compound against N. fowleri.[20]

Visualizing this compound's Impact

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Miltefosine_Mechanism cluster_membrane Cell Membrane cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound membrane_disruption Membrane Integration & Lipid Metabolism Disruption This compound->membrane_disruption pi3k_akt Inhibition of PI3K/Akt Pathway This compound->pi3k_akt mmp_loss Loss of Mitochondrial Membrane Potential membrane_disruption->mmp_loss apoptosis Apoptosis-like Cell Death pi3k_akt->apoptosis ros_production Increased ROS Production mmp_loss->ros_production mmp_loss->apoptosis dna_fragmentation DNA Fragmentation ros_production->dna_fragmentation dna_fragmentation->apoptosis

Proposed mechanism of this compound leading to apoptosis-like cell death in free-living amoebas.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation culture Amoeba Culture (Trophozoites & Cysts) activity_assay Amoebicidal Assay (MIC, MTC, MCC) culture->activity_assay drug_prep This compound Serial Dilution drug_prep->activity_assay cytotoxicity_assay Cytotoxicity Assay (CC50 on Human Cells) drug_prep->cytotoxicity_assay selectivity_index Calculate Selectivity Index (CC50 / IC50) activity_assay->selectivity_index cytotoxicity_assay->selectivity_index animal_model Animal Model of Infection (PAM or AK) selectivity_index->animal_model Promising Candidate treatment Administer this compound animal_model->treatment monitoring Monitor Survival / Clinical Score treatment->monitoring outcome Determine Therapeutic Efficacy monitoring->outcome

References

A Preliminary Investigation into the Antifungal Properties of Miltefosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miltefosine, an alkylphosphocholine compound originally developed as an anticancer agent, has emerged as a promising broad-spectrum antimicrobial with significant antifungal properties.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal activity, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used to evaluate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal therapies.

This compound's potential as an antifungal is particularly noteworthy due to the rise of drug-resistant fungal infections, which pose a significant threat to public health.[5] It has demonstrated activity against a wide range of pathogenic fungi, including species that are intrinsically resistant to commonly used antifungal agents.[2][6] This guide will delve into the cellular and molecular mechanisms underlying this compound's fungicidal effects, present quantitative data on its potency, and provide detailed experimental protocols to facilitate further research in this area.

Mechanism of Action

The antifungal activity of this compound is multifaceted, primarily involving the disruption of the fungal cell membrane and the induction of apoptosis.[7][8][9][10] Unlike many conventional antifungal drugs that target specific enzymes in the ergosterol biosynthesis pathway, this compound appears to have a more direct and disruptive interaction with the cell membrane, contributing to its broad spectrum of activity and potentially lower propensity for resistance development.[1][11]

Disruption of Cell Membrane Integrity

This compound's primary mode of action involves increasing the permeability of the fungal plasma membrane.[8][12][13] This effect is likely due to a direct interaction with ergosterol, a crucial component of the fungal cell membrane.[8][9] Competition assays have shown that the presence of exogenous ergosterol can reduce the antifungal effect of this compound, supporting the hypothesis of a direct interaction.[8][9] This disruption of membrane integrity leads to the leakage of intracellular components, such as DNA and proteins, ultimately contributing to cell death.[13] Furthermore, this compound has been shown to cause disorganization of lipid rafts, which are specialized membrane microdomains rich in sterols and sphingolipids, further compromising membrane function.[13]

Induction of Apoptosis

In addition to its effects on the cell membrane, this compound induces an apoptosis-like cell death in fungi.[7][8][10] This programmed cell death is characterized by several key events, including:

  • Mitochondrial Dysfunction: this compound disrupts the mitochondrial membrane potential and inhibits the activity of cytochrome c oxidase, a key enzyme in the electron transport chain.[4][7] This leads to mitochondrial swelling and dysfunction.[8]

  • Increased Reactive Oxygen Species (ROS) Production: The impairment of mitochondrial function results in the increased production of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular components.[8][14]

  • DNA Fragmentation and Condensation: A hallmark of apoptosis, this compound treatment leads to DNA fragmentation and condensation within the fungal cell.[8]

  • Activation of Apoptosis-Inducing Factor (AIF1): In Candida albicans, this compound has been shown to increase the expression of AIF1, which translocates from the mitochondria to the nucleus to mediate apoptosis.[14]

The following diagram illustrates the proposed mechanism of action of this compound in fungal cells.

Miltefosine_Mechanism cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound Ergosterol Ergosterol This compound->Ergosterol Interacts with LipidRafts Lipid Rafts This compound->LipidRafts Disorganizes CytochromeOxidase Cytochrome c Oxidase This compound->CytochromeOxidase Inhibits MembranePermeability Increased Permeability Ergosterol->MembranePermeability LipidRafts->MembranePermeability Leakage Leakage of Intracellular Components MembranePermeability->Leakage Apoptosis Apoptosis Leakage->Apoptosis ROS Increased ROS DNA_Fragmentation DNA Fragmentation ROS->DNA_Fragmentation Causes MitoDysfunction Mitochondrial Dysfunction MitoDysfunction->ROS AIF1_mito AIF1 MitoDysfunction->AIF1_mito Releases CytochromeOxidase->MitoDysfunction AIF1_nuc AIF1 AIF1_mito->AIF1_nuc Translocates to DNA_Fragmentation->Apoptosis AIF1_nuc->DNA_Fragmentation Induces Broth_Microdilution_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum prep_drug Prepare Serial Dilutions of this compound in Microplate start->prep_drug inoculate Inoculate Microplate Wells with Fungal Suspension prep_inoculum->inoculate prep_drug->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate at 35°C (24-72h) controls->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic end End read_mic->end

References

Methodological & Application

Miltefosine In-Vitro Experimental Protocols: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Miltefosine, an alkylphosphocholine compound, is a broad-spectrum antimicrobial and anti-cancer agent. Initially developed as an anti-neoplastic drug, it is the first and only oral treatment for leishmaniasis, a parasitic disease caused by Leishmania species.[1][2] Its mechanism of action is multifaceted, primarily involving the disruption of cell membrane integrity and interference with key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1][3][4] This document provides detailed in-vitro experimental protocols for evaluating the efficacy and mechanism of action of this compound against various cell types, with a focus on Leishmania parasites and cancer cell lines.

Key Signaling Pathway: PI3K/Akt Inhibition by this compound

This compound has been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis.[3][4] By disrupting this pathway, this compound can induce programmed cell death in target cells.

Miltefosine_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Lipid_Raft Lipid Raft Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt Apoptosis_Inhibition Apoptosis Inhibition pAkt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival This compound This compound This compound->Lipid_Raft Disrupts This compound->Akt Inhibits Activation Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor

This compound inhibits the PI3K/Akt signaling pathway.

Experimental Workflow Overview

The following diagram outlines a general workflow for the in-vitro evaluation of this compound.

Experimental_Workflow cluster_assays Endpoint Assays cluster_apoptosis_details start Start: Cell Culture (e.g., Leishmania, Cancer Cells) drug_prep Prepare this compound Stock and Working Solutions start->drug_prep treatment Treat Cells with Varying Concentrations of this compound start->treatment drug_prep->treatment incubation Incubate for Defined Time Periods (e.g., 24, 48, 72h) treatment->incubation cytotoxicity Cytotoxicity Assay (MTT/XTT) incubation->cytotoxicity apoptosis Apoptosis Assays incubation->apoptosis data_analysis Data Analysis: - Calculate IC50/EC50 - Quantify Apoptosis cytotoxicity->data_analysis flow Annexin V / PI Staining (Flow Cytometry) apoptosis->flow dna DNA Fragmentation (Gel Electrophoresis) apoptosis->dna flow->data_analysis dna->data_analysis end End: Report Findings data_analysis->end

General workflow for in-vitro testing of this compound.

Quantitative Data Summary

The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values of this compound against various Leishmania species and human cancer cell lines.

Table 1: Anti-leishmanial Activity of this compound

Leishmania SpeciesStageIC50 / EC50 (µM)Incubation Time (h)Reference
L. donovaniPromastigote7.2 ± 0.972[5]
L. donovaniPromastigote~2548[6]
L. donovani (Pre-treatment)Promastigote3.27 ± 1.52Not Specified[7]
L. donovani (Relapse)Promastigote7.92 ± 1.30Not Specified[7]
L. donovani (Pre-treatment)Amastigote3.85 ± 3.11Not Specified[7]
L. donovani (Relapse)Amastigote11.35 ± 6.48Not Specified[7]
L. infantumPromastigote748[2]
L. infantumAmastigote12.548[8]
L. majorPromastigote2248[9]
L. majorAmastigote5.748[9]
L. tropicaPromastigote1148[9]
L. tropicaAmastigote4.248[9]

Table 2: Anti-cancer Activity of this compound

Cell LineCancer TypeIC50 (µM)Reference
MCF7Breast Cancer34.6 ± 11.7[4]
HeLa-WTCervical Cancer6.8 ± 0.9[4]

Detailed Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound by measuring the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[10]

Materials:

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells (e.g., Leishmania promastigotes at 1 x 10^6 cells/mL or adherent cancer cells at 1 x 10^4 cells/well) in a 96-well plate in a final volume of 100 µL per well.[10]

  • Drug Treatment: After 24 hours of incubation (for adherent cells), add varying concentrations of this compound to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at the appropriate temperature and CO2 concentration (e.g., 24°C for promastigotes, 37°C with 5% CO2 for mammalian cells).[6]

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at the appropriate temperature until a purple precipitate is visible.

  • Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10][11] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by FITC-conjugated Annexin V.[12] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[12]

Materials:

  • Flow cytometer

  • Annexin V-FITC and PI staining kit

  • 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Cold 1X PBS

  • FACS tubes

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for a specific time period. Include both positive and negative controls.

  • Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation. For adherent cells, trypsinize and collect both floating and adherent cells.

  • Washing: Wash the cells once with cold 1X PBS and centrifuge. Carefully remove the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[3]

DNA Fragmentation (Ladder) Assay

A hallmark of apoptosis is the cleavage of genomic DNA into nucleosomal fragments, which appear as a "ladder" on an agarose gel.[6]

Materials:

  • DNA extraction kit (or phenol-chloroform)

  • RNase A

  • Proteinase K

  • Agarose

  • TAE or TBE buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Agarose gel electrophoresis system and power supply

  • UV transilluminator

Procedure:

  • Cell Treatment and Harvesting: Treat approximately 5 x 10^6 cells with this compound. Harvest the cells by centrifugation.

  • DNA Extraction: Extract genomic DNA from the cell pellet using a commercial kit or a standard phenol-chloroform extraction method.[14][15]

  • RNA and Protein Removal: Treat the extracted DNA with RNase A and Proteinase K to remove contaminants.[6]

  • DNA Quantification: Quantify the DNA concentration using a spectrophotometer.

  • Agarose Gel Electrophoresis: Load 5-10 µg of DNA from each sample into the wells of a 1.5-2% agarose gel containing a DNA stain.[9][14] Also, load a DNA ladder as a size marker.

  • Running the Gel: Run the gel at a low voltage (e.g., 35-100 V) until the loading dye has migrated sufficiently down the gel.[6][14]

  • Visualization: Visualize the DNA fragments under UV light. Apoptotic samples will show a characteristic ladder of DNA fragments, while non-apoptotic samples will show a single high molecular weight band.[16]

References

Miltefosine Administration in Murine Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for administering miltefosine in murine models, primarily focusing on oral and topical routes for the treatment of leishmaniasis. The protocols outlined below are synthesized from various preclinical studies and are intended to serve as a detailed guide for researchers in the field.

Introduction

This compound is the first and only oral drug approved for the treatment of visceral and cutaneous leishmaniasis.[1][2] Its application in preclinical murine models is crucial for understanding its efficacy, pharmacokinetics, and potential toxicities. This document details established protocols for oral and topical administration of this compound in mice, summarizes key quantitative data from various studies, and provides visualizations of experimental workflows and the drug's proposed mechanism of action.

Administration Routes and Protocols

The primary routes of this compound administration in murine models are oral and topical. While intravenous administration is mentioned in pharmacokinetic studies to establish model parameters, detailed experimental protocols for this route are not as commonly reported in the literature for efficacy studies.

Oral Administration

Oral gavage is the most common method for systemic administration of this compound in mice.

Experimental Protocol: Oral Gavage

  • Animal Model: BALB/c mice are frequently used, typically 6-8 weeks old.[3][4]

  • Drug Preparation:

    • This compound powder is dissolved in sterile water or phosphate-buffered saline (PBS).[3][5]

    • The solution should be prepared fresh daily.[6]

  • Dosage: Dosages in studies range from 1.25 to 40 mg/kg/day.[6][7] A common dose for efficacy studies is 20-25 mg/kg/day.[5][8]

  • Administration:

    • Administer the solution once daily using a suitable oral gavage needle.

    • The volume is typically 0.1-0.3 mL per mouse.[3][5]

  • Treatment Duration: Treatment duration typically ranges from 5 to 28 consecutive days.[2][5]

  • Post-Administration Monitoring:

    • Observe animals for any signs of toxicity, such as weight loss or changes in behavior.[4]

    • Efficacy is assessed by measuring lesion size and determining parasite burden in target organs (e.g., liver, spleen, skin) at the end of the treatment period and at specified follow-up times.[4][8]

Topical Administration

Topical application is explored as an alternative to reduce systemic side effects, particularly for cutaneous leishmaniasis.

Experimental Protocol: Topical Application

  • Animal Model: BALB/c mice are commonly used, especially for models of cutaneous leishmaniasis.[4]

  • Drug Formulation:

    • This compound is often incorporated into a hydrogel base, such as Carbopol, at concentrations ranging from 0.5% to 4%.[4][9]

    • Liposomal formulations have also been investigated to enhance skin penetration.[9]

  • Dosage and Administration:

    • Apply a fixed volume (e.g., 100 µl) of the formulation to the lesion site.[4]

    • Application is typically performed once or twice daily.[9]

  • Treatment Duration: The treatment period for topical administration is often around 20-28 days.[4]

  • Post-Administration Monitoring:

    • Monitor for skin irritation at the application site.[4]

    • Assess efficacy by measuring the reduction in lesion size and parasite load at the lesion site.[4][9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the oral and topical administration of this compound in murine models of leishmaniasis.

Table 1: Oral this compound Administration in Murine Models

Leishmania SpeciesMouse StrainDosage (mg/kg/day)Duration (days)OutcomeReference
L. donovaniNude BALB/c255Suppression of visceral infection recurrence[5]
L. majorBALB/c2020Complete clinical cure, significant reduction in parasite burden[8]
L. amazonensisBALB/c1315Effective in reducing lesion size and parasite load[6]
L. donovaniBALB/c1.25 - 20Not SpecifiedDose-proportional increase in IL-12[7]
L. tropicaBALB/c2.528Significant lesion healing with nanoparticle formulation[3]

Table 2: Topical this compound Administration in Murine Models

Leishmania SpeciesMouse StrainFormulationDuration (days)OutcomeReference
L. amazonensisBALB/c0.5% this compound hydrogel25Lesion size and parasite number decreased[4]
L. amazonensisBALB/c0.5% this compound in liposomes2199% elimination of parasites and lesion cure[9]
L. majorBALB/c2% or 4% this compound in liposomes28Decreased lesion size and parasite loads[4]

Visualizations

Experimental Workflow: Oral Administration

oral_workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis A Animal Acclimatization (BALB/c mice) B Leishmania Infection (e.g., L. donovani) A->B D Oral Gavage (e.g., 25 mg/kg/day) B->D C Drug Formulation (this compound in water) C->D E Daily Monitoring (Weight, clinical signs) D->E F Euthanasia & Tissue Collection E->F G Parasite Burden (Liver, Spleen) F->G H Histopathology F->H

Caption: Workflow for Oral this compound Administration in a Murine Model.

Experimental Workflow: Topical Administration

topical_workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis A Animal Acclimatization (BALB/c mice) B Leishmania Infection (e.g., L. major, cutaneous) A->B D Topical Application (to lesion) B->D C Drug Formulation (0.5% this compound Gel) C->D E Daily Monitoring (Lesion size, skin irritation) D->E F Euthanasia & Lesion Biopsy E->F G Parasite Load (at lesion site) F->G H Histopathology F->H

Caption: Workflow for Topical this compound Administration in a Murine Model.

Proposed Signaling Pathway of this compound

miltefosine_pathway cluster_cell Leishmania Parasite cluster_host Host Immune Cell (Macrophage) Milt This compound Membrane Cell Membrane (Lipid Metabolism Disruption) Milt->Membrane Inhibits Mitochondria Mitochondrial Dysfunction Milt->Mitochondria Induces Th1 Th1 Immune Response Milt->Th1 Stimulates Apoptosis Apoptosis-like Cell Death Membrane->Apoptosis Mitochondria->Apoptosis IFNg IFN-γ Production Th1->IFNg IL12 IL-12 Production Th1->IL12 Killing Enhanced Parasite Killing IFNg->Killing IL12->Killing

Caption: Proposed Mechanism of Action of this compound.

References

Application Notes and Protocols for Miltefosine Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of miltefosine in combination therapy studies, with a primary focus on leishmaniasis, and emerging applications in fungal infections and cancer. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to guide researchers in designing and interpreting their own experiments.

I. Introduction to this compound Combination Therapy

This compound, an alkylphosphocholine compound, is the first and only oral drug for the treatment of visceral leishmaniasis (VL) and is also used for cutaneous and mucosal leishmaniasis.[1] Its mechanism of action is multifaceted, involving the disruption of lipid metabolism and cell signaling pathways, leading to apoptosis-like cell death in parasites.[1][2][3] In cancer cells, it is known to inhibit the PI3K/Akt/mTOR pathway.[1] Combination therapy involving this compound is a promising strategy to enhance efficacy, reduce treatment duration and toxicity, and combat the emergence of drug resistance.[4][5]

II. This compound Combination Therapy for Leishmaniasis

Combination therapy is increasingly becoming the standard of care for visceral leishmaniasis to improve cure rates and shorten treatment duration.[4]

Quantitative Data from Leishmaniasis Combination Therapy Studies

The following tables summarize the efficacy of various this compound combination therapies against different Leishmania species.

Table 1: In Vitro Efficacy of this compound Combinations against Leishmania Species

CombinationLeishmania SpeciesIC50 of this compound (µM)FICIInteractionReference
This compound + LopinavirL. infantum (amastigotes)0.241.28Additive[6][7]
This compound + NaringeninL. amazonensis (promastigotes)13.20 (this compound alone)0.803Additive[8]
This compound + Amphotericin BL. donovaniEC50: 2.21-10.78 (this compound alone)1.22-1.51Indifferent[9]
This compound + Sodium StibogluconateL. donovaniEC50: 2.21-10.78 (this compound alone)0.61-0.75Synergy[9]
This compound + ParomomycinL. donovaniEC50: 2.21-10.78 (this compound alone)0.79-0.93Indifferent[9]

Table 2: In Vivo Efficacy of this compound Combinations against Leishmaniasis

CombinationAnimal ModelLeishmania SpeciesTreatment RegimenEfficacyReference
This compound + Liposomal Amphotericin BHuman Clinical TrialL. donovaniThis compound: 2.5 mg/kg/day for 14 days + Liposomal Amphotericin B: 7.5 mg/kg single dose100% initial cure rate, 0% relapse at 6 months[4][5]
This compound + NifuratelBALB/c miceL. donovaniThis compound: 10 mg/kg/day + Nifuratel: 50 mg/kg twice daily for 10 daysSignificant reduction in bioluminescence (parasite load)[10]
This compound + LopinavirBALB/c miceL. infantumThis compound: 3.85 mg/kg + Lopinavir: 493.2 mg/kg for 5 days70.15% reduction in hepatic parasite load[6][7]
This compound + TamoxifenBALB/c miceL. amazonensisThis compound: 2 mg/kg/day + Tamoxifen: 6.5 mg/kg/day for 15 daysMore effective than monotherapy in reducing lesion size and parasite burden[11]
This compound + Amphotericin BHamstersL. infantumOral fixed-dose combination granules65-80% reduction in spleen and liver parasite burden[12]
Experimental Protocols for Leishmaniasis Studies

This protocol is adapted from methodologies used to assess the interaction between this compound and other antileishmanial drugs.[13][14][15][16]

  • Parasite Culture: Culture Leishmania promastigotes in appropriate liquid medium (e.g., M199) until they reach the stationary phase. For intracellular amastigote assays, infect macrophages (e.g., peritoneal macrophages from BALB/c mice) with stationary-phase promastigotes.[7]

  • Drug Preparation: Prepare stock solutions of this compound and the partner drug in a suitable solvent (e.g., sterile distilled water or DMSO).[13]

  • Plate Setup: In a 96-well microtiter plate, perform serial dilutions of this compound along the rows and the partner drug along the columns. This creates a matrix of drug concentrations.

  • Inoculation: Add the cultured promastigotes or infected macrophages to each well.[14]

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 26°C for promastigotes, 37°C for infected macrophages) for 48-72 hours.[14][17]

  • Readout: Determine the minimal inhibitory concentration (MIC) or 50% inhibitory concentration (IC50) for each drug alone and in combination. This can be done by microscopic observation or using a viability assay (e.g., MTT or resazurin).[18]

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4[13][14]

This protocol is a generalized procedure based on several in vivo studies.[6][7][10]

  • Animal Model: Use susceptible mouse strains such as BALB/c.[10]

  • Infection: Infect mice intravenously or intraperitoneally with stationary-phase Leishmania donovani or Leishmania infantum promastigotes (e.g., 1 x 10^7 parasites per mouse).[10][18]

  • Treatment: Begin treatment at a specified time post-infection (e.g., 7 days).[7] Administer this compound and the combination drug orally or via the appropriate route for the specified duration. Include monotherapy and vehicle control groups.

  • Monitoring: Monitor the animals for clinical signs of disease and body weight changes.

  • Assessment of Parasite Burden: At the end of the treatment period, euthanize the mice and aseptically remove the liver and spleen. The parasite burden can be quantified using several methods:

    • Limiting Dilution Assay (LDA): Homogenize the organs and perform serial dilutions in a 96-well plate containing culture medium. The number of viable parasites is determined by the highest dilution at which promastigotes are observed after incubation.[19]

    • Quantitative PCR (qPCR): Extract DNA from the homogenized organs and perform qPCR targeting a Leishmania-specific gene (e.g., kDNA or SSU rRNA) to quantify the parasite DNA.[19][20]

    • In Vivo Imaging: For studies using luciferase-expressing parasites, parasite burden can be monitored non-invasively in living animals using an in vivo imaging system.[10][21]

  • Data Analysis: Compare the parasite burden in the combination therapy group to the monotherapy and control groups to determine the efficacy of the treatment.

Diagrams for Leishmaniasis Studies

experimental_workflow_in_vivo_leishmaniasis cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_outcome Outcome Assessment Animal Model BALB/c Mice Infection Infect with L. donovani (1x10^7 promastigotes) Animal Model->Infection Treatment Groups Group 1: Vehicle Control Group 2: this compound Monotherapy Group 3: Partner Drug Monotherapy Group 4: Combination Therapy Infection->Treatment Groups Allow infection to establish Dosing Administer drugs for a defined period (e.g., 5-15 days) Treatment Groups->Dosing Euthanasia Euthanize mice at end of treatment Dosing->Euthanasia Post-treatment period Organ Harvest Harvest Liver and Spleen Euthanasia->Organ Harvest Parasite Quantification Quantify parasite burden (LDA, qPCR, or Imaging) Organ Harvest->Parasite Quantification

In Vivo Experimental Workflow for Leishmaniasis Combination Therapy.

miltefosine_leishmania_pathway cluster_parasite Leishmania Parasite cluster_host Host Macrophage This compound This compound Membrane Parasite Membrane (Lipid Metabolism Disruption) This compound->Membrane Mitochondrion Mitochondrion (Cytochrome C Oxidase Inhibition) This compound->Mitochondrion Acidocalcisome Acidocalcisome (Ca2+ Homeostasis Disruption) This compound->Acidocalcisome PI3K_Akt PI3K/Akt Pathway (Inhibition) This compound->PI3K_Akt Apoptosis Apoptosis-like Cell Death Membrane->Apoptosis Mitochondrion->Apoptosis Acidocalcisome->Apoptosis Host_Apoptosis Apoptosis of Infected Macrophage PI3K_Akt->Host_Apoptosis

Mechanism of Action of this compound in Leishmania and Host Cells.

III. This compound Combination Therapy for Fungal Infections

This compound has demonstrated broad-spectrum antifungal activity, and its use in combination with existing antifungals is being explored to overcome resistance and improve treatment outcomes, particularly for difficult-to-treat infections like cryptococcosis.[22][23]

Quantitative Data from Antifungal Combination Therapy Studies

Table 3: In Vitro and In Vivo Efficacy of this compound Combinations against Fungi

CombinationFungal SpeciesIn Vitro/In VivoDosageOutcomeReference
This compound + Amphotericin BCryptococcus neoformansIn vivo (mouse model)This compound: 45 mg/kg + Amphotericin B: 3 mg/kgNo synergy or antagonism observed[24]
This compound + FluconazoleCryptococcus neoformansIn vivo (mouse model)This compound: up to 45 mg/kg + Fluconazole: 10 mg/kgNo synergy or antagonism observed[23][25]
Experimental Protocols for Antifungal Studies

This protocol is based on studies of experimental cryptococcal meningoencephalitis.[23][24]

  • Animal Model: Use appropriate mouse strains (e.g., A/Jcr).

  • Infection: Infect mice intravenously or intracranially with a standardized inoculum of Cryptococcus neoformans (e.g., 1x10^4 CFU).

  • Treatment: Begin treatment at a specified time post-infection (e.g., 24 hours). Administer this compound (e.g., 1.8 to 45 mg/kg orally once daily) and the partner drug (e.g., fluconazole 10 mg/kg orally twice daily, or amphotericin B 3 mg/kg intraperitoneally once daily) for a defined period (e.g., 10 days).[24]

  • Monitoring: Monitor mice for survival and clinical signs of infection.

  • Assessment of Fungal Burden: At the end of the study, or at specific time points, euthanize a subset of mice and determine the fungal burden in the brain and other organs by plating serial dilutions of tissue homogenates on appropriate agar plates and counting colony-forming units (CFUs).

  • Data Analysis: Compare survival curves and fungal burdens between treatment groups.

Diagram for Antifungal Studies

miltefosine_fungal_pathway cluster_fungus Fungal Cell (e.g., Cryptococcus) This compound This compound Ergosterol Interaction with Ergosterol This compound->Ergosterol Mitochondria_Fungus Mitochondrial Dysfunction This compound->Mitochondria_Fungus Membrane_Permeability Increased Membrane Permeability Ergosterol->Membrane_Permeability Apoptosis_Fungus Apoptosis Membrane_Permeability->Apoptosis_Fungus Mitochondria_Fungus->Apoptosis_Fungus

Proposed Mechanism of Action of this compound against Fungal Cells.

IV. This compound Combination Therapy for Cancer

Originally developed as an anticancer agent, this compound's ability to induce apoptosis and inhibit key signaling pathways makes it a candidate for combination chemotherapy.

Quantitative Data from Anticancer Combination Therapy Studies

Table 4: In Vivo Efficacy of this compound Combinations in Cancer Models

CombinationCancer ModelTreatment RegimenEfficacyReference
This compound + CisplatinMXT mouse mammary adenocarcinomaThis compound: 16 mg/kg/day (p.o.) + suboptimal cisplatin (i.p.)Enhanced antitumor activity of cisplatin[26]
Experimental Protocols for Anticancer Studies
  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 breast cancer, H295R adrenocortical carcinoma) in appropriate media and conditions.[27]

  • Drug Preparation: Prepare stock solutions of this compound and the partner anticancer drug (e.g., cisplatin).

  • Treatment: Seed cells in 96-well plates and allow them to adhere. Treat the cells with a range of concentrations of this compound, the partner drug, and their combination.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or AlamarBlue assay.

  • Data Analysis: Determine the IC50 values for each drug alone and in combination. The interaction can be analyzed using methods like the Chou-Talalay method to determine a combination index (CI), where CI < 1 indicates synergy.

Diagram for Anticancer Studies

miltefosine_cancer_pathway cluster_membrane Cell Membrane cluster_signaling Intracellular Signaling cluster_apoptosis Apoptosis Induction This compound This compound Membrane_Disruption Membrane Disruption This compound->Membrane_Disruption Akt Akt/PKB This compound->Akt Inhibits PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis_Induction Apoptosis

This compound's Inhibition of the PI3K/Akt Signaling Pathway in Cancer Cells.

V. Conclusion

This compound in combination with other antimicrobial and anticancer agents presents a promising therapeutic strategy. The data and protocols provided herein offer a foundation for researchers to explore these combinations further. Careful consideration of the experimental design, including appropriate controls and analytical methods, is crucial for obtaining reliable and translatable results. Future studies should continue to investigate the mechanisms of synergy and explore novel this compound combinations to address the challenges of drug resistance and treatment efficacy across various diseases.

References

Assessing Miltefosine Efficacy in Macrophage Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miltefosine is an oral alkylphosphocholine drug with demonstrated efficacy against various forms of leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus. The parasite resides and replicates within host macrophages, making these cells a critical target for therapeutic intervention. Assessing the efficacy of this compound in in vitro macrophage assays is a fundamental step in understanding its mechanism of action, determining effective concentrations, and screening for drug resistance. This document provides detailed protocols for evaluating the anti-leishmanial activity of this compound in macrophage-based assays, along with methods to assess its cytotoxic effects on the host cells.

Data Presentation

The efficacy of this compound can vary depending on the Leishmania species, the type of macrophage used, and the specific experimental conditions. The following table summarizes reported 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values of this compound against intracellular Leishmania amastigotes in various macrophage models.

Leishmania SpeciesMacrophage TypeThis compound EC50/IC50 (µM)Incubation TimeReference
L. donovaniPrimary Mouse Macrophages1.26120 h[1]
L. donovaniHamster Peritoneal Macrophages~25 (IC50)Not Specified[2]
L. majorJ774 Macrophages5.748 h[3]
L. tropicaJ774 Macrophages4.248 h[3]
L. amazonensisJ774.A1 Macrophages17Not Specified[4]
L. amazonensisPeritoneal Macrophages2.4 - 3.1Not Specified[5]

Experimental Protocols

Macrophage Culture and Plating

This protocol describes the culture of common macrophage cell lines (J774 or RAW 264.7) and their preparation for infection assays.

Materials:

  • J774 or RAW 264.7 murine macrophage cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (PSG)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well sterile plates

  • Hemocytometer or automated cell counter

Protocol:

  • Culture macrophages in T-75 flasks with supplemented RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, aspirate the culture medium and wash the cell monolayer once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA to the flask and incubate for a few minutes at 37°C until the cells detach.

  • Neutralize the trypsin by adding 7-8 mL of fresh medium.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 1200 rpm for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh medium.

  • Count the cells using a hemocytometer or automated cell counter.

  • Plate the macrophages in a 96-well plate at a concentration of 5 x 10^4 cells/well in 100 µL of medium.[6]

  • Incubate the plate for 4 hours at 37°C with 5% CO2 to allow the macrophages to adhere.[6]

Leishmania Infection of Macrophages

This protocol details the infection of adherent macrophages with Leishmania parasites.

Materials:

  • Adherent macrophages in a 96-well plate

  • Stationary-phase Leishmania promastigotes or axenically cultured amastigotes

  • Supplemented RPMI-1640 medium

Protocol:

  • Harvest stationary-phase Leishmania promastigotes (typically after 5-7 days of culture) by centrifugation at 3000 rpm for 8-10 minutes.

  • Resuspend the parasite pellet in fresh medium and count the parasites.

  • Dilute the parasite suspension to achieve the desired multiplicity of infection (MOI). A common MOI is 10 parasites per macrophage (10:1).[7] For a cell density of 5 x 10^4 macrophages/well, you would add 5 x 10^5 parasites/well.

  • Add the parasite suspension to the wells containing the adhered macrophages.

  • Incubate the plate overnight at 32-34°C with 5% CO2 to allow for phagocytosis.[6]

  • The following day, gently wash the wells twice with warm PBS or medium to remove any non-phagocytosed parasites.[6]

  • Add 100 µL of fresh medium to each well.

This compound Treatment

Materials:

  • Infected macrophages in a 96-well plate

  • This compound stock solution (e.g., 10 mM in sterile water or DMSO)

  • Supplemented RPMI-1640 medium

Protocol:

  • Prepare serial dilutions of this compound in fresh medium. Concentrations typically range from 1 µM to 50 µM.[3]

  • Remove the medium from the wells of the infected macrophage plate.

  • Add 100 µL of the different this compound dilutions to the respective wells. Include untreated infected cells as a negative control and uninfected cells as a baseline control.

  • Incubate the plate for 48 to 96 hours at 32-37°C with 5% CO2.[3][6]

Assessment of Anti-leishmanial Efficacy

Materials:

  • Methanol

  • Giemsa stain

  • Microscope slides or coverslips (if cells were cultured on them)

  • Light microscope

Protocol:

  • After the treatment period, carefully aspirate the medium from the wells.

  • If using coverslips, remove them from the wells.

  • Fix the cells by adding methanol for 10 minutes.

  • Air dry the slides/plates.

  • Stain the cells with a 10% Giemsa solution for 20-30 minutes.

  • Gently wash the slides/plates with distilled water and let them air dry.

  • Under a light microscope with an oil immersion objective (100x), count the number of amastigotes per 100 macrophages for each treatment condition.[8]

  • Calculate the percentage of infected macrophages and the average number of amastigotes per macrophage. The efficacy of this compound is determined by the reduction in these numbers compared to the untreated control.

Assessment of Macrophage Viability

It is crucial to assess the cytotoxicity of this compound on the host macrophages to distinguish between direct anti-parasitic effects and effects due to host cell death.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Plate reader

Protocol:

  • After the this compound treatment period, add 10 µL of MTT solution to each well.[9]

  • Incubate the plate for 3-4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Mix thoroughly to ensure complete solubilization.

  • Read the absorbance at 570 nm using a plate reader.[10]

  • Cell viability is expressed as a percentage relative to the untreated control cells.

This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • Plate reader

Protocol:

  • After the this compound treatment period, carefully collect the culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant.

  • Incubate for the recommended time (usually around 30 minutes) at room temperature, protected from light.[11]

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).[11]

  • Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Visualization of Workflows and Pathways

experimental_workflow culture Macrophage Culture (J774 or RAW 264.7) plate Plate Macrophages (5x10^4 cells/well) culture->plate adhere Adhesion (4h at 37°C) plate->adhere infect Infection with Leishmania (MOI 10:1) adhere->infect incubate_infect Incubation (Overnight at 32-34°C) infect->incubate_infect wash Wash to Remove Free Parasites incubate_infect->wash treat This compound Treatment (Serial Dilutions) wash->treat incubate_treat Incubation (48-96h) treat->incubate_treat assess_efficacy Assess Anti-leishmanial Efficacy incubate_treat->assess_efficacy assess_viability Assess Macrophage Viability incubate_treat->assess_viability giemsa Giemsa Staining & Microscopy assess_efficacy->giemsa mtt MTT Assay assess_viability->mtt ldh LDH Assay assess_viability->ldh data_analysis Data Analysis (IC50/EC50, % Viability) giemsa->data_analysis mtt->data_analysis ldh->data_analysis

Caption: Experimental workflow for assessing this compound efficacy.

miltefosine_pathway This compound This compound membrane Macrophage Plasma Membrane This compound->membrane Interacts with pi3k PI3K/Akt Pathway This compound->pi3k Inhibits p38 p38 MAPK Activation This compound->p38 Increases ampk AMPK Phosphorylation This compound->ampk tlr4 TLR4 Recruitment membrane->tlr4 Decreases th1 Th1 Cytokine Production (IL-12, IFN-γ) pi3k->th1 Suppresses p38->th1 ulk1 ULK1 Phosphorylation ampk->ulk1 autophagy Autophagy Induction ulk1->autophagy parasite_killing Enhanced Parasite Killing autophagy->parasite_killing th1->parasite_killing

Caption: this compound's effects on macrophage signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Miltefosine Resistance in Leishmania

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with miltefosine and Leishmania strains. Our goal is to help you navigate the challenges of this compound resistance and advance your research.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound and Leishmania.

Problem Possible Cause Suggested Solution
High variability in IC50 values for the same strain. Inconsistent parasite density in assays.Ensure accurate parasite counting and consistent seeding density in all wells. Use a hemocytometer or an automated cell counter for precise measurements.
Variability in culture media composition.Use the same batch of media and supplements (e.g., fetal bovine serum) for all experiments to minimize variability.[1]
Different growth phases of promastigotes.Always use parasites from the same growth phase (e.g., mid-logarithmic) for your assays, as susceptibility can vary with the parasite's metabolic state.
"Resistant" control strain shows susceptibility to this compound. Loss of resistance phenotype.Culture the resistant strain in the presence of a maintenance concentration of this compound to ensure selective pressure.[2] Periodically verify the IC50 to confirm the resistance level.
Contamination with a sensitive strain.Perform a clonal selection of the resistant population by plating on semi-solid media to isolate and re-establish a pure resistant line.
Discrepancy in results between promastigote and amastigote assays. Stage-specific differences in drug susceptibility.This is a known phenomenon. The intracellular amastigote is the clinically relevant stage, and results from this assay are generally considered more indicative of in vivo efficacy.[3][4][5][6]
Poor infectivity of promastigotes in the amastigote assay.Optimize the infection protocol. Use stationary-phase promastigotes, which are more infective. Ensure an appropriate parasite-to-macrophage ratio.[7]
Inconsistent results in this compound accumulation assays. Inefficient washing of parasites.Ensure thorough washing of the parasite pellet to remove any unbound external drug, which can lead to artificially high readings.
Variation in incubation time or temperature.Strictly adhere to the standardized incubation time and temperature as these factors can significantly impact drug uptake.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in Leishmania?

A1: The most well-documented mechanisms of this compound resistance in Leishmania are:

  • Reduced drug uptake: This is primarily caused by mutations or downregulation of the Leishmania this compound transporter (LdMT) and its beta subunit, LdRos3.[10][11][12] These proteins are essential for translocating this compound across the parasite's plasma membrane.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the parasite, thereby reducing its intracellular concentration and efficacy.[10][12]

Q2: How can I experimentally induce this compound resistance in my Leishmania strains?

A2: this compound resistance can be induced in vitro by continuous exposure of Leishmania promastigotes to gradually increasing concentrations of the drug.[13][14][15] This process of stepwise selection applies increasing drug pressure, allowing for the selection and proliferation of resistant parasites.

Q3: Is this compound resistance a stable phenotype?

A3: The stability of this compound resistance can vary. In some laboratory-generated resistant lines, the phenotype can be stable even after the removal of drug pressure for extended periods.[2] However, in other cases, a partial or full reversion to susceptibility can occur in the absence of the drug.[8] It is crucial to periodically re-evaluate the resistance profile of your strains.

Q4: Are there any strategies to overcome or reverse this compound resistance?

A4: Yes, several strategies are being explored:

  • Combination Therapy: Using this compound in combination with other antileishmanial drugs with different mechanisms of action is a promising approach.[14] This can enhance efficacy and potentially delay the development of resistance.

  • Modulators of ABC Transporters: Research is ongoing to identify compounds that can inhibit the function of ABC transporters, thereby preventing the efflux of this compound and restoring its activity in resistant strains.

Q5: Why do my promastigote and intracellular amastigote susceptibility assays give different results?

A5: It is common to observe differences in drug susceptibility between the promastigote (the insect stage) and the amastigote (the mammalian intracellular stage) forms of Leishmania.[4][5][6][16] These differences can be attributed to the distinct metabolic and physiological states of the two life stages. The intracellular amastigote assay is considered more biologically relevant for predicting clinical outcomes, as it mimics the in vivo infection environment.[3][4]

Data Presentation

Table 1: In Vitro this compound Susceptibility in Sensitive and Resistant Leishmania Strains

Leishmania SpeciesStrain TypeIC50 (µM) - PromastigotesIC50 (µM) - AmastigotesReference
L. infantumWild-Type7.4 ± 1.56-[15]
L. infantumThis compound-Resistant25.27 ± 1.40-[15]
L. amazonensisWild-Type~6.3-[2]
L. amazonensisThis compound-Resistant (40 µM)>40-[2]
L. donovaniSensitive-0.1 - 0.4[3]
L. donovani-0.4 - 0.9-[3]

Experimental Protocols

Protocol 1: In Vitro this compound Susceptibility Assay for Leishmania Promastigotes

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Leishmania promastigotes.

Materials:

  • Leishmania promastigotes in mid-logarithmic growth phase

  • Complete culture medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS)

  • This compound stock solution

  • 96-well microtiter plates

  • Resazurin solution

  • Plate reader

Procedure:

  • Harvest and count promastigotes. Adjust the cell density to 1 x 10^6 parasites/mL in fresh culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the parasite suspension to each well of a 96-well plate.

  • Add 100 µL of the this compound dilutions to the respective wells. Include wells with parasites and medium only (negative control) and wells with medium only (background control).

  • Incubate the plate at the appropriate temperature for your Leishmania species (typically 24-26°C) for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours, or until a color change is observed in the negative control wells.

  • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.

  • Calculate the percentage of growth inhibition for each this compound concentration relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.[17]

Protocol 2: In Vitro this compound Susceptibility Assay for Intracellular Leishmania Amastigotes

Objective: To determine the IC50 of this compound against intracellular Leishmania amastigotes.

Materials:

  • Macrophage cell line (e.g., J774.A1, THP-1)

  • Leishmania stationary-phase promastigotes

  • Complete culture medium for macrophages

  • This compound stock solution

  • 96-well plates

  • Giemsa stain

  • Microscope

Procedure:

  • Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

  • Incubate for 4-6 hours to allow for phagocytosis.

  • Wash the wells gently with pre-warmed medium to remove extracellular promastigotes.

  • Add fresh medium containing serial dilutions of this compound to the wells. Include infected, untreated wells as a negative control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages for each concentration by light microscopy.

  • Calculate the percentage of inhibition of amastigote replication compared to the untreated control.

  • Determine the IC50 value as described in Protocol 1.[7]

Visualizations

Miltefosine_Resistance_Mechanisms cluster_membrane Parasite Plasma Membrane cluster_resistance Resistance Mechanisms Miltefosine_ext This compound (Extracellular) LdMT_Ros3 LdMT/LdRos3 Transporter Miltefosine_ext->LdMT_Ros3 Uptake Miltefosine_int This compound (Intracellular) LdMT_Ros3->Miltefosine_int Translocation Reduced_Uptake Reduced Uptake (LdMT/LdRos3 mutation/downregulation) LdMT_Ros3->Reduced_Uptake ABC_Transporter ABC Transporter (e.g., P-gp) ABC_Transporter->Miltefosine_ext Efflux Increased_Efflux Increased Efflux (ABC Transporter overexpression) ABC_Transporter->Increased_Efflux Miltefosine_int->ABC_Transporter Binding

Caption: Mechanisms of this compound resistance in Leishmania.

Experimental_Workflow start Start with sensitive Leishmania strain step1 Stepwise drug pressure (increasing this compound conc.) start->step1 step2 Selection of resistant population step1->step2 step3 Clonal isolation of resistant parasites step2->step3 step4 Characterization of resistant phenotype step3->step4 ic50 IC50 determination (promastigote & amastigote) step4->ic50 accumulation This compound accumulation assay step4->accumulation gene_expression Gene expression analysis (LdMT, LdRos3, ABC transporters) step4->gene_expression end Resistant strain established and characterized ic50->end accumulation->end gene_expression->end

Caption: Workflow for generating and characterizing this compound-resistant Leishmania.

References

troubleshooting miltefosine insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting miltefosine insolubility in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound is described as being readily soluble in aqueous solutions.[1] Its solubility in Phosphate Buffered Saline (PBS) at pH 7.2 is approximately 2.5 mg/mL.[2] However, some sources report a much lower water solubility of 0.00022 mg/mL, which may refer to specific conditions or forms of the compound.[3] It's important to note that this compound is hygroscopic, meaning it readily absorbs water from the atmosphere, which can influence its solid-state properties and dissolution.[1][4][5]

Q2: I'm observing precipitation when I try to dissolve this compound in water. What could be the cause?

A2: Several factors can contribute to this compound precipitation in aqueous solutions:

  • Concentration: Exceeding the solubility limit of approximately 2.5 mg/mL in PBS (pH 7.2) can lead to precipitation.[2]

  • pH of the Solution: The pH of your aqueous solution can influence the charge state of the this compound molecule and its interaction with water, potentially affecting solubility.

  • Temperature: Temperature can impact the solubility of chemical compounds. While specific data on the temperature-dependent solubility of this compound is limited, it is a factor to consider.[6]

  • Purity of this compound: Ensure you are using a high-purity grade of this compound, as impurities could affect its solubility characteristics.

  • Aggregation: this compound is an alkylphosphocholine and can form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC).[7] This aggregation behavior can sometimes be mistaken for precipitation.[7] The CMC for this compound in a buffered water solution is reported to be 50µM.[7]

Q3: Can I use organic solvents to prepare a stock solution of this compound?

A3: Yes, preparing a stock solution in an organic solvent is a common practice. This compound is soluble in ethanol, DMSO, and dimethyl formamide (DMF).[2] However, it's crucial to ensure that the final concentration of the organic solvent in your aqueous experimental medium is insignificant, as these solvents can have physiological effects at low concentrations.[2]

Q4: For how long can I store an aqueous solution of this compound?

A4: It is not recommended to store aqueous solutions of this compound for more than one day.[2] Freshly prepared solutions are advised for biological experiments to ensure stability and activity.

Q5: My this compound powder seems clumpy. Is this normal?

A5: this compound is a hygroscopic crystalline powder, meaning it attracts and holds water molecules from the surrounding environment.[1][4][5] This can cause the powder to appear clumpy. It is recommended to store this compound at -20°C to maintain its stability.[2]

Troubleshooting Guide

This guide provides systematic steps to address common issues with this compound solubility.

Issue 1: this compound powder does not dissolve completely in aqueous buffer.

Troubleshooting Workflow

start Start: this compound powder insolubility check_conc Is the concentration ≤ 2.5 mg/mL in PBS (pH 7.2)? start->check_conc reduce_conc Action: Reduce concentration check_conc->reduce_conc No check_diss_method Are you using an appropriate dissolution method? check_conc->check_diss_method Yes reduce_conc->check_conc success Success: this compound dissolved use_protocol Action: Follow the recommended dissolution protocol (vortexing, gentle warming) check_diss_method->use_protocol No check_buffer Is the aqueous buffer appropriate (e.g., PBS pH 7.2)? check_diss_method->check_buffer Yes use_protocol->check_diss_method use_protocol->success adjust_buffer Action: Use PBS at pH 7.2 or test alternative buffers check_buffer->adjust_buffer No consider_stock Consider preparing a stock solution in an organic solvent check_buffer->consider_stock Yes fail Issue persists: Contact technical support check_buffer->fail If all else fails adjust_buffer->check_buffer consider_stock->success

Caption: Troubleshooting workflow for this compound insolubility.

Issue 2: A clear this compound solution becomes cloudy or forms a precipitate over time.
  • Possible Cause: The solution may be unstable.

  • Recommendation: Prepare fresh aqueous solutions of this compound for each experiment and avoid storing them for more than a day.[2]

  • Possible Cause: The concentration is too high, leading to delayed precipitation.

  • Recommendation: Try working with a lower concentration of this compound.

  • Possible Cause: Interaction with components in a complex medium (e.g., cell culture medium).

  • Recommendation: When preparing this compound for cell culture, add the concentrated stock solution to the final volume of medium dropwise while stirring to ensure rapid and even dispersion.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
PBS (pH 7.2)~ 2.5 mg/mL[2]
Water82 mg/mL (201.19 mM)[8]
Water0.00022 mg/mL[3]
Ethanol~ 1.25 mg/mL[2]
Ethanol82 mg/mL (201.19 mM)[8]
DMSO~ 0.8 mg/mL[2]
Dimethyl formamide~ 0.05 mg/mL[2]

Note: The significant discrepancy in reported water solubility may be due to different experimental conditions or the form of this compound used. Researchers should empirically determine the optimal concentration for their specific application.

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Solution

This protocol describes the direct preparation of a this compound solution in an aqueous buffer.

  • Weighing: Accurately weigh the desired amount of this compound crystalline solid in a sterile container. To avoid microbial contamination when preparing solutions for cell culture, it is advisable to weigh the compound outside a biosafety cabinet and then immediately transfer it to the hood for dissolution.[9]

  • Dissolution: Add the appropriate volume of sterile aqueous buffer (e.g., PBS, pH 7.2) to the this compound powder.

  • Mixing: Vortex the solution vigorously to aid dissolution. Gentle warming (e.g., to 37°C) and/or sonication in an ultrasonic bath can be used to facilitate the dissolution of higher concentrations.[10]

  • Sterilization (for cell culture): If the solution is intended for cell culture, it should be filter-sterilized through a 0.22 µm syringe filter.[9]

  • Use: Use the freshly prepared solution immediately. Do not store aqueous solutions for more than one day.[2]

Protocol 2: Preparation of a this compound Stock Solution in an Organic Solvent

This protocol is recommended when higher concentration stock solutions are needed.

  • Solvent Selection: Choose a suitable organic solvent such as ethanol or DMSO.[2]

  • Weighing: Weigh the required amount of this compound in a sterile tube.

  • Dissolution: Add the appropriate volume of the chosen organic solvent. Purging the solvent with an inert gas before use is recommended.[2]

  • Mixing: Vortex the solution until the this compound is completely dissolved.

  • Storage: Store the stock solution at -20°C for several months.[10]

  • Working Solution Preparation: Before biological experiments, make further dilutions of the stock solution into the desired aqueous buffer or isotonic saline.[2] Ensure the final concentration of the organic solvent is minimal to avoid any physiological effects.[2]

Experimental Workflow for Solution Preparation

cluster_aqueous Aqueous Solution Preparation cluster_organic Organic Stock Solution Preparation weigh_aq 1. Weigh this compound add_buffer 2. Add Aqueous Buffer weigh_aq->add_buffer mix_aq 3. Vortex / Gentle Heat add_buffer->mix_aq filter_sterilize 4. Filter Sterilize (0.22 µm) mix_aq->filter_sterilize use_fresh 5. Use Immediately filter_sterilize->use_fresh weigh_org 1. Weigh this compound add_solvent 2. Add Organic Solvent (e.g., Ethanol, DMSO) weigh_org->add_solvent mix_org 3. Vortex to Dissolve add_solvent->mix_org store_stock 4. Store at -20°C mix_org->store_stock dilute_stock Dilute Stock into Aqueous Buffer for Working Solution store_stock->dilute_stock dilute_stock->use_fresh

Caption: Workflow for preparing this compound solutions.

This compound Signaling Pathway Context

This compound is known to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[8][10] This inhibition is a key aspect of its mechanism of action in both cancer cells and parasites.[8][11]

This compound This compound pi3k PI3K This compound->pi3k Inhibits akt Akt pi3k->akt cell_survival Cell Survival & Proliferation akt->cell_survival

Caption: Simplified diagram of this compound's inhibitory effect on the PI3K/Akt pathway.

References

Technical Support Center: Managing Gastrointestinal Side Effects of Miltefosine in Lab Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the gastrointestinal (GI) side effects of miltefosine in laboratory animals.

Frequently Asked Questions (FAQs)

Q1: What are the most common gastrointestinal side effects of this compound observed in lab animals?

A1: The most frequently reported GI side effects of this compound in laboratory animals, particularly in canine and rodent models, include nausea, vomiting, diarrhea, anorexia (loss of appetite), and abdominal discomfort.[1][2] These side effects are often dose-dependent and may be more pronounced at the beginning of the treatment course.[3] In many cases, these signs are mild, transient, and may resolve spontaneously as the animal becomes habituated to the medication.[3]

Q2: What is the proposed mechanism behind this compound-induced gastrointestinal side effects?

A2: While the exact mechanisms are not fully elucidated, the GI side effects of this compound are thought to be related to its mechanism of action, which involves the disruption of cell membrane integrity and lipid metabolism.[4] this compound, an alkylphosphocholine compound, can be directly irritating to the gastrointestinal mucosa.[2] Additionally, there is evidence to suggest the involvement of the serotonin (5-hydroxytryptamine, 5-HT) signaling pathway. This compound may stimulate the release of serotonin from enterochromaffin cells in the gut, which can then act on 5-HT3 receptors to induce nausea and vomiting and alter intestinal motility, leading to diarrhea.[5][6]

Q3: Are there any general recommendations for administering this compound to reduce GI upset?

A3: Yes, several general practices can help minimize gastrointestinal side effects:

  • Administration with Food: Administering this compound with a meal is highly recommended as it can help reduce the incidence of nausea and vomiting.[1]

  • Proper Gavage Technique: For rodent studies, using proper oral gavage techniques is crucial to avoid irritation and stress, which can exacerbate GI issues. This includes using an appropriately sized and flexible gavage needle with a ball tip, ensuring correct placement in the esophagus, and administering the solution slowly.[7][8][9][10][11]

  • Hydration: Ensure animals have free access to water to prevent dehydration, especially if diarrhea or vomiting occurs.

  • Dose Fractionation: If the experimental design allows, splitting the daily dose into two or more administrations may help reduce peak drug concentrations and associated GI toxicity.

Q4: Can I use antiemetics or antidiarrheal agents to manage these side effects?

A4: Yes, symptomatic treatment with antiemetics and antidiarrheals can be considered, but their use should be carefully evaluated to avoid interference with experimental outcomes. Always consult with a veterinarian.

  • Antiemetics: 5-HT3 receptor antagonists like ondansetron are effective in managing nausea and vomiting.

  • Antidiarrheals: Loperamide, an opioid-receptor agonist that acts on the μ-opioid receptors in the myenteric plexus of the large intestine, can be used to control diarrhea.[7][12]

It is essential to have a clear rationale for using these supportive care medications and to document their use thoroughly.

Troubleshooting Guides

Issue 1: Animal exhibits signs of nausea and/or vomits after this compound administration.
Potential Cause Troubleshooting Step
Direct mucosal irritation Administer this compound with a small amount of palatable food.[1] Ensure the animal consumes the food mixture completely.
High peak plasma concentration If the protocol allows, consider dividing the daily dose into two smaller doses.
Improper oral gavage technique (rodents) Review and refine your oral gavage technique. Use a flexible, ball-tipped gavage needle of the correct size.[13] Moisten the tip of the gavage needle with water or a non-interfering lubricant.[9] Ensure the animal is properly restrained and the needle is inserted into the esophagus, not the trachea.[10]
Serotonin-mediated emesis Under veterinary guidance, consider prophylactic administration of a 5-HT3 antagonist like ondansetron approximately 30-60 minutes before this compound dosing.
Issue 2: Animal develops diarrhea following this compound treatment.
Potential Cause Troubleshooting Step
Increased intestinal motility and secretion Ensure the animal has constant access to fresh water to prevent dehydration. Monitor for signs of dehydration (e.g., skin tenting, decreased urine output).
Severe or persistent diarrhea Under veterinary guidance, consider treatment with an antidiarrheal agent such as loperamide.[7][12]
Dietary factors Ensure the diet is consistent and of good quality. Sudden dietary changes can exacerbate diarrhea.
Issue 3: Animal shows signs of anorexia (loss of appetite).
Potential Cause Troubleshooting Step
Nausea and general malaise Address nausea and vomiting using the steps outlined in "Issue 1".
Dehydration Ensure adequate hydration, as dehydration can suppress appetite.
Caloric deficit Provide highly palatable and energy-dense supplemental nutrition.[14][15][16] This can be in the form of wet mash, gels, or liquid diets. Monitor body weight daily.
Underlying illness If anorexia is severe or prolonged, consult with a veterinarian to rule out other underlying health issues.

Quantitative Data on Gastrointestinal Side Effects and Management

Direct comparative studies on the efficacy of different management strategies for this compound-induced GI side effects in lab animals are limited. The following table summarizes available data on the incidence of side effects.

Animal Model This compound Dose Side Effect Incidence Management/Notes Reference
Dog 2 mg/kg/day for 28 daysVomiting, Diarrhea, Anorexia11.7% (11/94)Side effects were generally mild and transient.[3]
Dog 2 mg/kg/day for 28 daysGI adverse events23.2% (26/112)-[17]
Dog 2 mg/kg/day (standard dose)Treatment-associated adverse events (GI)16.6% (3/18)Modified protocol (1.2 mg/kg for 5 days then 2.5 mg/kg for 25 days) showed a slightly lower incidence of 12.5%[18]
Rat 0.16 mg/kg loperamide pretreatmentCastor oil-induced diarrheaSignificant decreaseLoperamide at 0.31 mg/kg caused a 50% reduction in diarrhea.[7]

Experimental Protocols

Protocol 1: Prophylactic Management of Nausea and Vomiting in Rodents

Objective: To prevent or reduce the incidence and severity of this compound-induced emesis.

Materials:

  • This compound solution

  • Ondansetron solution (e.g., 1 mg/mL)

  • Sterile saline

  • Appropriate sized syringes and gavage needles

Procedure:

  • Prepare the ondansetron solution for administration. A common dose for ondansetron in rodents is 0.5-1 mg/kg, administered subcutaneously (SC) or intraperitoneally (IP).

  • Thirty to sixty minutes prior to the administration of this compound, inject the animal with the prepared dose of ondansetron.

  • Administer this compound orally via gavage, preferably with a small amount of liquid or semi-solid food to buffer the stomach.

  • Observe the animal for signs of nausea (e.g., pica, conditioned taste aversion) and vomiting for at least 4 hours post-dosing.

  • Record the number of vomiting episodes and the severity of nausea-like behaviors.

Protocol 2: Management of Diarrhea in Rodents

Objective: To control this compound-induced diarrhea.

Materials:

  • This compound solution

  • Loperamide solution (e.g., 0.1 mg/mL)

  • Sterile saline

  • Appropriate sized syringes and gavage needles

  • Absorbent paper for cage lining to monitor fecal output

Procedure:

  • After the onset of diarrhea is observed following this compound administration, administer loperamide orally at a dose of 0.1-0.4 mg/kg.[7]

  • Place the animal in a clean cage with pre-weighed absorbent paper on the floor.

  • Monitor the animal for the frequency and consistency of fecal output for the next 4-8 hours.

  • Weigh the absorbent paper to quantify the diarrheal output.

  • Ensure the animal has ad libitum access to drinking water to prevent dehydration. Monitor hydration status.

Protocol 3: Nutritional Support for Anorexic Rodents

Objective: To provide adequate nutrition to animals experiencing this compound-induced anorexia.

Materials:

  • Standard rodent chow

  • Highly palatable, high-energy nutritional supplement (e.g., commercial recovery diet, or a mixture of peanut butter, oats, and powdered milk)

  • Water

  • Blender or mortar and pestle

Procedure:

  • Monitor food intake and body weight daily.

  • If a significant decrease in food intake and body weight is observed, prepare a supplemental diet.

  • Create a wet mash by mixing the standard chow with water to a soft consistency.

  • For more severe cases, prepare a highly palatable, energy-dense diet.

  • Place a small, easily accessible dish of the supplemental diet on the cage floor.

  • If the animal is still not eating, hand-feeding of small amounts of the soft diet via a syringe (without a needle) can be attempted, being careful to avoid aspiration.

  • Ensure fresh water is always available.

Visualizations

Signaling Pathways and Experimental Workflows

miltefosine_gi_toxicity cluster_lumen GI Lumen cluster_mucosa GI Mucosa cluster_neurons Enteric & Vagal Neurons cluster_effects Clinical Effects This compound (oral) This compound (oral) Direct Mucosal Irritation Direct Mucosal Irritation This compound (oral)->Direct Mucosal Irritation Enterochromaffin Cell Enterochromaffin Cell This compound (oral)->Enterochromaffin Cell Nausea & Vomiting Nausea & Vomiting Direct Mucosal Irritation->Nausea & Vomiting Diarrhea Diarrhea Direct Mucosal Irritation->Diarrhea Serotonin (5-HT) Release Serotonin (5-HT) Release Enterochromaffin Cell->Serotonin (5-HT) Release 5-HT3 Receptor 5-HT3 Receptor Serotonin (5-HT) Release->5-HT3 Receptor Vagal Afferent Activation Vagal Afferent Activation 5-HT3 Receptor->Vagal Afferent Activation Enteric Neuron Activation Enteric Neuron Activation 5-HT3 Receptor->Enteric Neuron Activation Vagal Afferent Activation->Nausea & Vomiting Increased Motility & Secretion Increased Motility & Secretion Enteric Neuron Activation->Increased Motility & Secretion Increased Motility & Secretion->Diarrhea

Caption: Proposed signaling pathway for this compound-induced GI toxicity.

troubleshooting_workflow start GI Side Effect Observed (Vomiting/Diarrhea/Anorexia) is_mild Is the side effect mild and transient? start->is_mild monitor Continue to monitor closely. Administer with food. is_mild->monitor Yes is_severe Is the side effect severe or persistent? is_mild->is_severe No end Continue experiment with supportive care or consider dose adjustment/discontinuation. monitor->end supportive_care Initiate Supportive Care (Consult Veterinarian) is_severe->supportive_care Yes vomiting Vomiting: Consider antiemetics (e.g., ondansetron) supportive_care->vomiting diarrhea Diarrhea: Consider antidiarrheals (e.g., loperamide). Ensure hydration. supportive_care->diarrhea anorexia Anorexia: Provide nutritional support. Address nausea. supportive_care->anorexia reassess Reassess animal's condition. vomiting->reassess diarrhea->reassess anorexia->reassess reassess->end

Caption: Troubleshooting workflow for managing GI side effects.

References

Technical Support Center: Improving the Bioavailability of Oral Miltefosine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of miltefosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of this compound?

A1: The primary challenges for oral this compound delivery include its potential for gastrointestinal (GI) toxicity, which can lead to side effects like nausea and vomiting. Its long half-life can also contribute to the emergence of drug resistance. Furthermore, as a molecule with surfactant-like properties, its interaction with the GI environment can be complex, affecting its absorption and bioavailability.

Q2: Why is improving the oral bioavailability of this compound important?

A2: Enhancing the oral bioavailability of this compound can lead to several advantages. It could allow for lower doses to be administered, potentially reducing dose-dependent GI toxicity and improving patient compliance. A more predictable absorption profile would also ensure that therapeutic concentrations are consistently achieved, which is crucial for efficacy and minimizing the risk of drug resistance.

Q3: What are the most promising formulation strategies to improve this compound's oral bioavailability?

A3: Lipid-based nanoformulations, such as lipid nanocapsules (LNCs), nanostructured lipid carriers (NLCs), and solid lipid nanoparticles (SLNs), are among the most promising strategies.[1][2] These formulations can encapsulate this compound, protecting it from the harsh GI environment and potentially enhancing its absorption through various mechanisms, including lymphatic uptake.[3] Polymeric nanoparticles, for instance, those made with chitosan, have also shown potential by prolonging residence time and improving permeation across the intestinal mucosa.

Q4: Can excipients in the formulation affect this compound's absorption?

A4: Yes, excipients can significantly impact this compound's absorption. Some surfactants and lipids used in formulations can inhibit the activity of efflux transporters like P-glycoprotein (P-gp) in the intestinal wall.[4][5] P-gp can pump drugs back into the intestinal lumen, reducing their absorption. By inhibiting P-gp, these excipients can increase the net transport of this compound into the bloodstream.

Troubleshooting Guides

Formulation Development

Q5: I am having trouble with low encapsulation efficiency of this compound in my lipid nanoparticles. What could be the cause and how can I improve it?

A5: Low encapsulation efficiency (EE%) of this compound in lipid nanoparticles can be due to several factors:

  • Lipid Matrix Composition: The solubility of this compound in the solid lipid matrix is crucial. If the drug is not sufficiently soluble, it will be expelled during the nanoparticle solidification process.

    • Solution: Try screening different solid lipids or incorporating a liquid lipid to create a less-ordered nanostructured lipid carrier (NLC), which can improve drug loading.[6]

  • Surfactant Concentration: An inappropriate surfactant concentration can lead to drug partitioning into the aqueous phase instead of the lipid core.

    • Solution: Optimize the type and concentration of the surfactant. A systematic approach, like a design of experiments (DoE), can help identify the optimal lipid-to-surfactant ratio.

  • Preparation Method: The method used to prepare the nanoparticles (e.g., high-pressure homogenization, microemulsion) and the process parameters (e.g., temperature, homogenization pressure, sonication time) can significantly affect EE%.

    • Solution: Ensure that the temperature during preparation is above the melting point of the lipid to facilitate drug dissolution. Optimize homogenization pressure and the number of cycles to achieve a stable formulation with high EE%.

Q6: My this compound nanoformulation shows poor stability and aggregates over time. How can I address this?

A6: Formulation stability is critical for a viable product. Aggregation can be caused by:

  • Insufficient Surface Charge: A low zeta potential (close to neutral) can lead to particle aggregation due to weak electrostatic repulsion.

    • Solution: Incorporate a charged lipid or a surfactant that imparts a higher surface charge (e.g., a cationic or anionic surfactant, depending on your desired formulation properties). A zeta potential of at least ±30 mV is generally considered indicative of good stability.

  • Inadequate Steric Hindrance: For sterically stabilized nanoparticles, the density of the stabilizing polymer (e.g., PEG) on the surface may be insufficient.

    • Solution: Increase the concentration of the PEGylated lipid or surfactant in your formulation.

  • Storage Conditions: Temperature and pH can affect the stability of lipid nanoparticles.

    • Solution: Conduct a stability study at different temperatures (e.g., 4°C, 25°C, 40°C) and pH values to determine the optimal storage conditions. Lyophilization (freeze-drying) with a suitable cryoprotectant can also significantly improve long-term stability.

In Vitro Characterization

Q7: My in vitro release profile for a this compound nanoformulation shows a very high burst release. How can I achieve a more sustained release?

A7: A high initial burst release often indicates a significant amount of drug adsorbed to the nanoparticle surface rather than being encapsulated within the core.

  • Solution:

    • Optimize Formulation: As with improving EE%, modifying the lipid matrix to enhance drug solubility within the core can reduce surface association.

    • Washing Step: Introduce a washing step after nanoparticle preparation (e.g., through centrifugation and resuspension or dialysis) to remove unencapsulated and surface-adsorbed drug.

    • Coating: Consider coating the nanoparticles with a polymer that can act as a diffusion barrier to slow down the initial drug release.

Q8: I am observing high variability in my Caco-2 cell permeability assays for different batches of my this compound nanoformulation. What could be the reasons?

A8: High variability in Caco-2 permeability assays can be a significant challenge.[7] Potential causes include:

  • Inconsistent Cell Monolayer Integrity: The tightness of the Caco-2 cell monolayer is critical for reliable results.

    • Solution: Always measure the transepithelial electrical resistance (TEER) before and after each experiment to ensure monolayer integrity.[8] A paracellular marker like Lucifer yellow should also be used to confirm that the transport is primarily transcellular.[8]

  • Batch-to-Batch Variation in Nanoparticle Properties: Differences in particle size, surface charge, and drug loading between batches can lead to variable interactions with the Caco-2 cells.

    • Solution: Thoroughly characterize each batch of your nanoformulation for these parameters before conducting permeability studies.

  • Interaction with Efflux Transporters: Caco-2 cells express efflux transporters like P-gp, which can actively pump this compound out of the cells.[8] The excipients in your formulation may inhibit P-gp to varying degrees, leading to inconsistent results if their concentrations are not tightly controlled.

    • Solution: Conduct bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. You can also use a P-gp inhibitor like verapamil as a positive control to assess the role of efflux in your system.

In Vivo Studies

Q9: I am not seeing the expected improvement in oral bioavailability in my rodent model, despite promising in vitro data. What are the potential reasons?

A9: A discrepancy between in vitro and in vivo results is a common challenge in drug development.[9] Several factors could be at play:

  • Gastrointestinal Instability: Your nanoformulation may not be stable in the harsh environment of the stomach and small intestine (e.g., low pH, presence of enzymes).

    • Solution: Evaluate the stability of your formulation in simulated gastric and intestinal fluids. Consider enteric coating of your formulation to protect it from the acidic stomach environment.

  • Interaction with GI Contents: The formulation may interact with food components, bile salts, or mucus, which can affect its dissolution and absorption.

    • Solution: Conduct in vivo studies in both fasted and fed states to assess the impact of food.[10]

  • Animal Model Differences: The physiology of the GI tract can differ between species and may not perfectly reflect the human situation.

    • Solution: While rodent models are standard for initial preclinical studies, be mindful of their limitations when extrapolating results to humans.

Q10: I am having difficulty with the oral gavage of a lipid-based nanoformulation in mice, leading to inconsistent dosing. What are some best practices?

A10: Proper oral gavage technique is crucial for accurate and reproducible in vivo studies.

  • Solution:

    • Viscosity of the Formulation: Highly viscous formulations can be difficult to administer accurately. If possible, adjust the formulation to a lower viscosity without compromising its stability.

    • Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the animal to minimize the risk of esophageal injury.

    • Animal Handling: Ensure the animal is properly restrained to allow for correct placement of the gavage needle into the esophagus and stomach.

    • Dose Volume: Keep the dose volume within recommended limits for the animal's weight to avoid regurgitation.

    • Training: Ensure that all personnel performing the procedure are well-trained and proficient in the technique.

Data Presentation

Table 1: Physicochemical Properties of Selected this compound Nanoformulations

Formulation TypeCore Lipid(s)Surfactant(s)Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Nanostructured Lipid Carriers (NLCs)Stearic acid, Oleic acidTween 80143.8 ± 16.2-34.2 ± 1.291.13 ± 7.2Not Reported[6]
Nanostructured Lipid Carriers (NLCs)Not SpecifiedNot Specified160.8 ± 5.3Not Reported96.17 ± 1.3Not Reported[11]
Chitosan NanoparticlesChitosanTripolyphosphate97.5+1.0497.569.15[12]
Amphotericin B-Miltefosine NanovesiclesPhosphatidylcholine, Cholesterol, Stearic acidNot Applicable145.6-27.387Not Reported[13]

Table 2: In Vitro Release of this compound from Lipid Nanocapsule Formulations

FormulationCumulative Release at 8h (%)Cumulative Release at 24h (%)Reference
MFS-LNCs~5%~10%[14]
MFS-LNCs-OA~8%~15%[14]
MFS-LNCs-CTAB+~10%~20%[14]
MFS-LNCs-OA-CTAB+~12%~25%[14]

MFS-LNCs: this compound Lipid Nanocapsules; OA: Oleic Acid; CTAB: Cetyltrimethylammonium bromide.

Experimental Protocols

Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) by Microemulsion Technique

This protocol is adapted from Khan et al. (2021).[11]

  • Preparation of Oil Phase: Weigh the solid lipid (e.g., stearic acid) and liquid lipid (e.g., oleic acid) and melt them together at a temperature approximately 10-15°C above the melting point of the solid lipid. Dissolve the required amount of this compound in this molten lipid mixture.

  • Preparation of Aqueous Phase: Dissolve the surfactant (e.g., Tween 80) in distilled water and heat to the same temperature as the oil phase.

  • Formation of Pre-emulsion: Add the hot aqueous phase to the hot oil phase dropwise under continuous magnetic stirring at a specified speed (e.g., 750 rpm) for a defined period (e.g., 1 hour) to form a clear pre-emulsion.

  • Homogenization: Subject the pre-emulsion to high-shear homogenization at a specific speed (e.g., 9000 rpm) for a set time (e.g., 15 minutes) to reduce the droplet size.

  • NLC Formation: Disperse one volume of the hot microemulsion into nine volumes of cold distilled water (2-3°C) under high-speed stirring. This rapid cooling causes the lipid to solidify, forming the NLCs.

  • Characterization: Characterize the resulting NLC dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

In Vitro Drug Release Study using Dialysis Bag Method

This protocol is a general method adapted from several sources.[6]

  • Preparation of Release Medium: Prepare a phosphate buffer saline (PBS) solution at a physiologically relevant pH (e.g., 7.4) to simulate intestinal conditions.

  • Sample Preparation: Accurately measure a volume of the this compound nanoformulation equivalent to a known amount of the drug and place it inside a dialysis bag with a specific molecular weight cut-off (MWCO).

  • Experimental Setup: Place the sealed dialysis bag in a beaker containing a defined volume of the release medium. Maintain the temperature at 37°C and stir the medium at a constant speed (e.g., 100 rpm) to ensure sink conditions.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-MS/MS.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the release profile.

In Vivo Pharmacokinetic Study in Rodents

This protocol is a general guide based on common practices described in the literature.[6] All animal procedures must be approved by an institutional animal care and use committee (IACUC).

  • Animal Model: Use healthy adult rodents (e.g., Sprague-Dawley rats or BALB/c mice) of a specific sex and weight range. Acclimatize the animals for at least one week before the experiment.

  • Dosing: Fast the animals overnight before dosing. Administer the this compound formulation (e.g., NLCs) or a control solution (e.g., free drug in water) via oral gavage at a predetermined dose.

  • Blood Sampling: At specified time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), collect blood samples from a suitable site (e.g., tail vein, retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life). Compare the parameters between the nanoformulation group and the control group to determine the relative bioavailability.

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Optimization prep Preparation of this compound Nanoformulation char Physicochemical Characterization (Size, Zeta, EE%) prep->char stab Stability Assessment char->stab release In Vitro Release Study stab->release perm Caco-2 Permeability Assay stab->perm pk Pharmacokinetic Study in Rodents release->pk perm->pk bioav Bioavailability Calculation pk->bioav data Data Interpretation bioav->data optim Formulation Optimization data->optim optim->prep Iterative Improvement

Caption: Experimental workflow for developing and evaluating oral this compound nanoformulations.

troubleshooting_workflow cluster_formulation Formulation Issues cluster_permeability Permeability Issues cluster_solutions Potential Solutions start Low Oral Bioavailability Observed ee Low Encapsulation Efficiency? start->ee instab Poor GI Stability? start->instab low_perm Low Intrinsic Permeability? start->low_perm efflux P-gp Efflux? start->efflux sol_ee Optimize lipid matrix & surfactant ee->sol_ee sol_stab Use enteric coating or stable excipients instab->sol_stab sol_perm Incorporate permeation enhancers low_perm->sol_perm sol_efflux Use P-gp inhibiting excipients efflux->sol_efflux

Caption: Troubleshooting logic for low oral bioavailability of this compound formulations.

signaling_pathway cluster_membrane Cellular Membrane cluster_intracellular Intracellular Space This compound This compound (Lipid-based formulation) membrane Plasma Membrane This compound->membrane Passive Diffusion & Enhanced Uptake mil_inside Intracellular This compound membrane->mil_inside pgp P-glycoprotein (P-gp) mil_inside->pgp Efflux pi3k_akt PI3K/Akt Pathway Inhibition mil_inside->pi3k_akt apoptosis Apoptosis pi3k_akt->apoptosis excipient Lipid Excipients excipient->pgp Inhibition

Caption: Potential cellular interactions of an oral this compound nanoformulation.

References

strategies to mitigate miltefosine-induced cytotoxicity in host cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding miltefosine-induced cytotoxicity in host cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound-induced cytotoxicity in host cells?

A1: this compound exerts its cytotoxic effects through a multi-faceted mechanism. It is an alkylphosphocholine compound that integrates into the lipid bilayer of cellular membranes, altering their fluidity and disrupting lipid metabolism.[1] This disruption interferes with critical signaling pathways that regulate cell growth and programmed cell death (apoptosis).[1] Key mechanisms include:

  • Inhibition of Signaling Pathways: this compound is known to inhibit the Akt (Protein Kinase B) signaling pathway, which is crucial for promoting cell survival and proliferation.[1] Inhibition of Akt leads to the induction of apoptosis.[1]

  • Disruption of Lipid Metabolism: The drug affects phospholipid biosynthesis, particularly by inhibiting phosphatidylcholine synthesis.[2][3] It can also alter the levels of other lipids like phosphatidylethanolamine and sterols.[4]

  • Induction of Apoptosis: this compound is a known inducer of apoptosis.[5] This process involves mitochondrial dysfunction, DNA fragmentation, and the activation of proteases like caspases.[6][7][8]

  • Generation of Oxidative Stress: The drug can induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components such as lipids, proteins, and DNA.[1][9]

Q2: Why am I observing cytotoxicity in my host cells (e.g., macrophages) and not just the target parasite?

A2: While this compound shows some selectivity, its mechanisms of action are not entirely specific to parasites.[2] The drug's fundamental interactions with cell membranes and lipid-dependent signaling pathways are common to both parasite and mammalian host cells.[10] For instance, it inhibits phosphatidylcholine biosynthesis in both trypanosomatids and mammal cells, although with greater potency in the parasites.[2] Therefore, at therapeutic concentrations, off-target effects on host cells leading to cytotoxicity are a known complication.[11][12]

Q3: What are the typical gastrointestinal side effects observed in clinical settings, and what is the cellular basis for them?

A3: In clinical use, the most common side effects of this compound are gastrointestinal, including nausea, vomiting, and diarrhea.[11][13] These symptoms are generally mild but can be severe enough to interfere with daily activities.[11] The cellular basis for this is linked to this compound's detergent-like action and its interference with the rapidly dividing cells of the gastrointestinal lining. Its impact on membrane integrity and signaling pathways can disrupt the normal function and turnover of these cells, leading to the observed symptoms.[14] Taking the medication with food is recommended to ameliorate these effects.[13]

Q4: Can this compound-induced cytotoxicity be reversed?

A4: The reversibility of this compound's cytotoxic effects depends on the concentration and duration of exposure. At lower concentrations or early stages of exposure, cells might recover if the drug is removed. However, once the apoptotic cascade is fully initiated—marked by significant mitochondrial dysfunction and executioner caspase activation—the process is generally considered irreversible.[15] Key indicators of irreversible cell death include extensive DNA fragmentation and loss of membrane integrity.[6][16]

Troubleshooting Guide

Issue 1: High variability in IC50 values for this compound in my in vitro experiments.

Possible Cause Troubleshooting Step
Cell Density Fluctuations Ensure consistent cell seeding density across all wells and experiments. Cell proliferation rates can significantly impact apparent cytotoxicity.
Drug Instability/Precipitation Prepare fresh this compound solutions for each experiment. Visually inspect the media for any signs of drug precipitation, especially at higher concentrations.
Inconsistent Incubation Time Use a precise and consistent incubation time for all experiments. This compound's effects are time-dependent.[17]
Metabolic State of Cells Standardize cell culture conditions, including passage number and confluency, as the metabolic activity of cells can influence their susceptibility to the drug.

Issue 2: My host cells are dying too quickly, preventing me from studying the host-parasite interaction over a longer period.

Possible Cause Troubleshooting Step
This compound Concentration is Too High Perform a dose-response curve to determine a sub-lethal concentration that allows for longer-term study while still observing an anti-parasitic effect. The 50% effective dose (ED50) on intracellular amastigotes is often much lower than the cytotoxic concentration for the host cell.[17]
Host Cell Line Sensitivity Consider using a different, potentially more robust, host cell line for your experiments.
Combined Toxicity with Other Reagents Evaluate if any other components in your culture medium (e.g., solvents, other drugs) could be contributing to the observed cytotoxicity.
Not Using a Mitigation Strategy Implement a mitigation strategy, such as co-administration with an antioxidant like Ascorbic Acid, which has been shown to reduce host cell damage without impairing antileishmanial activity.[9]

Issue 3: I am not detecting significant caspase activation despite observing other markers of apoptosis (e.g., cell shrinkage, DNA laddering).

Possible Cause Troubleshooting Step
Timing of Assay Caspase activation is a transient event. Perform a time-course experiment to identify the peak of caspase activity, which may occur earlier than other apoptotic markers.[18]
Caspase-Independent Pathway This compound can induce apoptosis through multiple pathways. While it does induce caspase-3/7-like activity, other proteases might also be involved.[6][8] Consider investigating other markers of apoptosis or different protease families.
Assay Sensitivity Ensure your caspase activity assay is sensitive enough. Use a positive control (e.g., staurosporine) to validate the assay's performance in your cell line.[18] Check the substrate specificity (e.g., DEVD for caspase-3/7) of your kit.[15]

Strategies to Mitigate Host Cell Cytotoxicity

Combination Therapy

Combining this compound with other therapeutic agents can achieve a synergistic or additive effect, allowing for a reduction in the this compound dosage required for efficacy, thereby lowering host cell toxicity.[19][20]

  • Mechanism: Using drugs with different mechanisms of action can enhance therapeutic efficacy and reduce the likelihood of developing drug resistance.[19][20]

  • Examples:

    • Liposomal Amphotericin B: Combination with a single dose of liposomal amphotericin B allowed for a shorter course of this compound (14 days vs. 28 days) with excellent safety and efficacy.[21]

    • Paromomycin (PMM): Combinations of this compound and PMM are recommended for treating visceral leishmaniasis and have been shown to be effective.[19][20]

    • Nifuratel: In vitro studies have shown a potent synergy between this compound and nifuratel against Leishmania amastigotes.[19]

    • Lopinavir (LPV): For VL/HIV co-infection, combining this compound with the HIV protease inhibitor lopinavir allowed for significantly lower doses of each drug to achieve parasite elimination in vivo.[22]

Table 1: Quantitative Data on Combination Therapies

Drug Combination Target Effect Dose Reduction Index (DRI) Reference
This compound + Pyrvinium Pamoate L. infantum amastigotes Synergy MFS: ~3-fold reduction [20]
This compound + Lopinavir L. infantum infected BALB/c mice Additive Effect Required >2x higher doses when used alone [22]
This compound + Amphotericin B L. donovani in vivo Potentiation (AEI up to 11.3) Not specified [23]
This compound + Paromomycin L. donovani in vivo Potentiation (AEI up to 7.22) Not specified [23]

AEI: Activity Enhancement Index

Co-administration of Antioxidants

This compound can induce oxidative stress, contributing to host cell DNA damage.[1][9] Antioxidants can counteract this effect.

  • Mechanism: Antioxidants scavenge reactive oxygen species (ROS) produced as a byproduct of this compound's mechanism, protecting host cell genetic material from oxidative damage.[9]

  • Example:

    • Ascorbic Acid (Vitamin C): Intraperitoneal administration of ascorbic acid has been shown to reduce the genotoxic damage caused by this compound in mice without interfering with its antileishmanial efficacy.[9] This suggests that oxidative damage is a significant component of host cell toxicity.

Advanced Drug Delivery Systems

Encapsulating this compound in delivery vehicles can alter its biodistribution, reduce its direct interaction with healthy host cells, and minimize toxicity.

  • Mechanism: These systems can potentially target the drug more effectively to infected cells (e.g., macrophages) and provide a sustained release, lowering the peak systemic concentration.

  • Examples:

    • Liposomes: Using phospholipid vesicles (liposomes) as carriers for this compound is a strategy being reviewed to reduce its toxic side effects.[3]

    • Chitosan Nanoparticles: this compound-loaded chitosan nanoparticles have shown lower hemolytic activity compared to free this compound and strong antileishmanial effects at lower concentrations.[24]

Table 2: In Vitro Cytotoxicity Data (IC50 / ED50)

Organism / Cell Line Form Drug IC50 / ED50 (µM) Incubation Time Reference
L. major Promastigote This compound 22 48 hr [17]
L. tropica Promastigote This compound 11 48 hr [17]
L. major Amastigote This compound 5.7 48 hr [17]
L. tropica Amastigote This compound 4.2 48 hr [17]
L. infantum (JPCM5) Promastigote This compound 20.6 (IC90) 72 hr [25]

| Macrophages | - | this compound | >20-40 (Toxic) | 3-5 days |[26] |

Key Experimental Protocols

Protocol 1: MTT Assay for Host Cell Viability

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Seed host cells (e.g., J774 macrophages) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express viability as a percentage relative to the untreated control cells.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Treat host cells with the desired concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 3: Caspase-3/7 Activity Assay

This assay uses a specific substrate (DEVD) linked to a reporter molecule to measure the activity of executioner caspases 3 and 7.[15]

  • Cell Treatment: Seed cells in a 96-well plate and treat with this compound as required. Include positive (e.g., staurosporine) and negative controls.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent).

  • Reagent Addition: Add the prepared caspase-3/7 reagent directly to the wells containing cells and medium.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader with appropriate filters (e.g., excitation ~485 nm, emission ~520 nm).[18]

  • Analysis: An increase in fluorescence intensity indicates an increase in caspase-3/7 activity.

Visualizations

Miltefosine_Cytotoxicity_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol & Mitochondrion cluster_nucleus Nucleus This compound This compound Membrane Membrane Integration & Lipid Disruption This compound->Membrane Inserts into membrane Akt Akt Pathway Membrane->Akt Inhibits Mito Mitochondrial Dysfunction Membrane->Mito Induces Stress Apoptosis Apoptosis Akt->Apoptosis Suppresses ROS ↑ Reactive Oxygen Species (ROS) ROS->Mito Damages Mito->ROS Generates Caspase9 Initiator Caspases (e.g., Caspase-9) Mito->Caspase9 Activates Caspase37 Executioner Caspases (e.g., Caspase-3/7) Caspase9->Caspase37 Activates DNA_Frag DNA Fragmentation Caspase37->DNA_Frag Cleaves substrates DNA_Frag->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Mitigation_Workflow cluster_setup Experimental Setup cluster_analysis Endpoint Analysis cluster_conclusion Conclusion start Seed Host Cells group1 Group 1: This compound Alone start->group1 Treat cells group2 Group 2: This compound + Mitigating Agent start->group2 Treat cells group3 Group 3: Untreated Control start->group3 Treat cells viability Assess Host Cell Viability (e.g., MTT Assay) group1->viability apoptosis Measure Apoptosis (e.g., Annexin V/PI) group1->apoptosis efficacy Assess Anti-Parasitic Efficacy (e.g., Amastigote Count) group1->efficacy group2->viability group2->apoptosis group2->efficacy group3->viability group3->apoptosis group3->efficacy end Determine if agent mitigates cytotoxicity without compromising efficacy viability->end Compare results apoptosis->end Compare results efficacy->end Compare results

Caption: Workflow for evaluating a cytotoxicity mitigation strategy.

References

Technical Support Center: Addressing Variability in Miltefosine Efficacy Across Leishmania Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the variability in miltefosine efficacy observed across different Leishmania species.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action of this compound against Leishmania parasites?

A1: this compound has a multi-faceted mechanism of action that is not yet fully elucidated. However, several key pathways are implicated:

  • Disruption of Lipid Metabolism: this compound, an alkylphosphocholine analog, interferes with phospholipid metabolism, particularly the biosynthesis of phosphatidylcholine, a crucial component of the parasite's cell membrane.[1][2][3][4][5][6] It has been shown to inhibit CTP:phosphocholine cytidylyltransferase.[2]

  • Induction of Apoptosis-like Cell Death: this compound treatment leads to programmed cell death in Leishmania promastigotes and amastigotes, characterized by cell shrinkage, DNA fragmentation, and phosphatidylserine exposure on the outer membrane leaflet.[2][7][8][9][10][11][12]

  • Mitochondrial Dysfunction: The drug targets mitochondrial function by inhibiting cytochrome c oxidase, leading to a decrease in ATP levels and disrupting the mitochondrial electrochemical potential.[1][13]

  • Disruption of Intracellular Calcium Homeostasis: this compound has been shown to affect the parasite's acidocalcisomes and activate a sphingosine-dependent plasma membrane Ca2+ channel, leading to a disruption of intracellular Ca2+ regulation.[1][14][15]

Q2: Why does this compound efficacy vary between different Leishmania species?

A2: The variability in this compound efficacy is a significant challenge in its clinical application. This variation stems from intrinsic differences in the parasites' genetics and physiology:

  • Drug Uptake and Efflux: The primary determinant of this compound sensitivity is the net intracellular accumulation of the drug. This is controlled by the balance between uptake and efflux.

    • Uptake: this compound is actively transported into the parasite by a P-type ATPase, the Leishmania this compound transporter (LdMT), and its beta subunit, LdRos3.[16][17][18][19] Variations in the expression levels or sequence of these proteins among different Leishmania species can significantly alter drug uptake and, consequently, efficacy.

    • Efflux: Overexpression of ABC transporters, such as P-glycoprotein, can actively pump this compound out of the cell, reducing its intracellular concentration and leading to resistance.[16][17]

  • Intrinsic Susceptibility: Different Leishmania species and even strains within the same species exhibit varying intrinsic susceptibilities to this compound, which can impact clinical outcomes.[16] For instance, clinical trials have shown high cure rates for L. donovani in India, while the efficacy against L. infantum in Brazil is lower.[20][21] Similarly, variable cure rates have been observed for cutaneous leishmaniasis caused by different species such as L. panamensis, L. braziliensis, and L. guyanensis.[22][23]

Q3: What are the known mechanisms of this compound resistance in Leishmania?

A3: this compound resistance in Leishmania is primarily associated with decreased intracellular drug concentration.[16][17] This can be achieved through two main mechanisms:

  • Decreased Drug Uptake: This is the most commonly observed mechanism. It is often caused by mutations or inactivation of the genes encoding the this compound transporter (LdMT) or its beta subunit (LdRos3).[16][17][18][19][24] Point mutations in LdMT have been shown to impair its transport function, rendering the parasite highly resistant.[18]

  • Increased Drug Efflux: Overexpression of ABC transporters, which function as drug efflux pumps, can also confer resistance by actively removing this compound from the parasite.[16][17][25]

Changes in the lipid composition of the plasma membrane have also been suggested to contribute to this compound resistance.[25][26]

Troubleshooting Guides

Problem: High variability or lack of reproducibility in in vitro this compound susceptibility assays.

Possible Cause Troubleshooting Step
Parasite Stage and Growth Phase Ensure that promastigotes are in the logarithmic phase of growth for susceptibility testing, as stationary phase parasites may exhibit different sensitivities. For amastigote assays, maintain a consistent multiplicity of infection (MOI).
Assay Method The choice of viability assay (e.g., MTT, resazurin) can influence results. Ensure consistent incubation times and reagent concentrations. For intracellular amastigote assays, the type of host cell (e.g., primary macrophages, cell lines) can impact the outcome.[27]
Drug Stability Prepare fresh this compound solutions for each experiment. Although stable, improper storage or repeated freeze-thaw cycles can affect its potency.
Strain Variation Be aware that different strains of the same Leishmania species can have different intrinsic susceptibilities. If possible, use a well-characterized reference strain as a control.

Problem: Discrepancy between in vitro susceptibility and in vivo clinical outcome.

Possible Cause Troubleshooting Step
Pharmacokinetics This compound has a long half-life (around 150 hours), which can lead to suboptimal drug exposure and the selection of resistant parasites if treatment adherence is poor.[16][17] In vivo efficacy is influenced by host factors that are not present in in vitro models.
Host Immune Response The host's immune response plays a crucial role in clearing the infection, and this is not accounted for in standard in vitro assays.
Parasite Stage The amastigote is the clinically relevant stage. While promastigote assays are more straightforward, susceptibility can differ between the two life stages. Prioritize intracellular amastigote assays for more clinically relevant data.[2][9]
Intrinsic Resistance of Clinical Isolate The infecting Leishmania strain may have a naturally lower susceptibility to this compound.[21] It is advisable to determine the in vitro susceptibility of clinical isolates.

Quantitative Data Summary

Table 1: In Vitro Efficacy (IC50/EC50) of this compound Against Leishmania Promastigotes

Leishmania SpeciesIC50 / EC50 (µM)CommentsReference
L. donovani13.32 (24h), 11.73 (48h), 10.63 (72h)[28]
L. donovani~25 (IC50)[2]
L. donovani0.22[29]
L. major22 (48h)[9]
L. tropica11 (48h)[9]
L. infantum5.89 - 23.7Range across 73 Brazilian strains[27]

Table 2: In Vitro Efficacy (ED50/IC50) of this compound Against Leishmania Amastigotes

Leishmania SpeciesED50 / IC50 (µM)Host CellReference
L. major5.7Macrophages[9]
L. tropica4.2Macrophages[9]
L. infantum1.41 - 4.57Bone marrow-derived macrophages[27]
L. infantum (cured patients)5.1 (mean)Macrophages[21]
L. infantum (failed treatment)12.8 (mean)Macrophages[21]
L. donovani (relapsed patients)11.35 (mean)Intracellular amastigotes[30]

Table 3: Clinical Efficacy of this compound in Human Leishmaniasis

DiseaseLeishmania SpeciesGeographic RegionCure Rate (%)Reference
Visceral LeishmaniasisL. donovaniIndia94[20][22]
Visceral LeishmaniasisL. infantumBrazil42-68[21]
Cutaneous LeishmaniasisMultiple speciesMixed77[31][32]
Cutaneous LeishmaniasisL. guyanensisBrazil71.4[23]
Cutaneous LeishmaniasisL. braziliensisBrazil75[22]
Post-Kala-Azar Dermal LeishmaniasisL. donovaniIndia96[22]

Experimental Protocols

1. In Vitro Susceptibility Assay for Promastigotes (MTT Assay)

This protocol is adapted from methodologies described in the literature for assessing the cytotoxic potential of this compound.[2][9][27][33]

  • Parasite Culture: Culture Leishmania promastigotes in appropriate liquid medium (e.g., M199, RPMI-1640) supplemented with fetal bovine serum at 26°C until they reach the mid-logarithmic growth phase.

  • Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS). Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Setup: Seed a 96-well flat-bottom plate with promastigotes at a density of approximately 1 x 10^6 parasites/mL. Add the various concentrations of this compound to the wells. Include wells with untreated parasites (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate at 26°C for 48 to 72 hours.

  • Viability Assessment: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Data Acquisition: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals. Read the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

2. In Vitro Susceptibility Assay for Intracellular Amastigotes

This protocol is based on methods for evaluating drug efficacy on the clinically relevant amastigote stage.[27][34]

  • Host Cell Culture: Culture macrophages (e.g., murine bone marrow-derived macrophages, peritoneal macrophages, or a macrophage-like cell line like J774) in 24-well plates containing glass coverslips. Allow the cells to adhere for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Infection: Infect the adherent macrophages with stationary-phase promastigotes at a multiplicity of infection (MOI) of approximately 10-15 parasites per macrophage. Incubate for 4-24 hours to allow for phagocytosis.

  • Removal of Extracellular Parasites: Wash the wells with pre-warmed medium to remove non-phagocytosed promastigotes.

  • Drug Treatment: Add fresh medium containing serial dilutions of this compound to the infected macrophages. Include untreated infected cells as a control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • Microscopic Analysis: After incubation, fix the coverslips with methanol and stain with Giemsa.

  • Data Acquisition: Determine the number of amastigotes per 100 macrophages and the percentage of infected macrophages by light microscopy.

  • Analysis: Calculate the 50% effective dose (ED50) by plotting the percentage of infection inhibition against the logarithm of the drug concentration.

3. DNA Fragmentation Assay for Apoptosis

This protocol is used to visualize one of the hallmarks of apoptosis induced by this compound.[2][7][9][10]

  • Treatment: Treat Leishmania promastigotes (approximately 5 x 10^7 cells) with an apoptotic-inducing concentration of this compound (e.g., 40 µM for L. donovani) for 24 hours. Use untreated cells as a negative control.

  • DNA Extraction: Harvest the cells by centrifugation and wash with PBS. Extract the genomic DNA using a commercial DNA extraction kit or standard phenol-chloroform extraction methods.

  • Agarose Gel Electrophoresis: Load the extracted DNA onto a 1.5-2% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).

  • Visualization: Run the gel until the dye front has migrated sufficiently. Visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments in multiples of approximately 200 base pairs indicates apoptosis. Intact genomic DNA from untreated cells will appear as a single high-molecular-weight band.

Visualizations

Miltefosine_Mechanism_of_Action cluster_membrane Parasite Plasma Membrane cluster_cytoplasm Cytoplasm & Organelles MIL_ext This compound (extracellular) LdMT_Ros3 LdMT/LdRos3 Transporter MIL_ext->LdMT_Ros3 Uptake MIL_int This compound (intracellular) LdMT_Ros3->MIL_int ABC ABC Transporter ABC->MIL_ext MIL_int->ABC Efflux PC_Synth Phosphatidylcholine Biosynthesis MIL_int->PC_Synth Inhibits Mito Mitochondrion MIL_int->Mito Inhibits Cytochrome C Oxidase Ca_Homeo Ca2+ Homeostasis (Acidocalcisome) MIL_int->Ca_Homeo Disrupts Apoptosis Apoptosis-like Cell Death Mito->Apoptosis Triggers Ca_Homeo->Apoptosis Triggers Miltefosine_Resistance_Mechanisms cluster_resistance Resistance Mechanisms MIL_Efficacy This compound Efficacy Intra_MIL High Intracellular This compound Concentration MIL_Efficacy->Intra_MIL Reduced_Uptake Reduced Uptake Increased_Efflux Increased Efflux LdMT_mut Mutation/Inactivation of LdMT/LdRos3 Transporter Reduced_Uptake->LdMT_mut ABC_up Upregulation of ABC Transporters Increased_Efflux->ABC_up Low_Intra_MIL Low Intracellular This compound Concentration LdMT_mut->Low_Intra_MIL ABC_up->Low_Intra_MIL Treatment_Failure Treatment Failure Low_Intra_MIL->Treatment_Failure Experimental_Workflow_Susceptibility cluster_promastigote_assay Promastigote Assay cluster_amastigote_assay Intracellular Amastigote Assay start Start: Culture Leishmania (Promastigotes) p_seed Seed 96-well plate with promastigotes start->p_seed a_infect Infect macrophage culture start->a_infect Use stationary phase promastigotes p_treat Add serial dilutions of this compound p_seed->p_treat p_incubate Incubate for 48-72h p_treat->p_incubate p_viability Assess viability (e.g., MTT assay) p_incubate->p_viability p_calc Calculate IC50 p_viability->p_calc end End: Determine Susceptibility Profile p_calc->end a_wash Wash to remove extracellular parasites a_infect->a_wash a_treat Add serial dilutions of this compound a_wash->a_treat a_incubate Incubate for 48-72h a_treat->a_incubate a_stain Fix and stain (Giemsa) a_incubate->a_stain a_count Microscopic counting a_stain->a_count a_calc Calculate ED50 a_count->a_calc a_calc->end

References

Technical Support Center: Refining Miltefosine Dosage for In-Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing miltefosine dosage in in-vivo experiments to minimize toxicity while maintaining therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced toxicity in host (mammalian) cells?

A1: this compound's toxicity is linked to its mechanism of action, which is not entirely specific to parasites. As an alkylphosphocholine compound, it integrates into the lipid bilayer of cell membranes, altering their fluidity and disrupting lipid metabolism.[1] In mammalian cells, it primarily inhibits phosphatidylcholine biosynthesis through the Kennedy CDP-Choline pathway by blocking the enzyme phosphocholine citidyltransferase.[2] This disruption of fundamental membrane and signaling processes can lead to the induction of apoptosis, or programmed cell death.[1]

Q2: What are the most common in-vivo toxicities observed during this compound administration?

A2: The most frequently reported adverse events in both clinical and preclinical studies are gastrointestinal, including nausea, vomiting, and diarrhea.[3][4] Less common but more severe toxicities can include elevated liver transaminases (AST, ALT) and serum creatinine, indicating potential hepatic and renal stress.[5][6][7] Other documented adverse events in clinical settings have included testicular pain, acne exacerbation, and pleuritic chest pain.[6] A significant concern is embryofetal toxicity, making the drug contraindicated during pregnancy.[8]

Q3: How does this compound's therapeutic index differ between parasite and host cells?

A3: this compound exhibits a selective, though not absolute, toxicity towards parasites. It is suggested to inhibit phosphatidylcholine biosynthesis in T. cruzi with 10 to 20 times more potency than in mammalian cells, which helps explain its therapeutic window.[2] The drug's antiparasitic effects are multifaceted, involving the disruption of the parasite's intracellular Ca2+ homeostasis, impairment of mitochondrial function, and induction of an apoptosis-like process, which are more pronounced in the parasite than in the host.[2][9][10]

Q4: What are the leading strategies for minimizing this compound toxicity in experimental settings?

A4: Key strategies focus on improving the drug's therapeutic index:

  • Dose Fractionation: Administering the total daily dose in two or three smaller doses, often with meals, can mitigate gastrointestinal side effects.[8][11]

  • Combination Therapy: Using this compound with other antileishmanial drugs (e.g., amphotericin B, paromomycin) may allow for a reduction in the this compound dosage required for a therapeutic effect, thereby lowering toxicity.[12][13]

  • Novel Drug Delivery Systems: Encapsulating this compound in nanocarriers, such as nanostructured lipid carriers (NLCs) or chitosan nanoparticles, has been shown to enhance its antileishmanial efficacy in vitro and in vivo while reducing host cell cytotoxicity and hemolytic potential.[14][15][16]

Troubleshooting In-Vivo Experiments

Issue 1: High incidence of gastrointestinal distress (e.g., diarrhea, weight loss) in animal models.

  • Possible Cause: Bolus effect of a high single dose.

  • Troubleshooting Steps:

    • Confirm the dose was calculated correctly.

    • Administer the dose with a small amount of food or in a vehicle known to be gentle on the GI tract.

    • Split the total daily dose into two or three administrations over the course of the day.

    • Ensure the drug is fully dissolved or suspended in the vehicle to avoid irritation from undissolved particles.

Issue 2: Test subjects show elevated liver enzymes (ALT, AST) or serum creatinine.

  • Possible Cause: Hepatotoxicity or nephrotoxicity due to high drug exposure.

  • Troubleshooting Steps:

    • Immediately collect blood samples to confirm the extent of elevation.

    • Consider reducing the daily dose by 25-50% for subsequent cohorts.

    • Increase the dosing interval (e.g., from daily to every other day), though this may impact efficacy.

    • Ensure subjects are adequately hydrated, as dehydration can exacerbate renal toxicity.[8]

    • Perform histopathological analysis of liver and kidney tissues at the end of the study to assess for tissue damage.

Issue 3: Inconsistent therapeutic efficacy at a standard dose.

  • Possible Cause: Issues with drug formulation, administration, or parasite resistance.

  • Troubleshooting Steps:

    • Verify Formulation: Prepare the this compound solution or suspension fresh daily. Confirm its stability in the chosen vehicle.

    • Check Administration Technique: For oral gavage, ensure the full dose is delivered to the stomach and not regurgitated.

    • Assess Pharmacokinetics: If possible, measure plasma concentrations of this compound to check for variability in absorption and clearance between animals.[17]

    • Evaluate Parasite Susceptibility: The Leishmania strain used may have inherent or acquired resistance. Consider performing in-vitro susceptibility testing.[18]

Data Presentation: Dosage and Toxicity

Table 1: Summary of Clinical Dosages and Associated Adverse Events (AEs)

Leishmania Species Patient Population Dosage Regimen Duration Common AEs (>10% incidence) Reference
L. donovani (Visceral) Adults & Adolescents (≥45 kg) 50 mg, 3 times daily 28 days Vomiting, diarrhea, nausea, headache, decreased appetite [8]
L. donovani (Visceral) Adults & Adolescents (30-44 kg) 50 mg, 2 times daily 28 days Vomiting, diarrhea, nausea, headache, decreased appetite [8]
L. braziliensis, L. guyanensis (Cutaneous) Adults (≥46 kg) 150 mg/day (total) 28 days Vomiting (48%), nausea (9%), diarrhea (7%) [11]
L. major, L. tropica, L. braziliensis (Cutaneous) Adults 50 mg, 3 times daily 28 days GI symptoms (66%), malaise (24%), renal failure (21%), male genitourinary issues (40% of males) [6]

| L. tropica (MA-resistant) | Adults & Children | ~2.5 mg/kg/day | 28 days | Nausea (33%) |[3] |

Table 2: Preclinical (In-Vivo Animal) Dosing Regimens and Effects

Animal Model Leishmania Species Dosage Regimen (Oral) Duration Observed Effects Reference
BALB/c Mice L. amazonensis 13 mg/kg/day 15 days Effective against type strain; ineffective against resistant line. [19]
BALB/c Mice L. donovani 15, 5, or 1.6 mg/kg/dose 5 days Used in combination studies to assess synergy. [12]
Hamsters L. donovani Various dosages 5 days Dose-optimization study to determine parasite inhibition. [20]

| BALB/c Mice | L. tropica | N/A (MLCNPs used) | 15 days | Orally administered this compound-loaded chitosan nanoparticles (MLCNPs) significantly healed lesions compared to placebo. |[15][16] |

Table 3: In-Vitro Efficacy vs. Host Cell Cytotoxicity

Assay Target Drug Formulation IC50 / EC50 Reference
L. donovani amastigotes This compound Solution EC50: 2.55 - 5.92 µg/mL [21]
L. tropica promastigotes This compound Solution IC50: 0.3548 µg/mL [15]
L. tropica promastigotes This compound-loaded Chitosan Nanoparticles IC50: 0.0218 µg/mL [15]
Macrophage Host Cells This compound Solution Toxic above 20 µM (~8.15 µg/mL) in a 5-day assay [12]
Human Umbilical Vein Endothelial Cells (HUVECs) This compound Solution Significant cytotoxicity at 100–1000 µg/mL [22]

| Human Umbilical Vein Endothelial Cells (HUVECs) | Niosomal this compound | Lower cytotoxicity (10-50 µg/mL) compared to free drug |[22] |

Visualizations: Pathways and Workflows

Miltefosine_Toxicity_Pathway This compound This compound Membrane Host Cell Membrane Integration This compound->Membrane Enters Cell PC_Synth Inhibition of Phosphatidylcholine Synthesis Membrane->PC_Synth Signaling Disruption of Lipid-Dependent Signaling (e.g., Akt) Membrane->Signaling Mito Mitochondrial Dysfunction Signaling->Mito contributes to CytC Cytochrome C Release Mito->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis (Host Cell Death) Caspase->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis in host cells.

Dosage_Optimization_Workflow Start Start: Define Animal Model & Parasite Strain DoseRange Initial Dose-Range Finding Study (MTD Assessment) Start->DoseRange EfficacyStudy Efficacy Study at Sub-Toxic Doses (e.g., 3-4 levels) DoseRange->EfficacyStudy Monitor Monitor Efficacy (Lesion Size, Parasite Load) & Toxicity (Weight, Clinical Signs) EfficacyStudy->Monitor Biochem Collect Samples: Blood (PK, Chem panels) Tissue (Histology) Monitor->Biochem Analyze Analyze Data: Determine Therapeutic Window Biochem->Analyze OptimalDose Optimal Dose Identified Analyze->OptimalDose Sufficient InsufficientWindow Insufficient Therapeutic Window Analyze->InsufficientWindow Insufficient Refine Refine Strategy: (e.g., Combination Tx, Nanocarrier) Refine->EfficacyStudy Re-evaluate InsufficientWindow->Refine

Caption: Experimental workflow for in-vivo this compound dosage optimization.

Troubleshooting_Logic Issue Toxicity Observed (e.g., Weight Loss >15%, Elevated ALT/Creatinine) CheckDose Verify Dose Calculation & Administration Issue->CheckDose DoseCorrect Dose Correct? CheckDose->DoseCorrect ReduceDose Action: Reduce Dose or Fractionate DoseCorrect->ReduceDose Yes ReAdmin Action: Correct Administration Protocol DoseCorrect->ReAdmin No CheckVehicle Assess Vehicle Toxicity ReduceDose->CheckVehicle Stop Continue Monitoring / End Experiment ReAdmin->Stop CheckModel Consider Model Sensitivity CheckVehicle->CheckModel CheckModel->Stop

Caption: Logical workflow for troubleshooting unexpected in-vivo toxicity.

Experimental Protocols

Protocol 1: General In-Vivo Efficacy and Toxicity Assessment in a Murine Model (Cutaneous Leishmaniasis)

  • Animal Model: 6-8 week old female BALB/c mice.[15]

  • Infection: Shave the base of the tail or footpad. Inject 1 x 10^7 Leishmania promastigotes (e.g., L. tropica, L. amazonensis) intradermally or subcutaneously in a small volume (e.g., 30 µL).[15][19]

  • Lesion Development: Monitor mice every 2-3 days for lesion development. Treatment typically begins 3-5 weeks post-infection when lesions are well-established and measurable.[15][19]

  • Drug Preparation: Prepare this compound fresh daily by dissolving in sterile water or another appropriate vehicle.

  • Treatment Administration: Administer this compound via oral gavage at the predetermined daily dosage (e.g., 13 mg/kg/day) for a set duration (e.g., 15-28 consecutive days).[19] Include a vehicle-only control group.

  • Monitoring:

    • Efficacy: Measure lesion diameter with a digital caliper twice weekly. At study termination, parasite load in the lesion and draining lymph nodes can be quantified by qPCR or limiting dilution assay.

    • Toxicity: Record body weight and clinical signs of distress (e.g., ruffled fur, lethargy, diarrhea) daily.

Protocol 2: Assessment of Renal and Hepatic Toxicity Markers

  • Sample Collection: At baseline (pre-treatment), mid-treatment, and termination, collect blood (~50-100 µL) from the saphenous or submandibular vein into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood to separate plasma. Store plasma at -80°C until analysis.

  • Biochemical Analysis: Use a veterinary chemistry analyzer or specific ELISA kits to quantify:

    • Hepatic Markers: Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST).

    • Renal Markers: Serum creatinine and Blood Urea Nitrogen (BUN).

  • Data Analysis: Compare the values from treated groups to the vehicle control group. A significant increase in these markers indicates potential organ toxicity.

Protocol 3: Quantification of this compound in Plasma

  • Method: Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[17]

  • Sample Preparation: Spike a 250 µL plasma aliquot with an internal standard. Extract this compound using a solid-phase extraction (SPE) method.[17]

  • Chromatography: Perform separation on a C18 column.[17]

  • Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect the specific parent-daughter ion transitions for this compound and the internal standard.

  • Quantification: Generate a standard curve using known concentrations of this compound in blank plasma. Calculate the concentration in unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve. The lower limit of quantification is typically in the range of 4-10 ng/mL.[17]

References

Technical Support Center: Investigating Acquired Resistance to Miltefosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating mechanisms of acquired resistance to the anti-leishmanial drug, miltefosine.

Troubleshooting Guides

This section addresses common issues encountered during in vitro selection and characterization of this compound-resistant Leishmania.

Problem Possible Cause Suggested Solution
Difficulty in selecting for high-level this compound resistance. Insufficient drug pressure or selection time.Gradually increase the this compound concentration in a stepwise manner over a prolonged period (several months).[1][2]
Reversion to sensitivity.Maintain a low level of this compound in the culture medium to ensure continuous selective pressure.
Resistant parasites show reduced infectivity or virulence in animal models. Fitness cost associated with resistance mechanisms.This is a known phenomenon; characterize and report the fitness trade-offs.[3][4] Consider using both in vitro and in vivo models to fully assess the resistance phenotype.
Inconsistent EC50 values for this compound susceptibility assays. Variation in experimental conditions (parasite density, drug exposure time, assay method).Standardize your protocol.[5] Use a consistent parasite density and incubation time. Validate your results using a reference sensitive strain.
Contamination of cultures.Regularly check cultures for contamination. Use sterile techniques.
No mutations found in the known resistance genes (LdMT, LdRos3) in a resistant line. Other resistance mechanisms are at play.Investigate alternative mechanisms such as increased drug efflux via ABC transporters, alterations in lipid metabolism, or changes in oxidative stress pathways.[1][6][7]
Technical issues with sequencing.Verify the quality of your sequencing data. Use multiple primer sets to confirm the absence of mutations.

Frequently Asked Questions (FAQs)

1. What are the primary mechanisms of acquired resistance to this compound in Leishmania?

The most commonly reported mechanism is a decrease in the intracellular accumulation of the drug.[6][8] This is primarily achieved through two pathways:

  • Decreased drug uptake: Mutations or inactivation of the this compound transporter (LdMT) and its regulatory subunit, LdRos3, prevent the drug from entering the parasite.[4][6][7][8][9]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, actively pumps this compound out of the parasite.[6][7][8]

2. How can I experimentally induce this compound resistance in Leishmania promastigotes?

A common method is the stepwise selection of resistant parasites by gradually increasing the concentration of this compound in the culture medium over several months.[3][6][9] Another approach is to use chemical mutagenesis followed by selection at a high drug concentration.[6][9]

3. Do this compound-resistant parasites have a fitness cost?

Yes, experimentally generated this compound-resistant Leishmania often exhibit a fitness cost, which can manifest as reduced virulence or infectivity in animal models.[3][4]

4. What other cellular pathways can be affected by this compound resistance?

Besides alterations in drug transporters, this compound resistance has been associated with changes in:

  • Lipid metabolism and the composition of the plasma membrane.[7][10]

  • Energy metabolism, particularly an increase in oxidative phosphorylation.[1][2]

  • The parasite's response to oxidative stress.[3]

  • Intracellular calcium homeostasis.[11]

5. How can I quantify the level of this compound resistance?

The half-maximal effective concentration (EC50) is a standard measure. This can be determined using in vitro susceptibility assays with promastigotes or amastigotes.[12] It's crucial to compare the EC50 of the resistant line to the parental, sensitive strain.

Quantitative Data Summary

The following tables summarize typical quantitative data observed in studies of this compound resistance.

Table 1: Example EC50 Values for this compound in Leishmania donovani

Strain Promastigote EC50 (µM) Intracellular Amastigote EC50 (µM) Reference
Wild-Type (Sensitive)4.0 ± 0.51.5 ± 0.3[13]
This compound-Resistant> 40> 20[13]

Table 2: Changes in Protein Abundance in this compound-Resistant Leishmania infantum

Protein/Protein Family Change in Resistant Line Potential Role in Resistance Reference
ABC TransportersIncreasedDrug efflux[1][2]
Oxidative Phosphorylation ComplexesIncreasedAltered energy metabolism[1][2]
Sterol Biosynthesis EnzymesIncreasedMembrane composition changes[1][14]
Heat Shock Proteins (e.g., Hsp80)IncreasedStress response[7]

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant Leishmania Promastigotes

  • Initial Culture: Begin by culturing wild-type Leishmania promastigotes in standard culture medium.

  • Initial Drug Exposure: Introduce a sub-lethal concentration of this compound (e.g., the EC50 value for the wild-type strain).

  • Stepwise Increase: Once the parasites have adapted and are growing steadily, double the concentration of this compound.

  • Monitoring: Monitor parasite viability and growth rate regularly.

  • Repeat: Continue this stepwise increase in drug concentration over several months until the desired level of resistance is achieved.

  • Clonal Selection: After achieving resistance, it is advisable to select a clonal population of resistant parasites.

Protocol 2: this compound Susceptibility Assay (Resazurin-based)

  • Parasite Preparation: Harvest late-log phase promastigotes and adjust the concentration to 1 x 10^6 parasites/mL in fresh medium.

  • Drug Dilution: Prepare a serial dilution of this compound in a 96-well plate. Include a drug-free control.

  • Incubation: Add the parasite suspension to each well and incubate for 72 hours at the appropriate temperature.

  • Resazurin Addition: Add resazurin solution to each well and incubate for another 4-6 hours.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader.

  • EC50 Calculation: Calculate the EC50 value by plotting the percentage of parasite inhibition against the drug concentration.

Visualizations

Miltefosine_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Miltefosine_ext This compound LdMT LdMT Miltefosine_ext->LdMT Uptake Miltefosine_int This compound LdMT->Miltefosine_int LdRos3 LdRos3 LdRos3->LdMT Forms complex with

Caption: this compound uptake is mediated by the LdMT/LdRos3 complex.

Miltefosine_Resistance_Mechanisms cluster_resistance Resistance Mechanisms This compound This compound Parasite Leishmania Parasite This compound->Parasite Enters Parasite Decreased_Uptake Decreased Uptake (LdMT/LdRos3 mutation/inactivation) Increased_Efflux Increased Efflux (ABC Transporter Overexpression) Decreased_Uptake->this compound Blocks Entry Increased_Efflux->this compound Pumps Out

Caption: Primary mechanisms of acquired this compound resistance.

Experimental_Workflow_Resistance Start Start with Wild-Type Leishmania Culture Step1 Introduce Sub-lethal This compound Concentration Start->Step1 Step2 Monitor Growth and Adaptation Step1->Step2 Step3 Stepwise Increase in This compound Concentration Step2->Step3 Step3->Step2 Repeat Step4 Characterize Resistant Phenotype (EC50) Step3->Step4 Step5 Investigate Resistance Mechanisms (Genomics, Proteomics) Step4->Step5 End Resistant Line Established Step5->End

Caption: Workflow for in vitro selection of this compound resistance.

References

Technical Support Center: Enhancing the Synergistic Effect of Miltefosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the synergistic effect of miltefosine with other compounds.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind using this compound in combination therapy?

A1: The primary rationale for using this compound in combination therapy is to increase therapeutic efficacy, reduce the required dosage of individual drugs to minimize toxicity, shorten treatment duration, and prevent or delay the development of drug resistance.[1][2][3][4] Combining drugs with different mechanisms of action is a key strategy to combat therapeutic failure, particularly in diseases like leishmaniasis where drug resistance is a growing concern.[1][4]

Q2: Which compounds have shown synergistic effects with this compound against Leishmania?

A2: Several compounds have demonstrated synergistic or additive effects with this compound against various Leishmania species. These include the antifungal drug Amphotericin B, the aminoglycoside antibiotic paromomycin, the antiretroviral drug lopinavir, and the repurposed drug nifuratel.[1][2][5][6] Additionally, natural compounds like apigenin and artesunate have also shown promise in combination with this compound.[7][8]

Q3: Are there compounds that show synergy with this compound against fungal pathogens?

A3: Yes, studies have explored the synergistic potential of this compound with antifungal agents. For instance, in combination with voriconazole, this compound has shown synergistic interactions against some clinically relevant molds, particularly when a 50% inhibition endpoint is used for analysis.[9][10] It has also been investigated in combination with posaconazole against uncommon filamentous fungi.[11]

Q4: What are the known mechanisms of this compound action and how might they contribute to synergy?

A4: this compound has a pleiotropic mechanism of action, meaning it affects multiple targets within the parasite.[12] Key mechanisms include:

  • Disruption of Phospholipid Metabolism: It inhibits the biosynthesis of phosphatidylcholine, a crucial component of cell membranes.[1][12]

  • Induction of Apoptosis-like Cell Death: this compound can trigger programmed cell death in parasites.[13][14]

  • Mitochondrial Dysfunction: It inhibits cytochrome c oxidase, leading to impaired mitochondrial function.[12][14][15]

  • Disruption of Intracellular Calcium Homeostasis: this compound can affect calcium signaling within the parasite.[12][14]

Synergy can arise when a partner drug targets a different pathway, creating a multi-pronged attack that the parasite cannot easily overcome. For example, combining this compound with a drug that disrupts the cell membrane, like Amphotericin B, can lead to enhanced drug uptake and efficacy.

Q5: What are the primary mechanisms of resistance to this compound?

A5: The main mechanism of this compound resistance in Leishmania is a decreased intracellular accumulation of the drug.[16] This is typically caused by one of two mechanisms:

  • Increased drug efflux: Overexpression of ABC transporters, such as P-glycoprotein, can actively pump the drug out of the cell.[16]

  • Decreased drug uptake: Inactivation of proteins responsible for this compound import, namely the this compound transporter (LdMT) and its beta subunit (LdRos3), prevents the drug from entering the parasite.[16]

Understanding these resistance mechanisms is crucial when designing combination therapies, as a synergistic partner could potentially circumvent or overcome these resistance pathways.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Synergy Results in a Checkerboard Assay.

Possible Causes and Solutions:

  • Suboptimal Drug Concentration Ratios: The synergistic effect of a drug combination is often dependent on the ratio of the two compounds.

    • Troubleshooting Step: Before performing a full checkerboard assay, determine the individual EC50 values for each drug against your specific parasite or fungal strain. Use these EC50 values as a starting point to design a range of concentration ratios for the combination experiment.

  • Incorrect Endpoint Determination: The choice of endpoint for measuring inhibition (e.g., 50% vs. 100% inhibition) can significantly impact the interpretation of synergy.

    • Troubleshooting Step: For some combinations, such as this compound and voriconazole against molds, synergy may only be apparent at the 50% inhibition endpoint (EC50) and not at complete inhibition.[9] It is advisable to analyze your data using multiple endpoints to get a comprehensive understanding of the drug interaction.

  • Variability in Inoculum Size: Inconsistent starting cell numbers can lead to variability in drug efficacy and synergy assessment.

    • Troubleshooting Step: Ensure a standardized and consistent inoculum size for all wells in your assay. Perform cell counts carefully before each experiment.

Issue 2: Discrepancy Between in vitro and in vivo Synergy Results.

Possible Causes and Solutions:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Differences: A combination that is synergistic in vitro may not be effective in vivo due to differences in drug absorption, distribution, metabolism, and excretion (ADME) profiles of the two compounds.

    • Troubleshooting Step: Before proceeding to in vivo studies, research the known PK/PD properties of both drugs. If possible, perform preliminary pharmacokinetic studies in your animal model to ensure that both drugs reach the site of infection at concentrations that are relevant to their synergistic range.

  • Host Immune System Interaction: The in vivo environment includes the host immune response, which is absent in in vitro assays. A drug combination's efficacy can be influenced by its interaction with the host's immune cells. This compound itself is known to modulate the host immune response.[17]

    • Troubleshooting Step: When evaluating in vivo efficacy, include endpoints that measure the host immune response, such as cytokine profiling or analysis of immune cell populations at the site of infection. This can provide insights into whether the observed in vivo effect is a direct result of drug synergy or a combination of drug action and immune modulation.

  • Different Mechanisms of Action in vivo: The biological environment in vivo can alter the mechanism of action of a drug compared to the controlled conditions of an in vitro assay.

    • Troubleshooting Step: If you observe a discrepancy, consider further mechanistic studies in both in vitro and ex vivo models (e.g., infected macrophages) to better understand how the drugs are interacting in a more biologically relevant context.

Issue 3: Difficulty in Calculating and Interpreting the Combination Index (CI).

Possible Causes and Solutions:

  • Inappropriate Mathematical Model: The Chou-Talalay method is commonly used to calculate the Combination Index (CI), but its accuracy depends on the underlying assumptions of the model being met by the experimental data.

    • Troubleshooting Step: Utilize software designed for synergy analysis, such as CalcuSyn or CompuSyn, which are based on the Chou-Talalay method.[1] These programs can help in correctly calculating the CI and provide additional parameters to assess the validity of the analysis.

  • Misinterpretation of CI Values: The CI value provides a quantitative measure of the drug interaction, but the interpretation requires careful consideration of the entire dose-response curve.

    • Troubleshooting Step: Remember the following interpretations for CI values:

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism It is important to look at the CI values across a range of effect levels (fractions affected, Fa) as the nature of the interaction can change with the concentration. A graphical representation, such as a Fa-CI plot or an isobologram, is often more informative than a single CI value.

Quantitative Data Summary

Table 1: In Vitro Synergistic Interactions of this compound with Various Compounds against Leishmania Species.

Partner DrugLeishmania SpeciesModelSynergy MetricResultReference
NifuratelL. donovaniIntramacrophagic amastigotesCombination Index (CI)Potent Synergy[1]
LopinavirL. infantumInfected peritoneal macrophagesFractional Inhibitory Concentration Index (FICI)Additive (FICI = 1.28)[5]
Amphotericin BLeishmania spp.Intracellular amastigotesSum of Fractional Inhibitory Concentrations (ΣFIC)Indifferent (ΣFIC = 1.22-1.51 at EC50)[6]
Sodium StibogluconateLeishmania spp.Intracellular amastigotesSum of Fractional Inhibitory Concentrations (ΣFIC)Indifferent to Synergistic (ΣFIC = 0.61-0.75 at EC50)[6]
ParomomycinLeishmania spp.Intracellular amastigotesSum of Fractional Inhibitory Concentrations (ΣFIC)Indifferent (ΣFIC = 0.79-0.93 at EC50)[6]
ArtesunateL. infantumIntracellular amastigotesCombination Index (CI)Moderate to Strong Synergism[8][18]
Pyrvinium PamoateL. infantumIntramacrophagic amastigotesCombination Index (CI)Highly Synergistic at lower fractions affected[4]

Table 2: In Vivo Efficacy of this compound Combination Therapy.

Partner DrugDisease ModelAnimal ModelEfficacy OutcomeReference
Liposomal Amphotericin BVisceral LeishmaniasisHuman clinical trial100% definitive cure rate vs. 82.6% for this compound monotherapy[2]
ThermotherapyCutaneous LeishmaniasisHuman clinical trialCombination was non-inferior to this compound monotherapy[19]
LopinavirVisceral LeishmaniasisBALB/c miceRequired two times lower doses in combination to eliminate the parasite[5]
Amphotericin BVisceral LeishmaniasisMouse modelHighest potentiation of this compound activity (Activity Enhancement Index up to 11.3)[6]
ParomomycinVisceral LeishmaniasisMouse modelPotentiation of this compound activity (Activity Enhancement Index up to 7.22)[6]
ApigeninCutaneous LeishmaniasisMouse modelGood clinical and parasitological responses with low doses[7]
TamoxifenCutaneous LeishmaniasisMouse modelCombination at half the ED50 was more effective than monotherapy[20]

Detailed Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using the Checkerboard Method

This protocol outlines the determination of synergistic interactions between this compound and a partner compound against Leishmania amastigotes within macrophages.

1. Materials and Reagents:

  • Leishmania-infected macrophages

  • This compound and partner compound stock solutions

  • Culture medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Drug diluent (e.g., DMSO, sterile water)

  • Microplate reader or microscope for determining parasite load

2. Methodology:

  • Prepare Drug Dilutions:

    • Prepare serial dilutions of this compound horizontally across the 96-well plate.

    • Prepare serial dilutions of the partner compound vertically down the plate.

    • The final plate will contain a matrix of drug concentrations, with each well having a unique combination of the two drugs. Include columns for each drug alone and a row of untreated controls.

  • Cell Seeding:

    • Seed the Leishmania-infected macrophages into each well of the 96-well plate at a predetermined density.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 hours) under appropriate culture conditions (e.g., 37°C, 5% CO2).

  • Quantify Parasite Load:

    • After incubation, quantify the number of viable amastigotes per macrophage. This can be done by fixing and staining the cells (e.g., with Giemsa) followed by microscopic counting, or by using a reporter strain (e.g., expressing luciferase or a fluorescent protein) and measuring the signal.

  • Data Analysis:

    • Calculate the percentage of inhibition for each drug combination relative to the untreated control.

    • Determine the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

      • FIC of this compound = (EC50 of this compound in combination) / (EC50 of this compound alone)

      • FIC of Partner Drug = (EC50 of Partner Drug in combination) / (EC50 of Partner Drug alone)

    • Calculate the Combination Index (CI) or the sum of the FICs (ΣFIC):

      • ΣFIC = FIC of this compound + FIC of Partner Drug

    • Interpret the results as described in Troubleshooting Issue 3.

Protocol 2: In Vivo Efficacy of Combination Therapy in a Murine Model of Visceral Leishmaniasis

This protocol provides a general framework for assessing the in vivo efficacy of a this compound-based combination therapy.

1. Materials and Reagents:

  • BALB/c mice

  • Leishmania donovani or L. infantum promastigotes

  • This compound and partner compound formulations for oral or parenteral administration

  • Equipment for animal handling, infection, and drug administration

  • Materials for parasite quantification from spleen and liver (e.g., Giemsa staining, qPCR)

2. Methodology:

  • Infection:

    • Infect BALB/c mice intravenously with a standardized number of infective-stage Leishmania promastigotes.

  • Treatment Groups:

    • After a pre-patent period to allow the infection to establish (e.g., 14-21 days post-infection), randomize the mice into the following treatment groups:

      • Vehicle control

      • This compound alone (at various doses)

      • Partner drug alone (at various doses)

      • Combination of this compound and partner drug (at various dose ratios)

  • Drug Administration:

    • Administer the drugs for a specified duration (e.g., 5-14 consecutive days) via the appropriate route (e.g., oral gavage for this compound).

  • Efficacy Assessment:

    • At a set time point after the completion of treatment (e.g., 28 days post-treatment), euthanize the mice.

    • Aseptically remove the spleen and liver.

    • Quantify the parasite burden in these organs. This is typically done by preparing tissue homogenates, staining smears with Giemsa, and counting the number of amastigotes per 1000 host cell nuclei to calculate Leishman-Donovan Units (LDU). Alternatively, qPCR can be used to quantify parasite DNA.

  • Data Analysis:

    • Calculate the percentage reduction in parasite burden for each treatment group compared to the vehicle control group.

    • Analyze the data for statistical significance between the monotherapy and combination therapy groups.

    • If a range of doses was used, an isobologram can be constructed by plotting the doses of each drug required to achieve a 50% reduction in parasite burden (ED50) when used alone versus in combination.

Visualizations

experimental_workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Efficacy Study EC50_determination Determine EC50 for This compound & Partner Drug checkerboard Checkerboard Assay (Varying Ratios) EC50_determination->checkerboard quantification Quantify Parasite Inhibition checkerboard->quantification ci_calculation Calculate Combination Index (CI) quantification->ci_calculation infection Infect Animal Model (e.g., BALB/c mice) ci_calculation->infection Promising Synergy (CI < 1) treatment Administer Monotherapy & Combination Therapy infection->treatment parasite_burden Assess Parasite Burden (Spleen & Liver) treatment->parasite_burden analysis Statistical Analysis of Efficacy parasite_burden->analysis signaling_pathway cluster_this compound This compound Action cluster_partner Partner Drug Action This compound This compound membrane Disrupts Phospholipid Metabolism This compound->membrane apoptosis Induces Apoptosis-like Cell Death This compound->apoptosis mitochondria Inhibits Cytochrome C Oxidase This compound->mitochondria calcium Alters Ca2+ Homeostasis This compound->calcium parasite_death Parasite Death membrane->parasite_death Synergistic Effect apoptosis->parasite_death Synergistic Effect mitochondria->parasite_death Synergistic Effect calcium->parasite_death Synergistic Effect partner_drug Partner Drug (e.g., Amphotericin B) partner_target Targets Different Pathway (e.g., Ergosterol Synthesis) partner_drug->partner_target partner_target->parasite_death Synergistic Effect logical_relationship start Is the goal to enhance This compound's effect? invitro Conduct In Vitro Synergy Screening (Checkerboard Assay) start->invitro Yes synergy Synergy Observed (CI < 1)? invitro->synergy invivo Validate In Vivo in Animal Model efficacy Improved Efficacy In Vivo? invivo->efficacy synergy->invivo Yes rescreen Re-screen with new compounds/ratios synergy->rescreen No optimize Optimize Dose & Ratio efficacy->optimize Yes mechanism Investigate Mechanism of Synergy efficacy->mechanism Consider mechanistic studies optimize->mechanism end Proceed to further pre-clinical development mechanism->end

References

Validation & Comparative

Miltefosine vs. Pentavalent Antimonials: A Comparative Efficacy Guide for Leishmaniasis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of miltefosine, the first oral drug for leishmaniasis, and pentavalent antimonials, the historical mainstay of treatment. The following sections present quantitative data from clinical trials, detailed experimental protocols, and a visualization of a key drug mechanism to inform research and drug development efforts in the fight against this neglected tropical disease.

Data Presentation: Efficacy and Safety Comparison

The following table summarizes the quantitative data from various clinical studies comparing the efficacy and safety of this compound and pentavalent antimonials in treating different forms of leishmaniasis.

DrugDosageTreatment DurationLeishmaniasis Type & RegionInitial Cure RateFinal Cure Rate (at 6 months)Relapse RateMajor Adverse EventsReference
This compound 100 mg/day (orally)28 daysVisceral (VL) in Ethiopia (HIV-negative patients)94%Not specified5%Gastrointestinal intolerance (vomiting, diarrhea)[1][2][3][4][1][2][3][4]
Sodium Stibogluconate (SSG) 20 mg/kg/day (intramuscularly)30 daysVisceral (VL) in Ethiopia (HIV-negative patients)95%Not specifiedNot specifiedInjection site pain, pancreatitis, elevated liver enzymes[1][2][3][4][5][1][2][3][4]
This compound 2.5 mg/kg/day (orally)28 daysVisceral (VL) in India97.5%90.3%9.7%Gastrointestinal intolerance (64.5%)[6][7][6][7]
Pentavalent Antimonials (historical data) 20 mg/kg/day20-30 daysVisceral (VL) in various regions~90% (historically)Variable, decreasing efficacy in some regions[8][9]Increasing in regions with resistance[9]Cardiotoxicity, pancreatitis[10][11][8][9][10][11]
This compound 2.5 mg/kg/day (orally)28 daysCutaneous (CL) by L. (V.) guyanensis in BrazilNot specified71.4%Not specifiedVomiting (48.3%), nausea (8.6%), diarrhea (6.7%)[12][12]
Pentavalent Antimonial 15-20 mg Sb/kg/day20 daysCutaneous (CL) by L. (V.) guyanensis in BrazilNot specified53.6%Not specifiedNot specified in detail[12]
This compound 1.3-2 mg/kg/day (orally)28 daysMucosal (ML) in BrazilHigher cure probability at 90 daysNo significant difference at 4 yearsNot specifiedMore frequent gastrointestinal effects[13]
Meglumine Antimoniate 20 mg SbV/kg/day (intravenously)30 daysMucosal (ML) in BrazilLower cure probability at 90 daysNo significant difference at 4 yearsNot specifiedLess frequent gastrointestinal effects[13]

Experimental Protocols

Key Comparative Clinical Trial for Visceral Leishmaniasis in Ethiopia

A randomized, open-label clinical trial was conducted in Ethiopia to compare the efficacy of this compound and sodium stibogluconate (SSG) for the treatment of visceral leishmaniasis in a region with a high prevalence of HIV co-infection.[2][3][4]

  • Patient Population: 580 male patients with parasitologically and/or serologically confirmed visceral leishmaniasis were enrolled.[3][4] A significant portion of the participants (29%) were HIV co-infected.[2][3][4]

  • Inclusion Criteria: Patients with clinical signs and symptoms of visceral leishmaniasis confirmed by either parasitological examination of spleen or bone marrow aspirates or serological tests.

  • Exclusion Criteria: Patients with severe underlying diseases or those who had received anti-leishmanial treatment in the preceding 6 months.

  • Treatment Allocation: Patients were randomized to receive either oral this compound (100 mg per day for 28 days) or intramuscular SSG (20 mg/kg per day for 30 days).[3][4]

  • Assessment of Cure:

    • Initial Cure: Assessed at the end of treatment and was defined as the absence of parasites in a repeat spleen or bone marrow aspirate.[2][3][4]

    • Final Cure: Assessed at a 6-month follow-up visit.[2][3]

  • Key Findings: In HIV-negative patients, this compound was found to be as effective as SSG.[2][3][4] However, among HIV co-infected patients, this compound was safer but less effective than SSG.[2][3][4][14]

Pivotal Phase III Trial for this compound in India

An open-label, non-comparative study was conducted in India to evaluate the efficacy and safety of this compound for the treatment of visceral leishmaniasis a decade after its initial registration.[6][7]

  • Patient Population: 567 patients with visceral leishmaniasis.[6][7]

  • Treatment Protocol: Patients received oral this compound with the dosage adjusted for body weight and age (50 mg for patients <25 kg, 100 mg in divided doses for those ≥25 kg, and 2.5 mg/kg for those <12 years) daily for 28 days under direct observation.[6][7]

  • Assessment of Cure:

    • Initial Cure: Assessed at the end of the 28-day treatment period.[6][7]

    • Final Cure: Assessed 6 months after the end of treatment.[6][7]

  • Key Findings: The study observed a final cure rate of 90.3%, which was a notable decrease from the 94% efficacy reported in the initial phase III trial, indicating a potential increase in treatment failure over time.[6][7]

Mechanisms of Action and Resistance

This compound's primary mechanism of action involves the disruption of lipid metabolism in the parasite's cell membrane and interference with vital signaling pathways, leading to apoptosis-like cell death.[15][16][17] It is also known to inhibit cytochrome-c oxidase within the mitochondria, further contributing to mitochondrial dysfunction.[15] Resistance to this compound is associated with a defective inward translocation of the drug across the parasite's plasma membrane.[18]

Pentavalent antimonials have a more complex and not fully elucidated mechanism of action.[10] The prevailing "prodrug model" suggests that the pentavalent form (SbV) is reduced to the more toxic trivalent form (SbIII) within macrophages or the amastigotes themselves.[11][19][20][21] SbIII is thought to interfere with the parasite's unique thiol metabolism, disrupting its redox balance and leading to oxidative stress.[9][20] An alternative "active SbV model" proposes that the pentavalent form has intrinsic antileishmanial activity.[11][19] Resistance to antimonials is often linked to an increased efflux of the drug from the parasite and alterations in the parasite's thiol metabolism.[22][23]

Mandatory Visualization

The following diagram illustrates the proposed "prodrug" mechanism of action for pentavalent antimonials against Leishmania parasites residing within a host macrophage.

PentavalentAntimonial_Mechanism cluster_Macrophage Host Macrophage cluster_ParasitophorousVacuole Parasitophorous Vacuole SbV_ext Pentavalent Antimonial (SbV) (e.g., Sodium Stibogluconate) SbV_int SbV SbV_ext->SbV_int Uptake Leishmania Leishmania Amastigote SbV_int->Leishmania Internalization DNA_Topo DNA Topoisomerase I SbV_int->DNA_Topo Inhibition (Intrinsic Activity) SbIII Trivalent Antimonial (SbIII) Leishmania->SbIII Reduction (Prodrug Activation) Thiol_Complex SbIII-Thiol Complex SbIII->Thiol_Complex Forms complex with Trypanothione TryR Trypanothione Reductase (TryR) SbIII->TryR Inhibition Oxidative_Stress Increased Oxidative Stress Thiol_Complex->Oxidative_Stress Contributes to Apoptosis Parasite Death (Apoptosis) Oxidative_Stress->Apoptosis Induces TryR->Oxidative_Stress Leads to DNA_Topo->Apoptosis Impairs DNA replication

Caption: Proposed mechanism of action of pentavalent antimonials against Leishmania.

References

A Comparative Guide: Miltefosine vs. Amphotericin B for Visceral Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two cornerstone treatments for visceral leishmaniasis (VL): miltefosine, the only oral drug, and amphotericin B, a potent intravenous polyene antibiotic. We delve into their mechanisms of action, comparative clinical efficacy, safety profiles, and the experimental frameworks used to evaluate them, supported by experimental data from key studies.

Mechanisms of Action: Two Distinct Approaches to Parasite Elimination

This compound and amphotericin B employ fundamentally different strategies to kill Leishmania parasites. Amphotericin B has a well-defined target, while this compound's action is multifaceted, affecting multiple parasite systems.

This compound: A Multi-Pronged Attack

This compound, an alkylphosphocholine compound, disrupts Leishmania parasites through several interconnected mechanisms. It interferes with lipid metabolism and membrane integrity, disrupts vital intracellular signaling pathways, and ultimately triggers programmed cell death.[1][2][3]

Key mechanisms include:

  • Lipid Metabolism Disruption : this compound inhibits phosphatidylcholine biosynthesis and alters the composition of the parasite's cell membrane, affecting its fluidity and function.[1][3][4]

  • Signal Transduction Interference : It impacts lipid-dependent signaling pathways and inhibits key enzymes like Akt/Protein Kinase B, which are crucial for parasite survival.[1][3]

  • Disruption of Calcium Homeostasis : The drug impairs the function of acidocalcisomes, the main intracellular calcium stores in Leishmania, and activates a plasma membrane Ca2+ channel, leading to a toxic influx of calcium.[1][4]

  • Mitochondrial Dysfunction : this compound inhibits cytochrome c oxidase, a key component of the mitochondrial respiratory chain. This leads to decreased oxygen consumption, a drop in ATP levels, and the release of cytochrome c into the cytosol.[1][4][5]

  • Induction of Apoptosis-like Cell Death : The culmination of these insults is the induction of a programmed cell death pathway, characterized by nuclear DNA condensation and fragmentation.[5][6]

Resistance to this compound is often associated with a reduced ability of the parasite to internalize the drug, frequently due to mutations in the this compound transporter (LdMT) and its beta subunit (LdRos3).[7][8]

miltefosine_mechanism cluster_parasite Leishmania Parasite cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_organelles Organelles MIL This compound LdMT LdMT Transporter MIL->LdMT Enters via Ca_Channel Ca²⁺ Channel MIL->Ca_Channel Activates Membrane Lipid Metabolism & Membrane Fluidity MIL->Membrane Disrupts Akt Akt/PKB Pathway MIL->Akt Inhibits Mito Mitochondrion MIL->Mito Inhibits Cytochrome C Oxidase Acidocalcisome Acidocalcisome MIL->Acidocalcisome Impairs Function Ca_Homeostasis Ca²⁺ Homeostasis Disruption Ca_Channel->Ca_Homeostasis Leads to Apoptosis Apoptosis-like Cell Death Membrane->Apoptosis Contributes to Akt->Apoptosis Inhibition Promotes Ca_Homeostasis->Apoptosis Triggers Mito->Apoptosis Cytochrome C Release Acidocalcisome->Ca_Homeostasis amphotericin_mechanism cluster_parasite_membrane Leishmania Plasma Membrane AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Complex AmB-Ergosterol Complex AmB->Complex Ergosterol->Complex Pore Transmembrane Pore Complex->Pore Forms Leakage Leakage of K⁺ ions and metabolites Pore->Leakage Causes Death Parasite Death Leakage->Death Leads to experimental_workflow cluster_screening Patient Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Assessment & Follow-up Screen Screening of Patients (Inclusion/Exclusion Criteria) Consent Informed Consent Screen->Consent Baseline Baseline Assessment (Clinical & Lab Tests) Consent->Baseline Random Randomization Baseline->Random ArmA Arm A: This compound Random->ArmA ArmB Arm B: Amphotericin B Random->ArmB Treat Drug Administration (Directly Observed) ArmA->Treat ArmB->Treat Monitor Adverse Event Monitoring Treat->Monitor EOT End-of-Treatment Assessment (Parasitological Test - Spleen/BM) Monitor->EOT InitialCure Determine Initial Cure EOT->InitialCure FollowUp Follow-up Visits (e.g., 3, 6, 12 months) InitialCure->FollowUp FinalCure Assess Final Cure & Relapse FollowUp->FinalCure Analysis Data Analysis (ITT & Per-Protocol) FinalCure->Analysis

References

Validating the Anti-Cancer Activity of Miltefosine in New Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of miltefosine's anti-cancer activity across various cell lines, supported by experimental data and detailed protocols. This compound, originally developed as an anti-leishmanial drug, has demonstrated promising anti-neoplastic properties by inducing apoptosis and disrupting key cellular signaling pathways.

Comparative Analysis of this compound's Cytotoxicity

This compound has shown a broad spectrum of anti-cancer activity against numerous cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), varies across different cancer types and even between cell lines of the same origin. This variability underscores the importance of validating its activity in new, specific cell line models.

Recent studies have expanded the portfolio of cancer cell lines susceptible to this compound, particularly in colorectal and breast cancers. The tables below summarize the IC50 values of this compound in a range of human cancer cell lines, providing a quantitative comparison of its cytotoxic effects.

Cancer TypeCell LineIC50 (µM)Citation
Colorectal Cancer SW48~5[1]
HCT116~7.5[1]
HCT15~10[1]
DLD1~12.5[1]
HT29~15[1]
SW480~18[1]
Breast Cancer MCF7Not specified[2]
MCF7/ADR (Doxorubicin-resistant)Slightly more resistant than MCF7[2]
Melanoma B16-F10IC50 = 1.51 ± 0.14 µM (for a derivative)[3]
Leukemia HL-60Not specified[2]
HL-60/AR (Drug-resistant)Not specified[2]
CCRF/CEMNot specified[2]
CCRF/VCR1000 (Vincristine-resistant)Slightly more resistant than CCRF/CEM[2]
CCRF/ADR5000 (Doxorubicin-resistant)Slightly more resistant than CCRF/CEM[2]
Cervical Cancer HeLaNot specified[2]
HeLa-MDR1-G185 (MDR1 expressing)Slightly more resistant than HeLa[2]
HeLa-MDR1-V185 (MDR1 expressing)Slightly more resistant than HeLa[2]
Oral Carcinoma KB-3-1Not specified[2]
KB-8-5 (Drug-resistant)Slightly more resistant than KB-3-1[2]
KB-C1 (Drug-resistant)Slightly more resistant than KB-3-1[2]

Key Signaling Pathway: PI3K/Akt Inhibition

A primary mechanism of this compound's anti-cancer activity is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.[4] By disrupting this pathway, this compound triggers programmed cell death, or apoptosis, in cancer cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) mTOR mTOR pAkt->mTOR Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->Akt Inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway, leading to decreased cell proliferation and survival, and the induction of apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's anti-cancer activity in new cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat cells with varying concentrations of this compound B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4 hours E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Measure absorbance at 570 nm G->H

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine exposure.

Apoptosis_Assay_Workflow A 1. Treat cells with this compound B 2. Harvest and wash cells A->B C 3. Resuspend cells in Annexin V binding buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate in the dark for 15 minutes D->E F 6. Analyze by flow cytometry E->F

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for PI3K/Akt Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.

Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phosphorylated Akt (p-Akt), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of p-Akt to total Akt.

This guide provides a foundational framework for validating the anti-cancer activity of this compound in new cell lines. By employing these standardized protocols and comparing results to the provided data, researchers can effectively evaluate the potential of this compound as a therapeutic agent for various cancers.

References

Miltefosine and Paromomycin Combination Therapy: A Comparative Analysis for Visceral Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

A promising oral and injectable combination therapy, miltefosine and paromomycin, is emerging as a viable alternative to standard treatments for visceral leishmaniasis (VL), particularly in regions like Eastern Africa. This guide provides a comprehensive analysis of the available experimental data on this combination, offering researchers, scientists, and drug development professionals a detailed comparison of its efficacy, safety, and underlying mechanisms of action.

The combination of this compound, an oral alkylphosphocholine drug, and paromomycin, an injectable aminoglycoside antibiotic, has demonstrated comparable efficacy to the current standard of care, sodium stibogluconate and paromomycin (SSG+PM), in recent clinical trials. Notably, this combination offers a shorter treatment duration, a reduced number of painful injections, and a significantly better safety profile, particularly concerning cardiotoxicity associated with SSG.

Performance Data at a Glance

The following tables summarize the key quantitative data from clinical and preclinical studies, providing a clear comparison of the this compound and paromomycin combination against other treatments.

Table 1: Clinical Efficacy of this compound and Paromomycin Combination in Visceral Leishmaniasis

Treatment ArmStudy PopulationTreatment DurationDefinitive Cure Rate (6 months)Key Findings
This compound + Paromomycin (MF+PM)Adults and children in Eastern Africa14 days91.2% (mITT analysis)[1][2]Non-inferiority to SSG+PM demonstrated in per-protocol analysis (92% cure rate).[1][2]
Sodium Stibogluconate + Paromomycin (SSG+PM)Adults and children in Eastern Africa17 days91.8% (mITT analysis)[1][2]Standard of care; associated with risk of cardiotoxicity.[1][3]
This compound + Paromomycin (MF+PM)Adults and children in BangladeshNot specified97.9%Demonstrated excellent overall efficacy and was well-tolerated.[4]
AmBisome (monotherapy)Adults and children in BangladeshNot specified98.1%Reference treatment in the study.[4]

mITT: modified intention-to-treat

Table 2: In Vivo Efficacy of this compound and Paromomycin Combination in Animal Models

TreatmentAnimal ModelParasite Reduction (Liver)Parasite Reduction (Spleen)Parasite Reduction (Bone Marrow)
This compound + ParomomycinHamsters (L. infantum)>99%>99%>98%
This compound (monotherapy)Hamsters (L. infantum)Lower than combinationHigher than Paromomycin monotherapyLower than combination
Paromomycin (monotherapy)Hamsters (L. infantum)Higher than this compound monotherapyLower than this compound monotherapyLower than combination

Data from Hendrickx et al., 2017[5]

Safety and Tolerability Profile

Clinical trial data indicates that the this compound and paromomycin combination is generally well-tolerated. The most common adverse drug reactions are mild to moderate and include vomiting (associated with this compound) and injection site pain (associated with paromomycin).[1][2] Crucially, the combination avoids the risk of life-threatening cardiotoxicity associated with sodium stibogluconate.[1][3] In a Phase III trial in Eastern Africa, four out of 18 serious adverse events were considered related to the study drugs in the MF+PM arm.[6][7]

Experimental Protocols

This section details the methodologies employed in key studies evaluating the this compound and paromomycin combination.

Phase III Clinical Trial in Eastern Africa (NCT03129646)
  • Study Design: An open-label, randomized, controlled, parallel-arm, multicenter non-inferiority trial.[8][9]

  • Patient Population: Included adults and children (ages 4 to 50 years) with primary visceral leishmaniasis.[8][9]

  • Treatment Arms:

    • Arm 1 (MF+PM): Paromomycin 20 mg/kg/day intramuscularly (IM) for 14 days combined with oral this compound at an allometric dose for 14 days.[8][9]

    • Reference Arm (SSG+PM): Sodium Stibogluconate 20 mg/kg/day IM or intravenously (IV) combined with Paromomycin 15 mg/kg/day IM for 17 days.[8][9]

  • Primary Endpoint: Definitive cure at 6 months after treatment.[7]

  • Assessments: Clinical, parasitological, hematological, biochemical, and safety assessments were conducted at screening and on days 1, 3, 7, 14, 21, 28, 56, and 210.[8]

In Vivo Efficacy Study in Hamsters
  • Animal Model: Female golden hamsters infected with Leishmania infantum.[5]

  • Drug Administration: this compound was administered orally and paromomycin subcutaneously for 5 days.[5]

  • Efficacy Evaluation: Parasite burdens in the liver, spleen, and bone marrow were determined at the end of the treatment.[5]

  • Interaction Analysis: The study also evaluated the potential for the combination to delay the onset of drug resistance.[5]

In Vitro Drug Interaction Studies
  • Method: The fixed-ratio isobologram method was used to evaluate the in vitro interaction between this compound and paromomycin against intracellular amastigotes of L. infantum.[10]

  • Findings: These studies revealed an indifferent interaction between the two drugs, suggesting that their combined effect is additive rather than synergistic or antagonistic.[10]

Mechanisms of Action and Signaling Pathways

The efficacy of the this compound and paromomycin combination stems from their distinct mechanisms of action, which target different essential processes in the Leishmania parasite.

Mechanisms of Action of this compound and Paromomycin cluster_this compound This compound cluster_paromomycin Paromomycin This compound This compound Lipid_Metabolism Lipid_Metabolism This compound->Lipid_Metabolism Disrupts Calcium_Homeostasis Calcium_Homeostasis This compound->Calcium_Homeostasis Disrupts Cytochrome_C_Oxidase Cytochrome_C_Oxidase This compound->Cytochrome_C_Oxidase Inhibits Apoptosis Apoptosis-like Cell Death Lipid_Metabolism->Apoptosis Induces Calcium_Homeostasis->Apoptosis Induces Mitochondrial_Function Mitochondrial_Function Cytochrome_C_Oxidase->Mitochondrial_Function Mitochondrial_Function->Apoptosis Induces Paromomycin Paromomycin Ribosomes Ribosomes Paromomycin->Ribosomes Binds to Mitochondrial_Membrane Mitochondrial_Membrane Paromomycin->Mitochondrial_Membrane Disrupts Protein_Synthesis Protein_Synthesis Ribosomes->Protein_Synthesis Inhibits Parasite_Death Parasite_Death Protein_Synthesis->Parasite_Death Mitochondrial_Function_P Mitochondrial Function Mitochondrial_Membrane->Mitochondrial_Function_P Mitochondrial_Function_P->Parasite_Death

Caption: Signaling pathways affected by this compound and paromomycin in Leishmania.

This compound's primary mechanism involves inducing an apoptosis-like cell death in the parasite.[11][12][13][14][15] It achieves this by disrupting multiple pathways, including the parasite's lipid metabolism, intracellular calcium homeostasis, and mitochondrial function through the inhibition of cytochrome C oxidase.[16][17][18][19][20]

Paromomycin, on the other hand, primarily targets the parasite's machinery for protein synthesis. It binds to the ribosomal RNA, leading to the inhibition of translation.[21][22][23][24][25] Additionally, it has been shown to disrupt the mitochondrial membrane potential.[25][26]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical and clinical evaluation of a combination therapy like this compound and paromomycin.

cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In Vitro Studies In Vitro Studies In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies Promising results Toxicity Screening Toxicity Screening In Vivo Studies->Toxicity Screening Efficacy confirmed Phase I Phase I (Safety & Dosage) Toxicity Screening->Phase I Acceptable safety profile Phase II Phase II (Efficacy & Side Effects) Phase I->Phase II Phase III Phase III (Comparative Efficacy & Safety) Phase II->Phase III Regulatory Approval Regulatory Approval Phase III->Regulatory Approval

Caption: A generalized workflow for the development of a combination therapy.

Conclusion

The combination of this compound and paromomycin represents a significant advancement in the treatment of visceral leishmaniasis. Its comparable efficacy to the standard of care, coupled with a shorter treatment duration and a superior safety profile, makes it a more patient-friendly option, especially for children who are disproportionately affected by this neglected tropical disease.[27] The distinct mechanisms of action of the two drugs likely contribute to their combined efficacy and may help in delaying the development of drug resistance.[5][10] Further research and post-market surveillance will be crucial to monitor its long-term effectiveness and safety in diverse patient populations.

References

A Head-to-Head Clinical Showdown: Miltefosine vs. Liposomal Amphotericin B in the Fight Against Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against the neglected tropical disease leishmaniasis, two prominent therapeutic agents, the oral drug miltefosine and the intravenously administered liposomal amphotericin B, have been rigorously evaluated in head-to-head clinical studies. This guide provides a comprehensive comparison of their performance, drawing upon key experimental data to inform researchers, scientists, and drug development professionals.

Efficacy and Safety: A Comparative Analysis

Clinical trials have provided valuable insights into the relative efficacy and safety of this compound and liposomal amphotericin B in treating both visceral leishmaniasis (VL) and post-kala-azar dermal leishmaniasis (PKDL).

Visceral Leishmaniasis (VL)

A pivotal study comparing this compound monotherapy to a combination therapy of liposomal amphotericin B and a shorter course of this compound for VL in India revealed a significant advantage for the combination approach. While both treatment arms achieved a 100% initial clinical and parasitological cure rate, the long-term outcomes diverged considerably.[1] The this compound monotherapy group experienced a 17.4% relapse rate within six months, whereas no relapses were observed in the combination therapy group.[1] Furthermore, over a five-year follow-up, 10 patients in the this compound monotherapy arm developed PKDL, a known complication, while none in the combination therapy group did.[1]

OutcomeThis compound Monotherapy (28 days)Liposomal Amphotericin B (single dose) + this compound (14 days)
Initial Cure Rate 100%100%
Relapse Rate (6 months) 17.4% (12/69 patients)0%
Definitive Cure Rate (6 months) 82.6%100%
Development of PKDL (5 years) 10 patients0 patients
Serious Adverse Events 9 patients discontinued therapy3 patients discontinued therapy

Table 1: Comparison of this compound Monotherapy and Combination Therapy for Visceral Leishmaniasis.[1]

Post-Kala-Azar Dermal Leishmaniasis (PKDL)

In a randomized, open-label study focusing on PKDL, this compound demonstrated superior efficacy compared to liposomal amphotericin B. The initial cure rates were high in both groups (100% for this compound and 98% for liposomal amphotericin B).[2][3] However, the final cure rate at 12 months was notably higher for this compound (86.9%) than for liposomal amphotericin B (74.5%).[2][3] The relapse rate was also lower in the this compound group (13%) compared to the liposomal amphotericin B group (25.5%).[2][3]

OutcomeThis compound (12 weeks)Liposomal Amphotericin B (3 weeks)
Initial Cure Rate (Intention to Treat) 100%98%
Final Cure Rate (Per Protocol) 86.9%74.5%
Relapse Rate 13% (6 patients)25.5% (12 patients)
Adverse Events Mild gastrointestinalMild hypokalemia

Table 2: Comparison of this compound and Liposomal Amphotericin B for Post-Kala-Azar Dermal Leishmaniasis.[2][3]

Experimental Protocols

The methodologies employed in these key studies provide a framework for understanding the evidence presented.

Study on Visceral Leishmaniasis (Combination Therapy)[1]
  • Study Design: Randomized, open-label, parallel-group trial.

  • Participants: 144 patients with visceral leishmaniasis.

  • Treatment Arms:

    • Group A (this compound Monotherapy): this compound at a dose of 2.5 mg/kg/day for 28 days (n=78).

    • Group B (Combination Therapy): A single dose of an Indian preparation of liposomal amphotericin B (Fungisome™) at 7.5 mg/kg, followed by this compound at 2.5 mg/kg/day for 14 days (n=66).

  • Follow-up: Patients were followed up for 5 years to assess for relapse and the development of PKDL.

Study on Post-Kala-Azar Dermal Leishmaniasis[2][3]
  • Study Design: Randomized, open-label, parallel-group study.

  • Participants: 100 patients with post-kala-azar dermal leishmaniasis, aged between 5 and 65 years.

  • Treatment Arms:

    • Group A (Liposomal Amphotericin B): Liposomal amphotericin B (AmBisome) at a total dose of 30 mg/kg, administered as six doses of 5 mg/kg each, biweekly for 3 weeks (n=50).

    • Group B (this compound): this compound at a dose of 2.5 mg/kg or 100 mg/day for 12 weeks (n=50).

  • Follow-up: Patients were followed at 3, 6, and 12 months after the end of treatment.

Mechanisms of Action: A Visualized Comparison

The distinct mechanisms by which this compound and liposomal amphotericin B exert their anti-leishmanial effects are crucial for understanding their therapeutic profiles and potential for combination therapy.

This compound's Multi-pronged Attack

This compound's mechanism of action is multifaceted, primarily targeting the parasite's cell membrane and inducing a programmed cell death pathway.

miltefosine_mechanism cluster_membrane Leishmania Cell Membrane cluster_apoptosis Apoptotic Pathway This compound This compound Lipid_Metabolism Disruption of Lipid Metabolism This compound->Lipid_Metabolism Membrane_Fluidity Altered Membrane Fluidity This compound->Membrane_Fluidity Cytochrome_C Mitochondrial Cytochrome C Oxidase Inhibition Apoptosis Apoptosis-like Cell Death Lipid_Metabolism->Apoptosis Protease_Activation Protease Activation Cytochrome_C->Protease_Activation DNA_Fragmentation DNA Fragmentation Protease_Activation->DNA_Fragmentation PS_Exposure Phosphatidylserine Exposure Protease_Activation->PS_Exposure DNA_Fragmentation->Apoptosis PS_Exposure->Apoptosis

Caption: this compound's mechanism of action against Leishmania.

Liposomal Amphotericin B's Direct Membrane Assault

Liposomal amphotericin B's primary mode of action is the disruption of the parasite's cell membrane integrity by binding to ergosterol.

liposomal_amphotericin_b_mechanism Lipo_Ampho_B Liposomal Amphotericin B Membrane Leishmania Cell Membrane (Ergosterol Rich) Lipo_Ampho_B->Membrane Binding Binds to Ergosterol Membrane->Binding Pore_Formation Pore Formation Binding->Pore_Formation Ion_Leakage Ion Leakage (K+, Na+, H+) Pore_Formation->Ion_Leakage Cell_Death Parasite Cell Death Ion_Leakage->Cell_Death

Caption: Liposomal Amphotericin B's mechanism of action.

Clinical Trial Workflow

The successful execution of these head-to-head studies follows a rigorous and standardized workflow to ensure data integrity and patient safety.

clinical_trial_workflow Patient_Screening Patient Screening (& Eligibility Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Miltefosine_Arm This compound Treatment Arm Randomization->Miltefosine_Arm Group 1 LAmB_Arm Liposomal Amphotericin B Treatment Arm Randomization->LAmB_Arm Group 2 Treatment_Admin Treatment Administration Miltefosine_Arm->Treatment_Admin LAmB_Arm->Treatment_Admin Monitoring Monitoring for Efficacy & Safety Treatment_Admin->Monitoring Follow_Up Post-Treatment Follow-Up Monitoring->Follow_Up Data_Analysis Data Collection & Analysis Follow_Up->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Standardized workflow of a head-to-head clinical trial.

References

Unraveling Miltefosine Resistance: A Comparative Transcriptomic Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Molecular Mechanisms of Miltefosine Resistance in Parasites

This guide offers an in-depth comparative analysis of the transcriptomic landscapes of this compound-sensitive and this compound-resistant parasites, primarily focusing on Leishmania species, a major target of this crucial oral drug. By synthesizing data from multiple genomic studies, we provide researchers, scientists, and drug development professionals with a comprehensive overview of the key genetic and molecular alterations that drive resistance. This document presents quantitative data in structured tables, details common experimental protocols, and visualizes complex biological pathways and workflows to facilitate a clearer understanding of this critical drug resistance phenomenon.

Quantitative Insights: Differentially Expressed Genes

The emergence of this compound resistance is a significant challenge in treating visceral leishmaniasis. Transcriptomic studies have identified numerous genes that are differentially expressed in resistant parasites compared to their sensitive counterparts. These genes are involved in a variety of cellular processes, providing clues to the multifaceted nature of resistance.

A comparative analysis of gene expression from studies on Leishmania donovani reveals a set of commonly dysregulated genes in this compound-resistant strains[1][2]. In one key study, 311 genes, which account for approximately 3.9% of the Leishmania genome, were found to be differentially expressed in the resistant parasite[1]. These genes fall into diverse functional categories, including metabolic pathways, cellular components, and transporters[1].

Table 1: Key Differentially Expressed Genes in this compound-Resistant Leishmania donovani

Gene CategoryGene Name/DescriptionRegulation in Resistant StrainPutative Function in Resistance
Drug Transport ABC Transporter (e.g., ABC1, ABCG2)UpregulatedIncreased drug efflux[1][2][3]
Aquaglyceroporin 1 (AQP1)UpregulatedNutrient uptake and waste discharge[2]
Lipid Metabolism Fatty Acid Elongation/Desaturation EnzymesAltered ExpressionChanges in membrane fluidity affecting drug interaction[2]
Sterol Biosynthesis EnzymesAltered ExpressionModification of membrane composition[3]
Oxidative Stress Iron Superoxide Dismutase (FeSODA)UpregulatedScavenging of reactive oxygen species (ROS)[4][5]
Sirtuin 2 (SIR2)UpregulatedRole in oxidative stress-associated apoptosis[4][5]
Trypanothione Metabolism EnzymesUpregulatedEnhanced antioxidant defense[1]
DNA/Protein Synthesis DNA Replication/Repair MachineryDownregulatedCompromised replication in a quiescent state[1][2]
Protein Synthesis and Degradation MachineryDownregulatedReduced metabolic activity[1][2]
Other Amastin-like surface proteinUpregulatedPotential role in host-parasite interaction[2]
Cathepsin-L like proteaseUpregulatedProtein turnover and pathogenesis[2]

Deciphering the Pathways to Resistance

Transcriptomic data has illuminated several key signaling and metabolic pathways that are altered in this compound-resistant parasites. These alterations collectively contribute to the parasite's ability to survive and proliferate in the presence of the drug.

One of the primary mechanisms of resistance involves the modulation of drug transport across the parasite's cell membrane. This is often achieved through the overexpression of ATP-binding cassette (ABC) transporters, which actively pump this compound out of the cell, thereby reducing its intracellular concentration[1][3].

Furthermore, resistant parasites exhibit significant changes in their lipid metabolism. These alterations can affect the fluidity and composition of the cell membrane, potentially reducing the drug's ability to intercalate and exert its cytotoxic effects[2].

An enhanced ability to cope with oxidative stress is another hallmark of this compound resistance. Upregulation of antioxidant enzymes, such as those involved in trypanothione metabolism and iron superoxide dismutase, helps the parasite to neutralize the reactive oxygen species generated by this compound, thus preventing programmed cell death[1][4][5].

Miltefosine_Resistance_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol Miltefosine_In This compound (Influx) ABC_Transporter ABC Transporters (Upregulated) ROS Reactive Oxygen Species (ROS) Miltefosine_In->ROS induces Miltefosine_Out This compound (Efflux) ABC_Transporter->Miltefosine_Out increases Lipid_Metabolism Altered Lipid Metabolism Membrane_Fluidity Decreased Membrane Fluidity Lipid_Metabolism->Membrane_Fluidity results in Membrane_Fluidity->Miltefosine_In reduces PCD Programmed Cell Death (Apoptosis) ROS->PCD triggers Antioxidant_Defense Antioxidant Defense (Upregulated) Antioxidant_Defense->ROS neutralizes Antioxidant_Defense->PCD inhibits Trypanothione Trypanothione Metabolism FeSODA FeSODA Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis Parasite_Culture Parasite Culture (Sensitive Strain) Drug_Selection Induction of Resistance (Stepwise Drug Pressure) Parasite_Culture->Drug_Selection RNA_Isolation RNA Isolation Parasite_Culture->RNA_Isolation Sensitive Sample Resistant_Strain Resistant Strain Drug_Selection->Resistant_Strain Resistant_Strain->RNA_Isolation Resistant Sample Library_Prep RNA-Seq Library Preparation RNA_Isolation->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control of Raw Reads Sequencing->QC Mapping Mapping to Reference Genome QC->Mapping DEG_Analysis Differential Gene Expression Analysis Mapping->DEG_Analysis Functional_Analysis Functional Annotation & Pathway Analysis DEG_Analysis->Functional_Analysis

References

Safety Operating Guide

Personal protective equipment for handling Miltefosine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Miltefosine in a laboratory setting. Adherence to these guidelines is essential to mitigate risks associated with this hazardous chemical.

This compound is classified as a hazardous substance that is toxic if swallowed, causes skin and serious eye irritation, and may cause sensitization by skin contact.[1][2] Prolonged exposure can lead to serious health damage. It is also suspected of damaging fertility or the unborn child.[1][2][3] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure to this compound. The following table summarizes the required PPE for various handling procedures. Due to the lack of specific occupational exposure limits for this compound, a conservative approach based on its hazard profile is recommended.

Operation Engineering Controls Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Unpacking/Storage General VentilationDouble Nitrile or Neoprene Gloves[4]Safety Glasses with Side ShieldsNot generally required if packaging is intactLab Coat
Weighing/Aliquoting (powder) Chemical Fume Hood or Class II Biological Safety Cabinet[4]Double Nitrile or Neoprene Gloves[4]Tightly Sealed Goggles and Face ShieldNIOSH-approved N95 or higher respirator[4]Disposable, solid-front gown with tight-fitting cuffs[5]
Solution Preparation Chemical Fume Hood or Class II Biological Safety Cabinet[4]Double Nitrile or Neoprene Gloves[4]Tightly Sealed Goggles and Face ShieldNot required if performed in a certified fume hoodDisposable, solid-front gown with tight-fitting cuffs[5]
Handling Solutions General VentilationNitrile or Neoprene GlovesSafety Glasses with Side ShieldsNot generally requiredLab Coat
Spill Cleanup See Spill ProtocolDouble Nitrile or Neoprene Gloves[4]Tightly Sealed Goggles and Face ShieldNIOSH-approved N95 or higher respirator[4]Disposable, solid-front gown with tight-fitting cuffs[5]
Waste Disposal See Disposal ProtocolDouble Nitrile or Neoprene Gloves[4]Safety Glasses with Side ShieldsNot generally requiredLab Coat

Experimental Protocols: Safe Handling Procedures

1. Preparation and Weighing of Powdered this compound:

  • Engineering Control: All handling of powdered this compound must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.[4]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated handling area.

  • Procedure:

    • Designate a specific area within the fume hood for handling this compound.

    • Cover the work surface with disposable absorbent pads.

    • Carefully open the container, avoiding the creation of dust.

    • Use a dedicated spatula to weigh the desired amount of powder onto a tared weigh boat.

    • Clean the spatula with a damp cloth (e.g., 70% ethanol) and dispose of the cloth as hazardous waste.

    • Securely close the primary container.

    • Proceed with dissolution within the fume hood.

2. Solution Preparation:

  • Solvent Selection: Refer to the product's safety data sheet for information on suitable solvents.

  • Procedure:

    • Within the chemical fume hood, add the desired solvent to the vessel containing the weighed this compound powder.

    • Mix gently to dissolve. Avoid splashing.

    • Once dissolved, the solution can be handled outside of the fume hood with appropriate PPE for handling solutions.

Operational Plans: Spills and Disposal

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or generates dust.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE for spill cleanup as detailed in the table above.

  • Containment:

    • For solid spills: Gently cover the spill with absorbent material to avoid raising dust.

    • For liquid spills: Cover the spill with an absorbent material, working from the outside in.

  • Decontamination:

    • Carefully scoop the absorbent material and spilled substance into a designated hazardous waste container.

    • Clean the spill area with a detergent solution, followed by a rinse with water.

    • For final decontamination of surfaces, a 10% bleach solution can be used, followed by a water rinse to remove residual bleach.

  • Disposal: All materials used for cleanup must be disposed of as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institutional safety office.

Waste Disposal Plan:

All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Segregation:

    • Solid Waste: Collect all contaminated solids (e.g., gloves, gowns, absorbent pads, empty vials) in a clearly labeled, leak-proof hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.

    • Sharps: All sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., Toxic, Irritant).

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic until it is collected by the institution's environmental health and safety department.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Your institution's environmental health and safety office will provide specific guidance on pickup and disposal procedures.

Workflow for Safe Handling of this compound

Miltefosine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Full PPE (Gloves, Gown, Goggles, Respirator) weigh Weigh Powder in Fume Hood prep_ppe->weigh dissolve Dissolve in Fume Hood weigh->dissolve handle_solution Handle Solution dissolve->handle_solution decontaminate Decontaminate Surfaces handle_solution->decontaminate spill Spill Occurs handle_solution->spill dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe end_op End Operation doff_ppe->end_op start Start start->prep_ppe spill_protocol Follow Spill Protocol spill->spill_protocol Activate spill_protocol->decontaminate

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Miltefosine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Miltefosine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.